Product packaging for 2,6-Dinitro-4-fluorophenol(Cat. No.:CAS No. 364-32-9)

2,6-Dinitro-4-fluorophenol

Cat. No.: B1294825
CAS No.: 364-32-9
M. Wt: 202.1 g/mol
InChI Key: MDOWEUXXLVBZIU-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-fluorophenol is a useful research compound. Its molecular formula is C6H3FN2O5 and its molecular weight is 202.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-2,6-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FN2O5 B1294825 2,6-Dinitro-4-fluorophenol CAS No. 364-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOWEUXXLVBZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189920
Record name Phenol, 4-fluoro-2,6-dinitro-
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Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-32-9
Record name Phenol, 4-fluoro-2,6-dinitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 364-32-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10258
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-fluoro-2,6-dinitro-
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dinitro-4-fluorophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,6-Dinitro-4-fluorophenol (CAS No: 364-32-9). This versatile compound is a valuable building block in medicinal chemistry and agrochemical research, primarily owing to its activated aromatic system, which is amenable to nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and practical experimental protocols.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound featuring a phenolic hydroxyl group, two strongly electron-withdrawing nitro groups, and a fluorine atom.[1] This unique arrangement of substituents imparts a distinct set of chemical properties that make it a strategic intermediate in organic synthesis. The presence of the nitro groups at the ortho positions to the hydroxyl group significantly increases the acidity of the phenol. Furthermore, the fluorine atom, positioned para to the hydroxyl group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the facile introduction of a wide range of nucleophiles, making this compound a valuable scaffold for the synthesis of diverse molecular architectures. Its applications are primarily found in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of bioactive molecules.[2]

Physicochemical Properties

This compound typically appears as a yellow crystalline solid.[2] It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol and acetone.[2]

PropertyValueSource(s)
Molecular Formula C₆H₃FN₂O₅[2][3]
Molecular Weight 202.10 g/mol [3][4]
Melting Point 48.0-54.0 °C[1]
Appearance Yellow crystalline solid[2]
pKa 2.96 ± 0.10 (Predicted)[1]
Density 1.745 ± 0.06 g/cm³ (Predicted)[1]

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two aromatic protons are chemically equivalent and would appear as a single signal. The phenolic proton will also be present, though its chemical shift can be variable and it may be broadened due to exchange.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms attached to the nitro groups and the fluorine atom will be significantly deshielded and appear at higher chemical shifts.[5] Simultaneous decoupling of both ¹H and ¹⁹F can simplify the spectrum and aid in peak assignment.[6]

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a clear indication of the presence of the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[1]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, with the broadening attributed to hydrogen bonding.[1]

  • N-O Stretch (Nitro Groups): Two strong absorption bands are anticipated for the nitro groups: an asymmetric stretch around 1520-1570 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[1]

  • C-F Stretch: A sharp absorption band corresponding to the carbon-fluorine bond stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[1]

  • Molecular Ion Peak: Under electron ionization (EI), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 202.[1]

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of NO₂, NO, and CO, which are characteristic of nitroaromatic compounds.

Synthesis of this compound: A Plausible Experimental Protocol

While multiple synthetic routes can be envisioned, a common approach involves the nitration of a suitable precursor. The following protocol is a plausible method based on established chemical principles for the synthesis of related compounds.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Nitration cluster_product Product 4-Fluorophenol 4-Fluorophenol Reaction Nitrating Agent (e.g., HNO₃/H₂SO₄) 4-Fluorophenol->Reaction Step 1: Addition of Nitrating Agent This compound This compound Reaction->this compound Step 2: Dinitration

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: Dissolve 4-fluorophenol in a suitable solvent, such as glacial acetic acid, in a separate reaction vessel. Slowly add the pre-cooled nitrating mixture to the 4-fluorophenol solution, ensuring the temperature does not exceed 20 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic attack, and the fluorine atom serves as an excellent leaving group.[8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Step 1: Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Step 2: Elimination of Leaving Group LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Caption: The general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol: SNAr Reaction with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the primary amine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Agrochemicals

The ability to readily introduce diverse functionalities onto the 2,6-dinitrophenol scaffold makes this compound a valuable building block in the synthesis of new chemical entities with potential biological activity.

  • Pharmaceuticals: The resulting substituted dinitrophenols can serve as precursors for a variety of pharmacologically active compounds. The nitro groups can be reduced to amines, which can then be further functionalized to generate a library of compounds for screening.

  • Agrochemicals: This compound is also utilized in the synthesis of herbicides and fungicides.[2] The specific substitution pattern can be tailored to optimize the biological activity and selectivity of the final agrochemical product.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from heat and direct sunlight.[2]

Conclusion

This compound is a synthetically versatile and highly valuable chemical intermediate. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable platform for the construction of complex molecules. This guide has provided a comprehensive overview of its chemical properties, spectroscopic characteristics, a plausible synthetic route, and its applications, offering a solid foundation for its use in research and development.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dinitro-4-fluorophenol (CAS 364-32-9)

This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. We will move beyond a simple recitation of facts to explore the causal relationships between its structure, reactivity, and potential applications, offering field-proven insights for the laboratory professional.

Core Molecular Profile and Physicochemical Attributes

This compound, with the empirical formula C₆H₃FN₂O₅, is a yellow crystalline solid at ambient temperatures[1][2]. Its structure is characterized by a phenol ring substituted with two electron-withdrawing nitro groups ortho to the hydroxyl group and a fluorine atom at the para position[2]. This specific substitution pattern is not merely incidental; it is the primary determinant of the molecule's distinct chemical personality.

The powerful inductive and resonance electron-withdrawing effects of the dual nitro groups, combined with the electronegativity of the fluorine atom, render the aromatic ring highly electron-deficient. This has two profound consequences: a significant increase in the acidity of the phenolic proton and an activation of the ring towards nucleophilic aromatic substitution[2].

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 364-32-9[1][3][4][5][6][7]
Molecular Formula C₆H₃FN₂O₅[1][5][8]
Molecular Weight 202.10 g/mol [2][8]
Appearance Yellow crystalline powder[1][2]
Melting Point 54-56 °C[3][4][]
Boiling Point (Predicted) 255.6 ± 35.0 °C[3]
Density (Predicted) 1.745 ± 0.06 g/cm³[2][3]
pKa (Predicted) 2.96 ± 0.10[1][2][3]
Solubility Sparingly soluble in water; soluble in ethanol, acetone[1]

The predicted pKa of ~2.96 is particularly noteworthy. Compared to phenol (pKa ≈ 10), this compound is a moderately strong organic acid. This is a direct result of the stabilization of the corresponding phenoxide anion, where the negative charge is delocalized across the aromatic system and the oxygen atoms of the nitro groups[2]. This acidity is a critical factor in its handling, reactivity, and biological interactions.

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and common laboratory-scale synthesis of this compound involves the electrophilic nitration of 4-fluorophenol[2]. The choice of nitrating agent and reaction conditions is critical to achieving the desired 2,6-disubstitution pattern while minimizing side products.

Causality in Synthesis Design
  • The Substrate: 4-fluorophenol is the logical starting material. The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by fluorine, electrophilic attack is strongly directed to the two ortho positions (C2 and C6).

  • The Reagent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the products.

  • Condition Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., via an ice bath) is crucial to control the reaction rate, prevent thermal runaway, and minimize the formation of undesired byproducts from over-nitration or oxidation.

G Synthesis Workflow: Nitration of 4-Fluorophenol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 4-Fluorophenol (Starting Material) D Nitration Reaction (0-10 °C) A->D B Conc. H₂SO₄ (Catalyst) B->D C Conc. HNO₃ (Nitrating Agent) C->D E Quench on Ice D->E Reaction Mixture F Filtration E->F Crude Precipitate G Washing F->G H Recrystallization G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Fluorophenol

This protocol is a representative procedure and must be performed with all appropriate safety precautions in a certified fume hood.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 4-fluorophenol (1.0 eq). Cool the flask in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the flask while stirring, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (1.5 eq) in a separate beaker cooled in an ice bath. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as yellow crystals.

  • Validation: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the phenolic hydroxyl group, the nitro groups, and the activated aromatic ring.

  • Phenolic -OH Group: The acidic proton can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce a variety of side chains.

  • Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental, converting the molecule into a diamino-fluorophenol derivative, a versatile building block for heterocyclic synthesis.

  • Aromatic Ring: The strong electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNA) . Halogens or other leaving groups at positions 3 or 5 (if present) would be readily displaced by nucleophiles. The fluorine at C4 is less reactive in this context compared to the positions activated by the nitro groups.

G Reactivity Profile of this compound cluster_0 cluster_1 cluster_2 A This compound B O-Alkylation / O-Acylation A->B -OH group reactivity C Nitro Group Reduction A->C -NO₂ group reactivity D Nucleophilic Aromatic Substitution (SNA) A->D Aromatic ring reactivity E Phenolic Ethers / Esters B->E F 2,6-Diamino-4-fluorophenol C->F G Ring-Substituted Derivatives D->G

Caption: Key reactive sites and transformation pathways.

This trifecta of reactivity makes the compound a valuable starting point for constructing complex molecules, as it serves as an important raw material in the synthesis of pharmaceuticals, agrochemicals like herbicides and fungicides, and research chemicals[1][2][7].

Biological Activity: A Mitochondrial Uncoupler

Like other dinitrophenols, this compound is expected to act as an uncoupler of mitochondrial oxidative phosphorylation[2][10]. This is a critical concept for any professional working with this class of compounds.

Mechanism of Action: In normal cellular respiration, the electron transport chain pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP, the cell's primary energy currency.

This compound, with its acidic proton and lipophilic character, can disrupt this process. It acts as a protonophore, picking up protons in the acidic intermembrane space and, due to its ability to diffuse across the lipid bilayer, releasing them into the more alkaline mitochondrial matrix, bypassing ATP synthase entirely[10]. This dissipates the proton gradient. The cell attempts to compensate by increasing its metabolic rate and oxygen consumption to re-establish the gradient, but the energy is lost as heat instead of being converted to ATP[2][11]. This mechanism was historically explored for weight-loss agents but was abandoned due to severe and often fatal toxicity[2][11].

G Mechanism: Mitochondrial Uncoupling by Dinitrophenols cluster_0 Mitochondrion cluster_1 cluster_2 Inner Membrane Inner Mitochondrial Membrane DNP DNP-H DNP_ion DNP⁻ ETC Electron Transport Chain H_out H⁺ ETC->H_out Pumps H⁺ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Normal Path H_out->DNP_ion Protonation ATP ATP ATP_Synthase->ATP Produces H_in H⁺ DNP->Inner Membrane Diffuses Across DNP->H_in Deprotonation DNP_ion->Inner Membrane Diffuses Back

Caption: Dinitrophenols (DNP) shuttle protons across the membrane, bypassing ATP synthase.

Spectroscopic Profile

Characterization is key to verifying the successful synthesis and purity of this compound. The following are expected spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data
TechniqueFeatureExpected ObservationRationale
¹H NMR Aromatic ProtonsA downfield doublet or multiplet between 7.5-8.5 ppm.The two equivalent aromatic protons are heavily deshielded by the adjacent nitro groups and the fluorine atom[2].
Phenolic ProtonA broad singlet, chemical shift variable depending on solvent and concentration.Typical for acidic hydroxyl protons.
¹³C NMR Aromatic Carbons6 distinct signals. Carbons attached to nitro groups and fluorine will be significantly downfield and show C-F coupling.The molecule has a plane of symmetry.
IR Spectroscopy O-H StretchA broad band around 3200-3500 cm⁻¹.Characteristic of a hydrogen-bonded phenolic hydroxyl group.
N-O StretchTwo strong, sharp bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).Classic absorption bands for aromatic nitro groups.
C-F StretchA strong band in the 1100-1250 cm⁻¹ region.Characteristic of an aryl-fluorine bond.
UV-Vis Absorption MaximaBands around 250-280 nm and 320-350 nm.Arises from π → π* transitions within the extended conjugated system of the nitro-substituted phenol[2].

Safety, Handling, and Storage

This compound and related compounds must be handled with extreme care. They are classified as hazardous and toxic.

Table 3: GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.
Skin Irritation Category 2H315: Causes skin irritation.[8]
Eye Irritation Category 2AH319: Causes serious eye irritation.[8]
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects.
Mandatory Handling Protocols:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are immediately accessible[12].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Avoid all skin contact[12].

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[12].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sources of ignition, and direct sunlight[1][12]. Keep away from strong oxidizing agents[12].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12]. Avoid release to the environment.

References

A Technical Guide to the Acidity and pKa of 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and dissociation constant (pKa) of 2,6-Dinitro-4-fluorophenol (C₆H₃FN₂O₅), a substituted phenol of significant interest in chemical synthesis and biological research. We delve into the fundamental molecular features that govern its pronounced acidic character, dissecting the potent electronic effects of its nitro and fluoro substituents. The guide presents the computationally predicted pKa value, contextualizing it against related phenolic compounds. Furthermore, we provide authoritative, field-proven methodologies for both the computational prediction and experimental determination of its pKa, complete with detailed protocols and illustrative workflows. This document serves as a critical resource for professionals requiring a deep, mechanistic understanding of this compound for applications ranging from pharmaceutical intermediate synthesis to studies of cellular metabolism.

Introduction: Significance and Physicochemical Context

This compound is a synthetic organic compound characterized by a phenol ring substituted with two electron-withdrawing nitro groups and a fluorine atom.[1] Its molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and a tool in scientific research.[2] Notably, its dinitrophenol scaffold is associated with the ability to uncouple mitochondrial oxidative phosphorylation, a property that has been explored in metabolic and cellular toxicity studies.[1]

A thorough understanding of the compound's acid-base properties, quantified by its pKa value, is paramount. The pKa dictates the molecule's ionization state at a given pH, which in turn governs critical physicochemical and pharmacokinetic properties, including aqueous solubility, lipophilicity, membrane permeability, and binding interactions with biological targets.[3] This guide provides the theoretical foundation and practical methodologies essential for leveraging the unique acidity of this compound.

Molecular Properties and Structure

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅[1][2]
Molecular Weight 202.10 g/mol [1]
Appearance Yellow crystalline powder[1][2]
Melting Point 48.0 - 56.0 °C[1][4]
Predicted pKa 2.96 ± 0.10[1][2][4]
Polar Surface Area 111.87 Ų[1]

The Theoretical Basis of Acidity

The acidity of this compound is dramatically enhanced compared to that of a simple phenol (pKa ≈ 10).[1] This pronounced acidity is a direct consequence of the powerful electron-withdrawing nature of its substituents, which act in concert to stabilize the conjugate base (the phenoxide anion) formed upon deprotonation.

Electronic Effects of Substituents

The stability of the phenoxide anion is the primary determinant of phenolic acidity. Electron-withdrawing groups increase acidity by delocalizing the negative charge of the anion, thereby making the corresponding proton dissociation more thermodynamically favorable.

  • Nitro Groups (-NO₂): The two nitro groups, positioned ortho to the hydroxyl group, exert a strong acidifying effect through two mechanisms.

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the benzene ring through the sigma bonds, polarizing the O-H bond and facilitating proton release.

    • Resonance Effect (-M): More significantly, the nitro groups at the ortho (and para) positions can directly participate in resonance, delocalizing the negative charge of the phenoxide oxygen onto themselves.[5][6] This delocalization is the dominant factor contributing to the anion's stability.

  • Fluorine Atom (-F): The fluorine atom at the para position also contributes to the molecule's acidity.

    • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, further stabilizing the phenoxide anion.[1]

The combination of two resonance-stabilizing nitro groups and a potent inductively withdrawing fluorine atom results in a highly stable conjugate base and, consequently, a very low pKa.

Dissociation and Resonance Stabilization

The dissociation of this compound in an aqueous medium is an equilibrium process. The stability of the resulting phenoxide anion is significantly enhanced by the delocalization of the negative charge across the aromatic system and into the ortho-nitro groups, as depicted in the resonance structures below.

Figure 1: Dissociation and key resonance contributors of the 2,6-Dinitro-4-fluorophenoxide anion.

Quantitative Acidity: The pKa Value

The acidity of this compound is classified as that of a moderately strong organic acid, a direct result of the structural features discussed above.[1]

CompoundpKa ValueComments
Phenol~10.0Reference compound.[1]
2,6-Dinitrophenol3.97Illustrates the effect of two ortho-nitro groups.[7]
This compound 2.96 ± 0.10 (Predicted) Fluorine adds a significant inductive effect.[1][2][4]

This low pKa value indicates that the compound will be predominantly in its ionized, phenoxide form in any aqueous solution above a pH of approximately 4.[1] This has profound implications for its behavior in biological systems, which typically have a pH around 7.4.

Methodologies for pKa Determination

Accurate pKa values can be obtained through both computational prediction and direct experimental measurement. Both approaches are essential tools in modern chemical and pharmaceutical research.

Section A: Computational pKa Prediction

In silico methods provide a rapid and cost-effective means to estimate pKa values, which is particularly useful for screening large libraries of compounds or when a physical sample is unavailable.[3]

Causality Behind the Method: First-principles quantum mechanical (QM) methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.[8][9] The pKa is then derived directly from this free energy value. These calculations are computationally intensive but can yield highly accurate results, often within 0.3-0.5 pKa units of experimental values, especially when appropriate theoretical models and solvation corrections are applied.[8][10]

G mol 1. Model Molecular Structures (Protonated and Deprotonated) geom 2. Geometry Optimization (Find lowest energy conformation) mol->geom energy 3. Free Energy Calculation (DFT) - Gas-phase energy - Solvation free energy (e.g., PCM, SMD) geom->energy delta_g 4. Calculate ΔG of Deprotonation ΔG = G(A⁻) + G(H⁺) - G(HA) energy->delta_g pka 5. Calculate pKa pKa = ΔG / (2.303 * RT) delta_g->pka G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Analyte Stock Solution prep3 Prepare Final Samples (Analyte in each Buffer) prep1->prep3 prep2 Prepare Series of Buffers (Constant Ionic Strength) prep2->prep3 measure1 Acquire UV-Vis Spectrum for each Sample prep3->measure1 measure2 Obtain Spectra for Pure Acidic (A_min) & Basic (A_max) Forms analysis1 Overlay Spectra & Identify Isosbestic Point measure1->analysis1 analysis2 Calculate pKa from Absorbance at each pH analysis1->analysis2 analysis3 Report Average pKa Value analysis2->analysis3

References

Spectroscopic Characterization of 2,6-Dinitro-4-fluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectral data for 2,6-Dinitro-4-fluorophenol (CAS No: 364-32-9), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound, with the molecular formula C₆H₃FN₂O₅, is a highly functionalized aromatic compound.[1] Its structure, featuring a phenol ring substituted with two electron-withdrawing nitro groups and a fluorine atom, imparts unique chemical and physical properties. Accurate characterization of its molecular structure is paramount for its application in pharmaceutical and agrochemical research and development.[2] Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity, purity, and detailed structural features of this molecule.

Molecular Structure and Spectroscopic Overview

The planar aromatic ring of this compound serves as the backbone for a hydroxyl group (-OH) at position 1, two nitro groups (-NO₂) at positions 2 and 6, and a fluorine atom (-F) at position 4. This specific arrangement of substituents dictates the electronic environment of each atom, resulting in a unique spectroscopic fingerprint.

graph "molecular_structure" { layout=neato; node [shape=plaintext]; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="-0.8,-2!"]; "C4" [label="C", pos="0.8,-2!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="0.8,0.75!"]; "O1" [label="O", pos="0,2.5!"]; "H1" [label="H", pos="0.5,3!"]; "N2" [label="N", pos="-2.6,-1.5!"]; "O2a" [label="O", pos="-3.5,-0.8!"]; "O2b" [label="O", pos="-2.8,-2.5!"]; "H3" [label="H", pos="-1.5,-3!"]; "F4" [label="F", pos="1.5,-3!"]; "H5" [label="H", pos="2.3,-0.75!"]; "N6" [label="N", pos="1.6,1.5!"]; "O6a" [label="O", pos="2.5,1!"]; "O6b" [label="O", pos="1.5,2.5!"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "O1"; "O1" -- "H1"; "C2" -- "N2"; "N2" -- "O2a" [style=dashed]; "N2" -- "O2b"; "C3" -- "H3"; "C4" -- "F4"; "C5" -- "H5"; "C6" -- "N6"; "N6" -- "O6a" [style=dashed]; "N6" -- "O6b";

label="Molecular Structure of this compound"; labelloc="b"; }

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly insightful.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The key signals would correspond to the aromatic protons and the hydroxyl proton.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-58.0 - 8.5Doublet~9-10 Hz (³JH-F)
OH10.0 - 12.0Broad Singlet-

Interpretation:

  • Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent and are expected to appear as a single signal. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom will significantly deshield these protons, causing them to resonate at a high chemical shift (downfield). The signal is expected to be a doublet due to coupling with the adjacent fluorine atom (³JH-F).

  • Hydroxyl Proton (OH): The phenolic proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is typically observed as a broad singlet and is often exchanged with D₂O. The strong intramolecular hydrogen bonding with the ortho-nitro groups would likely shift this proton significantly downfield.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry, only four distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-1 (C-OH)145 - 155Singlet or small doublet
C-2, C-6 (C-NO₂)135 - 145Singlet or small doublet
C-3, C-5 (C-H)115 - 125Doublet
C-4 (C-F)155 - 165Large Doublet

Interpretation:

  • C-4 (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JC-F), resulting in a distinct doublet. Its chemical shift will be significantly influenced by the electronegativity of the fluorine.

  • C-3, C-5 (C-H): These carbons will show a smaller two-bond carbon-fluorine coupling (²JC-F), appearing as a doublet.

  • C-1 (C-OH) and C-2, C-6 (C-NO₂): These carbons may exhibit even smaller three-bond and two-bond carbon-fluorine couplings, respectively, which might not be resolved, or they may appear as small doublets. The chemical shifts are influenced by the attached oxygen and nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically employed.

  • ¹³C NMR:

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

    • Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; "Weigh" [label="Weigh Sample"]; "Dissolve" [label="Dissolve in\nDeuterated Solvent"]; "Transfer" [label="Transfer to\nNMR Tube"]; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; "Insert" [label="Insert into\nSpectrometer"]; "LockShim" [label="Lock and Shim"]; "Acquire" [label="Acquire FID"]; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#F1F3F4"; "FT" [label="Fourier Transform"]; "Phase" [label="Phase and Baseline\nCorrection"]; "Reference" [label="Reference to TMS"]; "Analyze" [label="Analyze Spectrum"]; }

"Weigh" -> "Dissolve" -> "Transfer" -> "Insert" -> "LockShim" -> "Acquire" -> "FT" -> "Phase" -> "Reference" -> "Analyze"; }

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

IR Spectral Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound was obtained from a neat sample.[1]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3500O-H stretch (phenolic)Broad, Medium
3000 - 3100C-H stretch (aromatic)Sharp, Weak
1520 - 1570N-O asymmetric stretch (nitro group)Strong
1340 - 1380N-O symmetric stretch (nitro group)Strong
1580 - 1620C=C stretch (aromatic ring)Medium
1220 - 1280C-F stretchStrong
1150 - 1250C-O stretch (phenolic)Medium

Interpretation:

  • O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • N-O Stretches: The two strong absorption bands for the asymmetric and symmetric stretching of the nitro groups are highly diagnostic for this class of compounds.

  • C-F Stretch: A strong band in the 1220-1280 cm⁻¹ region is indicative of the carbon-fluorine bond.

  • Aromatic C=C and C-H Stretches: The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1580-1620 cm⁻¹ region and the C-H stretching vibrations just above 3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean before use.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Measurement:

    • A background spectrum of the empty, clean ATR crystal is recorded first.

    • The sample spectrum is then recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The predicted and observed spectral data are in excellent agreement with the proposed molecular structure. This detailed spectroscopic analysis serves as a crucial reference for researchers and scientists working with this important chemical intermediate, ensuring its correct identification and quality assessment in various applications.

References

2,6-Dinitro-4-fluorophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2,6-Dinitro-4-fluorophenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. Understanding and predicting how a compound will behave in various solvents is fundamental to process design, purification, and the ultimate bioavailability of a drug product. This guide provides a comprehensive technical overview of the solubility of this compound (DNFP), a key chemical intermediate. We will explore its physicochemical properties, the theoretical principles governing its solubility, its qualitative profile in common organic solvents, and a detailed protocol for its experimental determination.

Introduction to this compound (DNFP)

This compound is an organic compound characterized by a phenolic ring substituted with two electron-withdrawing nitro groups (-NO₂) and a fluorine atom (-F).[1] Its molecular formula is C₆H₃FN₂O₅, and it has a molecular weight of approximately 202.10 g/mol .[1][2] DNFP typically appears as a yellow crystalline solid or powder with a melting point in the range of 48-56°C.[1][3]

Historically, related dinitrophenol compounds were investigated for their ability to uncouple mitochondrial oxidative phosphorylation, a process that leads to increased metabolism and heat production.[1] However, due to severe toxicity, such uses were discontinued.[1] Today, DNFP and its derivatives are primarily used as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[4] Given its role in synthesis, a thorough understanding of its solubility is essential for optimizing reaction conditions, developing purification strategies (like crystallization), and ensuring process efficiency.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary property; it is dictated by its molecular structure and the resulting intermolecular forces. The key characteristics of DNFP are detailed below.

Molecular Structure and Polarity

The structure of DNFP is inherently polar. This polarity arises from:

  • A Phenolic Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), making it highly interactive with polar solvents.

  • Two Nitro (-NO₂) Groups: These are strongly electron-withdrawing groups, creating significant partial positive charges on the aromatic ring and partial negative charges on the oxygen atoms. The nitro groups are potent hydrogen bond acceptors.

  • A Fluorine (-F) Atom: As the most electronegative element, fluorine is a strong electron-withdrawing group, further contributing to the molecule's overall polarity.

The combination of these functional groups results in a molecule with a significant dipole moment and a high capacity for hydrogen bonding.

Fig 1. Structure and properties of this compound.
Acidity (pKa)

The presence of three potent electron-withdrawing groups (two -NO₂ and one -F) significantly increases the acidity of the phenolic hydroxyl group. These groups stabilize the resulting phenoxide anion after deprotonation.[1] The predicted pKa of DNFP is approximately 2.96, making it a moderately strong organic acid.[1][4] This acidity is crucial as it allows DNFP to react with bases to form salts, a reaction that dramatically increases aqueous solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. For DNFP, the LogP is approximately 2.39, which indicates moderate lipophilicity.[1] This value reflects a balance: the aromatic ring contributes to its oil-loving nature, while the polar functional groups (-OH, -NO₂, -F) provide an affinity for water.[1] This balance suggests that DNFP will have limited solubility in very non-polar solvents (like hexane) and also in water, but will favor organic solvents of intermediate to high polarity.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility.[5] Dissolution is a process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's self-attractions.

Fig 2. Energetic balance governing the dissolution process.

For DNFP, the key interactions are:

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They readily interact with DNFP's hydroxyl and nitro groups, leading to strong solute-solvent interactions and good solubility.[1]

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents are hydrogen bond acceptors. They can interact strongly with DNFP's acidic hydroxyl group, facilitating dissolution. Good solubility is expected.[1][4]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. The energy gained from weak van der Waals forces is insufficient to break DNFP's strong intermolecular attractions, resulting in poor solubility.[1]

Solubility Profile of this compound

Based on its physicochemical properties and theoretical principles, a qualitative solubility profile can be established. Quantitative data for this specific compound is not widely published in readily available literature, necessitating experimental determination for specific applications.

Solvent Class Example Solvents Expected Solubility Primary Intermolecular Forces
Polar Protic Ethanol, MethanolGood to HighHydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, DMSO, Ethyl AcetateGoodHydrogen Bonding, Dipole-Dipole
Halogenated Dichloromethane, ChloroformModerateDipole-Dipole
Aromatic Toluene, BenzeneLow to ModerateDipole-Induced Dipole, π-π Stacking
Non-Polar Hexane, HeptanePoor / InsolubleVan der Waals (Dispersion) Forces
Aqueous WaterSparingly Soluble[4]Hydrogen Bonding (limited by aromatic ring)
Aqueous Base 5% Sodium HydroxideSolubleIon-Dipole (Salt Formation)
Aqueous Acid 5% Hydrochloric AcidInsolubleSuppresses ionization

Table 1. Qualitative solubility profile of this compound in common organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[6][7] The procedure aims to create a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature.

Principle

An excess amount of the solid solute (DNFP) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is measured analytically.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (incubator shaker)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF, chosen for solvent compatibility)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess of solid DNFP to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A general rule is to add an amount that is 2-3 times the estimated solubility.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours.[8] This extended time is crucial to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed for a short period to allow the excess solid to settle.[6]

  • Sampling: Carefully draw the supernatant (the clear liquid phase) into a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is critical to remove any microscopic undissolved particles that could falsely elevate the measured concentration.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. The concentration is determined by comparing the analytical response to a calibration curve prepared from known standards of DNFP.

  • Calculation: The solubility (S) is calculated using the determined concentration (C) and the dilution factor (DF): S = C × DF

start Start step1 Add excess solid DNFP to a vial start->step1 step2 Add known volume of solvent step1->step2 step3 Seal vial and place in temperature-controlled shaker step2->step3 step4 Equilibrate for 24-48 hours (e.g., 25°C, 150 rpm) step3->step4 step5 Allow excess solid to sediment step4->step5 step6 Withdraw supernatant with a syringe step5->step6 step7 Filter supernatant through a 0.45 µm syringe filter step6->step7 step8 Accurately dilute the filtered sample step7->step8 step9 Analyze concentration via HPLC-UV or UV-Vis step8->step9 end Calculate Solubility step9->end

Fig 3. Workflow for the Shake-Flask solubility determination method.

Safety and Handling Considerations

This compound and related dinitrophenols are hazardous compounds that must be handled with appropriate care.

  • Toxicity: Dinitrophenols are generally classified as toxic. The Safety Data Sheet (SDS) for similar compounds indicates they can be fatal if swallowed and toxic in contact with skin or if inhaled.[9]

  • Handling: Always handle DNFP in a well-ventilated area or a chemical fume hood.[10][11] Avoid creating dust.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[10][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]

Conclusion

This compound is a polar, moderately acidic organic compound with moderate lipophilicity. Its solubility is governed by its strong capacity for hydrogen bonding. It exhibits good solubility in polar organic solvents like alcohols and ketones, and poor solubility in non-polar solvents like alkanes. For precise quantitative data, the robust and reliable shake-flask method is the recommended experimental approach. A thorough understanding of both the theoretical principles and the practical determination of its solubility is paramount for scientists and researchers utilizing this compound in synthesis and development.

References

Safety and handling of 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2,6-Dinitro-4-fluorophenol for Research and Development Professionals

Foreword: A Proactive Stance on Chemical Safety

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound (CAS No. 364-32-9). As research and development professionals, our primary responsibility extends beyond scientific discovery to encompass the unwavering safety of ourselves, our colleagues, and our environment.

Critical Safety Caveat: this compound belongs to the dinitrophenol class of compounds. While specific toxicological data for this fluorinated analog is limited, the safety profile is conservatively and necessarily extrapolated from its close structural analog, 2,4-Dinitrophenol (DNP). DNP is a well-documented, highly toxic compound with a history of severe and fatal human poisonings.[1][2][3] It functions as a cellular poison by uncoupling oxidative phosphorylation, a mechanism that disrupts cellular energy production and can lead to catastrophic systemic effects.[1] Therefore, all procedures outlined in this guide are based on the assumption that this compound presents a similar, high-level hazard. A rigorous and cautious approach is not merely recommended; it is mandatory.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior under laboratory conditions and inform appropriate handling and storage protocols.

PropertyValueSource(s)
CAS Number 364-32-9[4][][6]
Molecular Formula C₆H₃FN₂O₅[4][6][7]
Molecular Weight 202.10 g/mol [6][7]
Appearance Yellow crystalline solid/powder[4][8]
Melting Point 54-56 °C[][9]
Boiling Point 255.6 °C (Predicted)[][9]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.[4]
pKa 2.96 (Predicted)[4][9]

Section 2: Hazard Identification and Toxicological Profile

The primary danger associated with dinitrophenols is their profound effect on cellular metabolism. This is not a conventional toxicity profile; it is a direct and rapid disruption of life-sustaining energy processes.

GHS Hazard Classification (Anticipated)

Based on analog data, this compound should be handled as a substance with the following GHS hazards:

  • H300: Fatal if swallowed.

  • H311 + H331: Toxic in contact with skin or if inhaled.[10]

  • H372: Causes damage to organs through prolonged or repeated exposure.[10]

  • H228: Flammable solid.

  • Explosive Risk: Dinitrophenols can be highly explosive when dry and subjected to heat, shock, or friction.[11][12]

Mechanism of Toxicity: Uncoupling Oxidative Phosphorylation

The toxicity of dinitrophenols stems from their ability to act as proton ionophores, shuttling protons across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for the production of ATP by ATP synthase. Instead of being converted into ATP, the energy from cellular metabolism is released as heat.[1] This uncoupling leads to a rapid increase in metabolic rate and a subsequent, often uncontrollable, rise in body temperature (hyperthermia), which is a hallmark of DNP poisoning.[1][2]

Routes of Exposure and Symptomatology

Exposure can occur via inhalation, skin contact, ingestion, and eye contact.[12] The compound can be readily absorbed through the skin, making dermal contact a significant risk.[11]

  • Acute Exposure Symptoms: The onset of symptoms can be rapid. Early signs include tachycardia (rapid heart rate), agitation, diaphoresis (profuse sweating), shortness of breath, headache, and dizziness.[1][2][13] This can quickly progress to severe hyperthermia, leading to multi-organ failure, rhabdomyolysis, seizures, coma, and cardiac arrest.[1][2]

  • Chronic Exposure Symptoms: Long-term exposure to dinitrophenols has been linked to the formation of cataracts, skin lesions, and adverse effects on the cardiovascular and central nervous systems.[12][13]

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial. The following workflow illustrates the continuous cycle of hazard evaluation and control implementation required when working with high-hazard compounds.

RiskAssessmentWorkflow cluster_assessment Risk Assessment & Mitigation Identify 1. Identify Hazards (Toxicity, Explosivity, Flammability) Assess 2. Assess Exposure Risk (Quantity, Frequency, Procedure) Identify->Assess Analyze Procedure Implement 3. Implement Controls (Engineering, Admin, PPE) Assess->Implement Select Safeguards Review 4. Review & Refine (Monitor Effectiveness, Update SOPs) Implement->Review Verify Protection Review->Identify Continuous Improvement

Caption: A cyclical workflow for risk assessment and mitigation.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a multi-layered safety protocol is the only acceptable method for handling this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood.[12][14] This is non-negotiable and serves to contain potentially toxic dusts and aerosols.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[11][14][15]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier against exposure.

AreaRequired PPERationale and Best Practices
Body Flame-retardant lab coat, long pants, closed-toe shoes.Provides a barrier against spills. Clothing must be removed immediately if contaminated.[11][14]
Hands Double-gloving with nitrile or viton gloves.Mandatory.[12][14] Allows for the safe removal of the outer glove after a transfer or in case of contamination, preventing the spread of the compound. Gloves must be inspected for integrity before use.[14]
Eyes Impact- and splash-resistant safety goggles.Protects against accidental splashes and airborne particles.[11][15]
Respiratory A NIOSH-approved respirator may be required.Use should be determined by a formal risk assessment, especially if there's a potential for aerosol generation or if engineering controls are insufficient.[11][15]
Experimental Protocol: Weighing and Solution Preparation

This protocol is designed to minimize dust generation and potential exposure.

  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.

  • Staging: Place all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent) inside the fume hood.

  • Weighing:

    • Carefully open the stock container inside the fume hood.

    • If the material is a dry powder, consider moistening it with a small amount of the intended solvent to reduce dust, as dry dinitrophenols can be explosive.[11][15]

    • Use a clean spatula to transfer the approximate amount of solid to the weigh boat on a tared balance.

    • Close the stock container immediately.

  • Transfer:

    • Carefully add the weighed solid to the beaker containing the solvent.

    • Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete and quantitative transfer.

  • Dissolution: Place the beaker on a stir plate within the fume hood to complete the dissolution.

  • Cleanup:

    • Dispose of the outer pair of gloves and the weigh boat into a designated solid hazardous waste container located inside the fume hood.[12]

    • Wipe down the work surface with an appropriate solvent and decontaminating solution.

    • Remove inner gloves and wash hands thoroughly with soap and water after exiting the lab.[11][14][15]

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[11][16] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[11] The storage location should be secure and accessible only to authorized personnel.

  • Waste Disposal:

    • This compound and materials contaminated with it are considered acutely hazardous waste.

    • All waste must be disposed of in accordance with local, state, and federal regulations.[17]

    • Solid Waste: Contaminated items (gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

    • Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[10]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

EmergencyResponse cluster_emergency Emergency Response Workflow Spill Incident Occurs (Spill / Exposure) Assess Assess Severity & Alert Others Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large Spill or High Risk FirstAid Provide First Aid (Remove from exposure, Flush affected area) Assess->FirstAid Personnel Exposure Contain Contain Spill (If safe to do so) Assess->Contain Small, Manageable Spill Report Report Incident & Seek Medical Attention Evacuate->Report FirstAid->Report ALWAYS Decontaminate Decontaminate Area & Collect Waste Contain->Decontaminate Decontaminate->Report

Caption: A workflow for responding to spills or personnel exposure.

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[11]

  • Isolate: If safe to do so, remove all ignition sources.[11][15]

  • Contain: Prevent the spill from spreading or entering drains.

  • Cleanup (for trained personnel only):

    • Wear full PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material.

    • Moisten the material with water to prevent dust generation.[15]

    • Carefully collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[15]

    • Decontaminate the area thoroughly.

Personnel Exposure

Medical treatment is supportive as there is no specific antidote for dinitrophenol poisoning.[1][2] Time is critical.

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11][14] Flush the affected area with copious amounts of water for at least 15 minutes.[12][14][15] Seek immediate medical attention.[14][15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][14] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air immediately.[12][15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[12][15] Rinse the mouth thoroughly with water.[10][12] Seek immediate medical attention.[14][15] Provide the Safety Data Sheet (SDS) to the emergency medical personnel.

Fire Response
  • Hazard: Dry this compound is a flammable solid and poses an explosion hazard, especially when heated under confinement.[11] Fires will produce poisonous gases, including nitrogen oxides and carbon monoxide.[11]

  • Action: Evacuate the area immediately. If the fire is small and you are trained, use a dry chemical, CO₂, water spray, or alcohol foam extinguisher.[11] For larger fires, call emergency responders and inform them of the material involved. Cool fire-exposed containers with water spray from a safe distance.[11]

Conclusion

This compound is a high-hazard compound that demands the utmost respect and a disciplined adherence to safety protocols. Its potential for severe, rapid-onset toxicity necessitates that all handling be performed with a comprehensive understanding of the risks and the implementation of robust engineering controls, appropriate PPE, and well-rehearsed emergency procedures. By integrating the principles and protocols within this guide into all laboratory workflows, researchers can mitigate the inherent risks and maintain a safe environment for scientific advancement.

References

2,6-Dinitro-4-fluorophenol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 2,6-Dinitro-4-fluorophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the mechanism of action for this compound (DNFP). Moving beyond a surface-level description, we delve into the core biochemical principles, cellular consequences, and the rigorous experimental methodologies required to validate its activity. This document is structured to serve as a practical reference for professionals engaged in mitochondrial research, cellular metabolism studies, and early-stage drug discovery. We will explore the physicochemical properties that define its function as a classical protonophore, detail its profound impact on mitochondrial bioenergetics, and provide field-proven protocols for its characterization.

Introduction: The Chemical Identity and Context of this compound

This compound is a yellow, crystalline organic compound belonging to the dinitrophenol family.[1][2] Its molecular structure consists of a phenol ring substituted with two electron-withdrawing nitro groups (NO₂) at positions 2 and 6, and a fluorine atom at position 4.[1][2] While it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its primary significance in biochemical research lies in its potent biological activity.[1]

Like its well-studied analog, 2,4-Dinitrophenol (2,4-DNP), DNFP functions as a powerful mitochondrial uncoupling agent.[2][3] Historically, 2,4-DNP was used as a weight-loss drug in the 1930s but was banned due to severe and often fatal side effects, including uncontrolled hyperthermia.[2][4][5] This historical context underscores the potent, and potentially hazardous, nature of this class of compounds. Understanding the precise mechanism of DNFP is therefore critical not only for its application as a research tool but also for appreciating its toxicological profile.

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅[1][2]
Molecular Weight 202.10 g/mol [2][6]
Appearance Yellow crystalline powder[1][2]
pKa 2.96 ± 0.10 (Predicted)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]

The Core Mechanism: Protonophoric Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation (OXPHOS). To fully grasp this, one must first understand the fundamentals of mitochondrial energy production.

In healthy mitochondria, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space. This process establishes an electrochemical gradient, known as the proton-motive force (PMF). This PMF is the potential energy source that the enzyme ATP synthase uses to phosphorylate ADP, producing ATP, the cell's primary energy currency. This coupling of electron transport (which consumes oxygen) to ATP synthesis is the essence of oxidative phosphorylation.

DNFP acts as a protonophore , a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, effectively short-circuiting the system.

The Causality of Uncoupling:

  • Protonation: Due to the strong electron-withdrawing effects of its two nitro groups and fluorine atom, the phenolic hydroxyl group of DNFP is highly acidic (pKa ≈ 2.96).[2] In the relatively proton-rich intermembrane space, it readily picks up a proton.

  • Membrane Diffusion: The now-protonated, neutral DNFP molecule is lipophilic, allowing it to diffuse freely across the lipid bilayer of the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

  • Deprotonation: Upon entering the matrix, it releases the proton, driven by the lower proton concentration.

  • Anion Diffusion: The resulting dinitrophenolate anion, while charged, is still sufficiently lipophilic to diffuse back across the membrane to the intermembrane space, ready to repeat the cycle.

This cyclical transport of protons dissipates the proton gradient required by ATP synthase. The energy stored in the gradient is not captured in the chemical bonds of ATP but is instead released as heat (thermogenesis).[2] The cell's control over respiration is lost; the ETC works at a maximal rate to try and pump protons and restore the gradient, leading to rapid oxygen consumption, but ATP production is severely diminished.

Caption: Mechanism of mitochondrial uncoupling by this compound (DNFP).

Experimental Validation: A Self-Validating Protocol System

To rigorously characterize the mechanism of an uncoupling agent like DNFP, a multi-pronged experimental approach is required. Each protocol serves to validate the others, creating a trustworthy and comprehensive dataset.

Protocol: High-Resolution Respirometry (HRR)

Expertise & Causality: This is the gold-standard assay for assessing mitochondrial function.[7] By measuring the Oxygen Consumption Rate (OCR), we directly observe the effect of DNFP on the ETC. The sequential addition of inhibitors allows us to dissect different respiratory states. Oligomycin blocks ATP synthase, revealing proton leak. A true uncoupler like DNFP will dramatically increase OCR even in the presence of oligomycin, demonstrating that respiration is no longer coupled to ATP synthesis.

Methodology:

  • Cell Seeding: Seed adherent cells (e.g., HeLa, HepG2) in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to attach overnight.

  • Assay Medium: The day of the assay, replace the culture medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Prepare DNFP and other modulators (Oligomycin, FCCP as a positive control, Rotenone/Antimycin A) in assay medium and load them into the appropriate ports of the sensor cartridge. A typical concentration range for DNFP titration is 10 µM - 300 µM.

  • Instrument Setup & Run: Calibrate the Seahorse XF Analyzer and begin the assay. A typical run protocol is:

    • Basal OCR measurement (3 cycles).

    • Inject Port A: Vehicle or DNFP. Measure OCR (3 cycles).

    • Inject Port B: Oligomycin (e.g., 1.5 µM). Measure OCR (3 cycles). This measures ATP-linked respiration and reveals maximal uncoupling.

    • Inject Port C: Rotenone (0.5 µM) & Antimycin A (0.5 µM). Measure OCR (3 cycles). This shuts down the ETC and reveals non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, and maximal respiration.

Expected Result: DNFP will cause a dose-dependent increase in OCR. After oligomycin injection, the OCR of DNFP-treated cells will remain high, while vehicle-treated cells will show a sharp drop.

HRR_Workflow cluster_prep Preparation cluster_run Seahorse XF Analyzer Run cluster_analysis Data Analysis p1 Seed Cells in XF Microplate p2 Incubate Overnight p1->p2 p3 Change to Assay Medium p2->p3 p4 Load Sensor Cartridge (DNFP, Oligomycin, Rot/AA) p3->p4 r1 Measure Basal OCR p4->r1 r2 Inject DNFP Measure OCR r1->r2 r3 Inject Oligomycin Measure OCR r2->r3 r4 Inject Rot/AA Measure OCR r3->r4 a1 Normalize Data (Cell Count/Protein) r4->a1 a2 Calculate Bioenergetic Parameters a1->a2 a3 Plot OCR vs. Time a2->a3

Caption: High-Resolution Respirometry (HRR) experimental workflow.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

Expertise & Causality: This assay directly validates the central claim of the uncoupling mechanism: the dissipation of the proton gradient. We use potentiometric fluorescent dyes that accumulate in the mitochondrial matrix driven by the negative charge maintained by the PMF. A loss of potential leads to a measurable decrease in fluorescence. This provides the causal link between DNFP exposure and the effects seen in the HRR assay.

Methodology:

  • Cell Culture: Grow cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).

  • Dye Loading: Incubate cells with a ΔΨm-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE, 25-50 nM) for 20-30 minutes in a 37°C incubator. TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria.

  • Baseline Measurement: Acquire baseline fluorescence images (microscopy) or readings (flow cytometry). Use an appropriate filter set (e.g., TRITC for TMRE).

  • Compound Addition: Add DNFP (e.g., 100 µM) to the cells. As a positive control for complete depolarization, use a protonophore like FCCP or a combination of ETC inhibitors.

  • Time-Lapse Imaging/Reading: Immediately begin acquiring images or readings at set intervals (e.g., every 30 seconds for 10 minutes) to observe the kinetics of membrane depolarization.

  • Data Analysis: Quantify the fluorescence intensity per cell or per mitochondrion over time. A rapid decrease in TMRE fluorescence indicates mitochondrial depolarization.

Expected Result: A rapid, dose-dependent decrease in TMRE fluorescence upon addition of DNFP, confirming the dissipation of the mitochondrial membrane potential.

Protocol: Cellular ATP Quantification

Expertise & Causality: This assay measures the ultimate downstream consequence of mitochondrial uncoupling: the failure to produce ATP. By demonstrating a drop in total cellular ATP, we complete the mechanistic story. The HRR assay shows increased oxygen consumption, the ΔΨm assay shows the dissipated proton gradient, and this assay shows the resulting energy crisis. This three-part validation is exceptionally trustworthy.

Methodology:

  • Cell Treatment: Plate cells in an opaque-walled 96-well plate. Treat with various concentrations of DNFP for a defined period (e.g., 1-3 hours).

  • Lysis and Reagent Addition: Use a commercial luciferase-based ATP assay kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells, which lyses the cells and provides the luciferase enzyme and its substrate, luciferin.

  • Signal Development: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Construct a dose-response curve of DNFP concentration versus ATP levels (luminescence).

Expected Result: A dose-dependent decrease in cellular ATP levels in DNFP-treated cells compared to vehicle controls.

Conclusion: A Profile of a Potent Research Tool

This compound is a classic chemical uncoupler whose mechanism of action is centered on its function as a protonophore. By shuttling protons across the inner mitochondrial membrane, it dissipates the proton-motive force, uncoupling oxygen consumption from ATP synthesis and releasing energy as heat. This mechanism can be rigorously validated through a complementary set of assays measuring oxygen consumption, mitochondrial membrane potential, and cellular ATP levels. While its toxicity precludes therapeutic use, its potent and well-defined activity makes this compound an invaluable tool for researchers investigating mitochondrial function, cellular bioenergetics, and metabolic pathways.

References

An In-Depth Technical Guide to the Biological Activity of 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dinitro-4-fluorophenol is a nitrated and fluorinated phenolic compound with the molecular formula C₆H₃FN₂O₅.[1][2][3][4] As a member of the dinitrophenol family, its biological activity is primarily defined by its role as an uncoupler of oxidative phosphorylation.[5] This guide provides a comprehensive technical overview of the core biological activities of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. While much of the foundational understanding of dinitrophenol uncoupling is derived from extensive research on the closely related compound 2,4-dinitrophenol (DNP), this guide will focus on the specific attributes and potential applications of the 2,6-dinitro-4-fluoro substituted analogue. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and bioenergetics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in biological research.

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅[1][2][3]
Molecular Weight 202.10 g/mol [1][2]
Appearance Yellow crystalline solid/powder[1]
Melting Point Approximately 100-102 °C[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[1]

Core Biological Activity: Uncoupling of Oxidative Phosphorylation

The primary and most significant biological activity of this compound is its ability to act as a protonophore, thereby uncoupling oxidative phosphorylation.[5] In healthy mitochondria, the electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton-motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.

This compound, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group becomes protonated. The protonated, neutral form of the molecule then diffuses across the inner membrane into the more alkaline matrix, where it releases the proton. This shuttling of protons dissipates the proton gradient, effectively "short-circuiting" the link between the ETC and ATP synthesis.[5] The energy that would have been used for ATP production is instead released as heat.

G cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates H_out->ATP_Synthase Flows through DNFP_H This compound (Protonated) H_out->DNFP_H Protonates H_in H+ DNFP_anion Anion DNFP_H->H_in Diffuses & Releases H+ DNFP_anion->H_out Returns to IMS caption Mechanism of Oxidative Phosphorylation Uncoupling by this compound G DNFP This compound Mito Mitochondrial Uncoupling DNFP->Mito ATP_decrease Decreased ATP Mito->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK Catabolism Increased Catabolism (Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Anabolism Decreased Anabolism (Protein & Lipid Synthesis) AMPK->Anabolism Autophagy Autophagy AMPK->Autophagy Mito_biogenesis Mitochondrial Biogenesis AMPK->Mito_biogenesis caption Downstream signaling effects of this compound.

References

Harnessing the Reactivity of 2,6-Dinitro-4-fluorophenol: A Scaffold for Synthesis and a Probe for Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

This guide provides an in-depth exploration of 2,6-Dinitro-4-fluorophenol (DNFP), a highly functionalized aromatic compound. We will move beyond its basic properties to dissect its synthetic utility and its application as a powerful tool in biochemical research. The unique electronic characteristics conferred by its substituents—two nitro groups and a fluorine atom—make DNFP a versatile molecule for drug development professionals, medicinal chemists, and cell biologists. This document is structured to provide not just protocols, but the scientific rationale underpinning its diverse applications, from a foundational building block to a sophisticated cellular probe.

Core Physicochemical & Spectroscopic Profile

This compound is a yellow crystalline solid whose reactivity is dictated by the interplay of its functional groups.[1][2] The strong electron-withdrawing nature of the two nitro groups and the fluorine atom significantly increases the acidity of the phenolic proton, resulting in a predicted pKa of approximately 2.96.[2][3] This is a substantial increase in acidity compared to phenol (pKa ≈ 10), making the formation of a phenoxide anion highly favorable under mild basic conditions.[2] This phenoxide is stabilized by resonance delocalization of the negative charge onto the nitro groups.

Furthermore, these electron-withdrawing groups render the aromatic ring highly electron-deficient, which is the key to its primary synthetic application in nucleophilic aromatic substitution (SNAr) reactions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃FN₂O₅[1][4]
Molecular Weight 202.10 g/mol [1][2][4]
Appearance Yellow crystalline powder/solid[1][2]
Melting Point 48-56 °C[2][3][5]
Boiling Point 255.6 ± 35.0 °C (Predicted)[3][]
Density 1.745 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 2.96 ± 0.10 (Predicted)[2][3]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone[1]
CAS Number 364-32-9[1][3][4]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features & Typical ShiftsSource(s)
¹H NMR Aromatic protons appear significantly downfield (δ ~7.5-8.5 ppm) due to strong deshielding from nitro groups.[2]
¹³C NMR Carbon attached to fluorine exhibits a characteristic doublet with a large ¹JCF coupling constant (~240-260 Hz). Carbons bonded to nitro groups are also significantly shifted downfield.[2]
FTIR (cm⁻¹) ~3200-3500 (broad, O-H stretch); ~1540 & ~1350 (asymmetric & symmetric NO₂ stretch); ~1200-1300 (C-F stretch).[4]
UV-Vis (λmax) Absorption maxima typically observed around 250-280 nm and 320-350 nm in common organic solvents.[2]

Synthesis and Characterization

The most direct laboratory synthesis of DNFP involves the selective nitration of 4-fluorophenol.[2] The hydroxyl group is an ortho-, para-director; however, the harsh conditions of nitration and the presence of the para-fluoro substituent guide the nitro groups to the ortho positions.

Experimental Protocol: Synthesis via Nitration of 4-Fluorophenol

Causality: This protocol uses a standard mixed-acid nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine atom and achieve dinitration. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.

Materials:

  • 4-Fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, chill concentrated sulfuric acid on an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 4-fluorophenol to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the 4-fluorophenol solution via the dropping funnel. Maintain the reaction temperature at 0-5 °C throughout the addition. Vigorous stirring is essential.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring. A yellow precipitate of the crude product should form.

  • Workup:

    • Filter the crude solid and wash with copious amounts of cold deionized water until the washings are neutral to pH paper.

    • Alternatively, if an oil forms, perform a liquid-liquid extraction with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as yellow crystals.

Characterization: The identity and purity of the synthesized DNFP should be confirmed using the spectroscopic methods outlined in Table 2, alongside melting point analysis.

Diagram: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Fluorophenol Conc. H₂SO₄ Conc. HNO₃ nitration 1. Add 4-Fluorophenol to cold H₂SO₄ 2. Add nitrating mixture dropwise (0-5 °C) reagents->nitration Charge Reactor quench Quench on Ice nitration->quench 1-2 hrs extract Filter or Extract (Ethyl Acetate) quench->extract purify Wash & Dry extract->purify recrystal Recrystallize purify->recrystal product Pure this compound recrystal->product

Caption: Workflow for the synthesis of DNFP.

Core Research Applications

DNFP as a Versatile Scaffold in Medicinal & Agrochemical Chemistry

The true synthetic power of DNFP lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C4 position is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the two nitro groups at the ortho and para positions relative to the fluorine. This makes DNFP an excellent starting material for building molecular complexity.

Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro groups. In the second step, the leaving group (fluoride) is eliminated, restoring aromaticity. Fluorine is an excellent leaving group in this context because it is highly electronegative, polarizing the C-F bond and facilitating the initial nucleophilic attack.

Diagram: General SNAr Mechanism on DNFP

Caption: SNAr mechanism on the DNFP core.

Experimental Protocol: SNAr with a Primary Amine

This protocol demonstrates the displacement of the fluoride with a generic primary amine (R-NH₂), a common transformation in the synthesis of bioactive molecules, including potential herbicides and pharmaceuticals.[1][7]

Materials:

  • This compound (DNFP)

  • Primary Amine (e.g., benzylamine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a mild base

  • Dimethylformamide (DMF) or Acetonitrile as solvent

  • Ethyl Acetate

  • 1M Hydrochloric Acid

Procedure:

  • Setup: To a round-bottom flask, add DNFP, the primary amine (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent: Add anhydrous DMF as the solvent.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the DNFP spot. The solution will likely change color upon formation of the product.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers. Wash the organic layer with 1M HCl (to remove excess amine) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (a 4-amino-2,6-dinitrophenol derivative) by column chromatography on silica gel or by recrystallization.

DNFP as a Chemical Probe for Mitochondrial Uncoupling

Like the classic compound 2,4-dinitrophenol, DNFP is predicted to act as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[2] This "uncouples" oxidative phosphorylation from ATP synthesis.

Causality: The acidic proton of the phenol allows DNFP to become protonated in the acidic intermembrane space. In its neutral form, it is lipophilic and can diffuse across the inner mitochondrial membrane into the alkaline matrix. Once in the matrix, it releases its proton, and the resulting anion diffuses back to the intermembrane space, completing the cycle. This dissipates the proton motive force that drives ATP synthesis, forcing the electron transport chain to work faster to compensate. The energy is released as heat instead of being captured in ATP. This makes DNFP a valuable tool for studying cellular bioenergetics, metabolic diseases, and drug-induced mitochondrial toxicity.[2]

Diagram: Mitochondrial Uncoupling by DNFP

G cluster_mito Mitochondrion cluster_membrane Inner Mitochondrial Membrane IMS Intermembrane Space (High [H⁺]) ATP_Synthase ATP Synthase IMS->ATP_Synthase DNFP_Anion DNFP⁻ IMS->DNFP_Anion Protonation Matrix Mitochondrial Matrix (Low [H⁺]) DNFP_H DNFP-H Matrix->DNFP_H Deprotonation ETC Electron Transport Chain ETC->IMS Pumps H⁺ ATP_Synthase->Matrix H⁺ Flow ATP_Prod ATP ATP_Synthase->ATP_Prod Proton_Pump H⁺ Proton_Pump2 H⁺ DNFP_H->Matrix Diffusion DNFP_Anion->IMS Return

Caption: DNFP acts as a proton shuttle, bypassing ATP synthase.

Experimental Protocol: Measuring Cellular Respiration Uncoupling

This protocol uses real-time metabolic analysis (e.g., with a Seahorse XF Analyzer) to measure the effect of DNFP on the oxygen consumption rate (OCR) of cultured cells.

Materials:

  • Cultured cells seeded in a Seahorse XF cell culture plate

  • Seahorse XF Analyzer and reagents (or similar respirometry system)

  • This compound (DNFP) stock solution in DMSO

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a standard uncoupler, for comparison)

  • Rotenone/Antimycin A (Complex I/III inhibitors)

Procedure:

  • Cell Culture: Seed cells at an appropriate density in a Seahorse culture plate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Incubate the cells in a CO₂-free incubator for 1 hour before the assay.

  • Compound Loading: Hydrate the sensor cartridge and load the injection ports with the compounds:

    • Port A: DNFP (for dose-response titration) or a vehicle control.

    • Port B: Oligomycin.

    • Port C: FCCP (to determine maximal respiration).

    • Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration).

  • Assay Execution: Place the plate in the Seahorse XF Analyzer and run a pre-programmed mitochondrial stress test protocol. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the resulting changes in OCR.

  • Data Analysis:

    • Basal Respiration: The initial OCR before any injections.

    • Response to DNFP: Injection of DNFP should cause a rapid increase in OCR as the electron transport chain accelerates to maintain the proton gradient, demonstrating uncoupling.

    • ATP-Linked Respiration: After injection of oligomycin, the decrease in OCR represents the portion of respiration linked to ATP synthesis. In cells pre-treated with DNFP, oligomycin will have a minimal effect, as respiration is already uncoupled from ATP synthase.

    • Maximal Respiration: The OCR after FCCP injection reflects the maximum capacity of the electron transport chain.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes skin, eye, and respiratory irritation.[1][4] Like other dinitrophenols, it should be treated as potentially explosive when heated under confinement.[8][9]

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10][11] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is far more than a simple chemical intermediate. Its unique electronic architecture provides a pre-activated core for SNAr chemistry, making it a valuable scaffold for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Concurrently, its inherent ability to function as a mitochondrial uncoupler makes it a precise tool for researchers investigating cellular metabolism and bioenergetics. By understanding the fundamental principles of its reactivity and biological activity, scientists can effectively leverage DNFP to advance discovery in both chemistry and biology.

References

An In-Depth Technical Guide to 2,6-Dinitro-4-fluorophenol Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2,6-dinitro-4-fluorophenol, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, biological activity, and potential therapeutic applications of this class of compounds. This document delves into the core chemical principles, mechanisms of action, and practical experimental methodologies associated with these molecules.

Introduction: The Significance of the Dinitrophenolic Scaffold

The dinitrophenol (DNP) framework is a well-established pharmacophore known for its profound effects on cellular metabolism. Historically, 2,4-dinitrophenol gained notoriety as a weight-loss agent in the 1930s due to its ability to increase metabolic rate.[1] However, its use was discontinued due to a narrow therapeutic window and severe toxicity.[1] The core mechanism of action for DNPs is the uncoupling of oxidative phosphorylation in mitochondria.[2][3]

In contemporary research, the strategic incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[4] The subject of this guide, this compound, combines the potent bioactivity of the dinitrophenol scaffold with the advantageous properties of fluorine, making it and its derivatives a compelling area of study for modern drug discovery. This compound and its analogs are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals, and as research tools to investigate mitochondrial function and cellular toxicity.[3]

Physicochemical Properties and Characterization

This compound is a yellow crystalline solid with the molecular formula C₆H₃FN₂O₅.[3] Its structure consists of a phenol ring substituted with two nitro groups at positions 2 and 6, and a fluorine atom at position 4. This substitution pattern significantly influences its chemical and biological properties.

PropertyValueSource
Molecular Weight 202.096823 g/mol [3]
Melting Point 100-102 °C[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3]
pKa 2.96 ± 0.10 (Predicted)[3]
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Reveals characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro groups and the fluorine atom.

    • ¹³C NMR: Provides detailed information about the carbon skeleton.

    • ¹⁹F NMR: A key technique for confirming the presence and chemical environment of the fluorine atom.[2]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of the dinitrophenolic ring gives rise to distinct absorption bands in the UV region, typically around 250-280 nm and 320-350 nm.[2]

  • Infrared (IR) Spectroscopy: Characteristic vibrational bands for the hydroxyl (-OH), nitro (-NO₂), and carbon-fluorine (C-F) groups are readily identifiable.

  • Mass Spectrometry (MS): Provides accurate mass determination for the parent molecule and its fragments, confirming the molecular formula.

Synthesis of 2,6-Dinitro-4-substituted Phenol Derivatives

A plausible synthetic route would involve the nitration of 4-fluorophenol. The hydroxyl group is an ortho-, para-directing group, and the fluorine atom is also ortho-, para-directing. Therefore, the positions ortho to the hydroxyl group (positions 2 and 6) are activated towards electrophilic aromatic substitution.

General Synthetic Protocol for Nitration of a Phenolic Compound

The following is a generalized protocol for the nitration of a phenol, which would require optimization for the specific synthesis of this compound.

Materials:

  • Starting Phenol (e.g., 4-fluorophenol)

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or sodium nitrite with an oxidizing agent)[5][6]

  • Solvent (e.g., glacial acetic acid, dichloromethane)[5][7]

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting phenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture in an ice bath to a temperature between -5°C and 5°C.[6]

  • Slowly add the nitrating agent dropwise to the cooled and stirred solution, maintaining the low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

  • The crude product may precipitate as a solid, which can be collected by filtration, or it may require extraction with an organic solvent.

  • Wash the collected solid or the organic extract with water and then with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

  • Dry the product over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Slow Addition of Nitrating Agent: This allows for better control of the reaction temperature and prevents localized overheating.

  • Choice of Nitrating Agent and Solvent: The strength of the nitrating agent and the polarity of the solvent can influence the rate and selectivity of the reaction. Milder conditions may be necessary to avoid oxidation of the phenol.

Mechanism of Action: Mitochondrial Uncoupling

The primary biological effect of this compound and its analogs is the uncoupling of oxidative phosphorylation.[2] In normally functioning mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP.

Dinitrophenols are lipophilic weak acids that act as protonophores. They can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated forms.

dot digraph "Mitochondrial Uncoupling by DNP" { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Mechanism of mitochondrial uncoupling by a dinitrophenol (DNP) derivative."

This process dissipates the proton gradient, meaning the energy from substrate oxidation is released as heat rather than being used for ATP synthesis.[3] This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced ATP production.

Biological Activities and Therapeutic Potential

The uncoupling activity of dinitrophenols has been explored for various therapeutic applications, primarily related to metabolic disorders. However, the toxicity of early compounds has limited their clinical use. The development of novel derivatives with improved safety profiles is an active area of research.

Metabolic Diseases

By increasing energy expenditure, dinitrophenol derivatives have the potential to treat obesity and related conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Studies with 2,4-DNP have shown that it can improve glucose tolerance and reduce hepatic steatosis in animal models.[8]

Cancer

Cancer cells often exhibit altered metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). By disrupting mitochondrial energy production, dinitrophenols can potentially sensitize cancer cells to conventional chemotherapies. Studies have shown that 2,4-DNP can enhance the cytotoxic effects of drugs like cisplatin and etoposide in certain cancer cell lines.[9][10]

Neurodegenerative Diseases

Mitochondrial dysfunction is a key factor in the pathogenesis of several neurodegenerative diseases. The mild uncoupling induced by some dinitrophenol derivatives has been shown to be neuroprotective in preclinical models of conditions like spinal cord injury, potentially by reducing oxidative stress.[4]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)[9][11]

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 0.05 x 10⁶ cells/mL and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).[9][11]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 550 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11]

dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Workflow for determining in vitro cytotoxicity using the MTT assay."

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates and sensor cartridges

  • Seahorse XF assay medium and calibrant

  • Adherent cells of interest

  • This compound derivative

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), Rotenone/Antimycin A[2][3]

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator.

  • Prepare working solutions of the this compound derivative and mitochondrial inhibitors in the assay medium.

  • Calibrate the Seahorse XF sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and begin the assay.

  • The instrument will measure the basal OCR, followed by sequential injections of the test compound and inhibitors to determine key parameters of mitochondrial respiration:

    • Basal Respiration: The baseline oxygen consumption of the cells.

    • ATP-linked Respiration: The decrease in OCR after the addition of oligomycin (an ATP synthase inhibitor).[12]

    • Maximal Respiration: The OCR after the addition of an uncoupler like FCCP.[3]

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, which indicates the cell's ability to respond to increased energy demand.[3]

dot digraph "Seahorse XF Assay Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Sequential injection workflow for a mitochondrial respiration assay."

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of dinitrophenol derivatives is highly dependent on their chemical structure. Key factors influencing their uncoupling potency and toxicity include:

  • Lipophilicity: The ability of the compound to cross the inner mitochondrial membrane is crucial for its activity.

  • pKa: The acidity of the phenolic proton affects the compound's ability to act as a proton shuttle.

  • Substituent Effects: The nature and position of substituents on the aromatic ring can modulate both the lipophilicity and pKa, as well as introduce new binding interactions.

Future research in this area should focus on synthesizing novel analogs of this compound with modifications designed to optimize their therapeutic index. This could involve the introduction of different functional groups to fine-tune their physicochemical properties and potentially target specific tissues or cell types. The development of compounds with a wider therapeutic window is essential for the clinical translation of this promising class of molecules.

Conclusion

This compound and its derivatives represent a fascinating and potentially valuable class of compounds for researchers and drug development professionals. Their well-defined mechanism of action as mitochondrial uncouplers, combined with the favorable properties imparted by fluorination, makes them attractive candidates for further investigation in a range of therapeutic areas. A thorough understanding of their synthesis, physicochemical properties, and biological effects, as outlined in this guide, is crucial for unlocking their full potential.

References

The Resurgence of a Classic Moiety: A Technical Guide to 2,6-Dinitro-4-fluorophenol in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long relegated to the annals of chemical history, 2,6-Dinitro-4-fluorophenol is experiencing a renaissance in the modern research landscape. This technical guide provides an in-depth exploration of this multifaceted research chemical, moving beyond a simple cataloging of its properties to a nuanced discussion of its historical context, mechanisms of action, and contemporary applications. We will delve into its pivotal role as a mitochondrial uncoupler, its utility as a hapten in immunological studies, and its emerging potential in enzyme kinetics and as a synthetic building block. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their experimental designs.

Introduction: A Molecule of Historical Significance and Renewed Interest

This compound, a yellow crystalline solid, belongs to the dinitrophenol family of compounds that garnered early attention for their profound physiological effects.[1][2] Historically, dinitrophenols were investigated as weight-loss agents in the 1930s due to their ability to dramatically increase metabolic rate.[3] However, the narrow therapeutic window and severe, often fatal, side effects led to their ban for human consumption.[2][3] Despite this controversial past, the very mechanism that made them dangerous—the uncoupling of oxidative phosphorylation—renders them invaluable tools for contemporary research into cellular metabolism and bioenergetics.[3][4] The specific structural features of this compound, namely the fluorine substituent, offer unique chemical handles and modify its biological activity, making it a subject of renewed scientific curiosity.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting.

PropertyValueReference
Molecular FormulaC₆H₃FN₂O₅[5]
Molecular Weight202.10 g/mol [5]
AppearanceYellow crystalline powder[1]
Melting Point48.0-54.0 °C[3]
pKa2.96 ± 0.10[1]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]

The synthesis of this compound is typically achieved through the nitration of 4-fluorophenol using a mixture of concentrated nitric and sulfuric acids.[3] This electrophilic aromatic substitution reaction places the nitro groups at the ortho positions relative to the hydroxyl group, directed by the activating nature of the hydroxyl and the ortho-, para-directing effect of the fluorine atom.

Core Application I: A Potent Uncoupler of Mitochondrial Oxidative Phosphorylation

The primary and most well-understood application of this compound is its function as a protonophore, effectively uncoupling mitochondrial respiration from ATP synthesis.[2][3]

Mechanism of Action

The inner mitochondrial membrane typically maintains a steep electrochemical proton gradient, generated by the electron transport chain. This proton-motive force is then harnessed by ATP synthase to produce ATP. This compound, being a lipophilic weak acid, disrupts this process.[2] In the protonated state, it readily diffuses across the inner mitochondrial membrane into the alkaline matrix. There, it releases its proton, dissipating the gradient. The resulting anionic form is then driven back to the intermembrane space by the membrane potential, where it can pick up another proton and repeat the cycle. This futile cycling of protons uncouples electron transport from ATP synthesis, causing the energy to be dissipated as heat.[2]

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocol: Measurement of Mitochondrial Respiration

A common method to assess the uncoupling activity of this compound is by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells using a Seahorse XF Analyzer or a Clark-type oxygen electrode.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 or C2C12) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Assay Medium: Replace the culture medium with pre-warmed XF assay medium supplemented with substrates like glucose and pyruvate, and incubate in a non-CO2 incubator for 1 hour.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with a hydrated sensor cartridge.

  • Baseline OCR: Measure the basal oxygen consumption rate of the cells.

  • Compound Injection: Inject a range of concentrations of this compound to determine the dose-dependent effect on respiration. A typical starting range for dinitrophenols is 10-100 µM.[6]

  • Data Analysis: Monitor the OCR post-injection. An increase in OCR without a corresponding increase in ATP production is indicative of mitochondrial uncoupling.

Core Application II: A Versatile Hapten in Immunological Research

The dinitrophenyl (DNP) group is a classic hapten in immunology.[7] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[8] this compound, through its reactive fluorine atom, can readily conjugate to proteins, making it an excellent tool for studying immune responses.

Mechanism of Hapten-Carrier Conjugation and Immune Response

The fluorine atom at position 4 is a good leaving group, allowing the dinitrophenyl moiety to readily react with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable covalent bond.[3][9] This DNP-protein conjugate is then recognized by the immune system as a foreign antigen. B-cells with surface receptors that recognize the DNP hapten will bind to the conjugate, internalize it, and present peptides from the carrier protein to helper T-cells. This T-cell help is crucial for the activation of B-cells to proliferate and differentiate into antibody-secreting plasma cells, resulting in the production of anti-DNP antibodies.[3]

G DNPF 2,6-Dinitro-4- fluorophenol DNP_Carrier DNP-Carrier Conjugate DNPF->DNP_Carrier Covalent Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->DNP_Carrier BCell DNP-Specific B-Cell DNP_Carrier->BCell Binds to B-Cell Receptor TCell Carrier-Specific Helper T-Cell BCell->TCell Presents Carrier Peptide PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates into TCell->BCell Provides Help Antibodies Anti-DNP Antibodies PlasmaCell->Antibodies Secretes

Caption: Workflow for generating an anti-DNP antibody response.

Experimental Protocol: Hapten-Carrier Conjugation

The following is a general protocol for conjugating this compound to a carrier protein like Bovine Serum Albumin (BSA).

Step-by-Step Methodology:

  • Protein Preparation: Dissolve BSA in a carbonate-bicarbonate buffer (pH 9.0) to a concentration of 10 mg/mL.

  • Hapten Preparation: Prepare a 10 mg/mL solution of this compound in a minimal amount of a suitable organic solvent like DMSO or DMF, and then dilute it in the carbonate-bicarbonate buffer.

  • Conjugation Reaction: Slowly add the hapten solution to the protein solution while gently stirring. A molar excess of the hapten is typically used to achieve a desired degree of substitution. The reaction can proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unconjugated hapten by extensive dialysis against phosphate-buffered saline (PBS) at 4°C.

  • Characterization: Determine the concentration of the DNP-BSA conjugate using a protein assay (e.g., BCA) and confirm the conjugation, for instance, by UV-Vis spectrophotometry, observing the characteristic absorbance of the DNP group.

Emerging Applications and Future Directions

Beyond its established roles, this compound is finding new applications in various research fields.

Enzyme Inhibition Studies

Dinitrophenols have been shown to inhibit the activity of certain enzymes. For example, 2,4-dinitrophenol has been reported to inhibit the actomyosin-phosphate-ADP complex breakdown.[10] The specific inhibitory profile of this compound against a range of enzymes is an area ripe for investigation. Its electron-withdrawing nitro groups and the electronegative fluorine atom can influence its binding to enzyme active sites.

Synthetic Chemistry

The reactivity of the fluorine atom makes this compound a useful intermediate in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[1]

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[1] It is an irritant to the skin, eyes, and respiratory tract.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a powerful and versatile research chemical with a rich history and a promising future. Its ability to act as a mitochondrial uncoupler and a hapten provides researchers with invaluable tools to probe fundamental biological processes. As our understanding of cellular metabolism and immunology deepens, the applications for this classic molecule are poised to expand, solidifying its place in the modern researcher's toolkit.

References

A Researcher's Guide to Sourcing and Utilizing 2,6-Dinitro-4-fluorophenol for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of 2,6-Dinitro-4-fluorophenol (CAS No. 364-32-9), a critical reagent for professionals in research, discovery, and drug development. Moving beyond a simple supplier list, this document offers a comprehensive framework for strategic sourcing, quality validation, and safe handling. It includes a comparative analysis of commercial suppliers, detailed protocols for quality control and a representative synthetic application, and essential safety procedures grounded in the well-documented hazards of dinitrophenols. This guide is intended to empower researchers to confidently select, verify, and implement this versatile chemical intermediate in their workflows.

Introduction: The Scientific Utility of this compound

This compound is a substituted aromatic compound characterized by a phenol ring bearing two electron-withdrawing nitro groups and a fluorine atom. This specific arrangement of functional groups imparts unique chemical properties that make it a valuable, albeit hazardous, tool in various scientific disciplines.

Its primary utility stems from two key characteristics:

  • Mitochondrial Uncoupling: Like its well-studied analogue, 2,4-Dinitrophenol (DNP), this compound can act as a protonophore, shuttling protons across the inner mitochondrial membrane. This process uncouples the proton motive force from ATP synthesis, causing the cell to increase its metabolic rate and dissipate energy as heat.[1][2] While its historical use as a weight-loss agent was halted due to severe toxicity, this uncoupling effect makes it a valuable research tool for studying mitochondrial bioenergetics, cellular stress, and metabolic pathways.[1][3][4]

  • Versatile Synthetic Intermediate: The compound serves as a key building block in organic synthesis. The electron-deficient aromatic ring is activated for nucleophilic aromatic substitution, while the nitro groups can be reduced to amines, and the phenolic hydroxyl group can be alkylated or acylated. These functionalities make it a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[5][6]

This guide will navigate the critical aspects of procuring and using this compound, ensuring that researchers can leverage its properties while mitigating the associated risks.

The Commercial Supplier Landscape

Sourcing high-quality this compound is the foundational step for reproducible research. The supplier landscape ranges from large, well-established chemical manufacturers to smaller, specialized companies. The choice of supplier should be guided by factors including purity, available analytical data, quantity, and technical support.

Below is a comparative table of representative commercial suppliers. Researchers are advised to request certificates of analysis (CoA) and safety data sheets (SDS) directly from suppliers before purchase.

SupplierProduct NameCAS NumberStated PurityAvailable QuantitiesNotes
Thermo Fisher Scientific 4-Fluoro-2,6-dinitrophenol364-32-9≥97.5% (GC)1 g, 5 gOften sold under the Alfa Aesar or Thermo Scientific Chemicals brand. Provides melting point specifications.
Sigma-Aldrich (Merck) 4-fluoro-2,6-dinitrophenol364-32-9Check AvailabilityVariesListed in their catalog; researchers should inquire directly for current stock and specifications.[7]
Matrix Scientific This compound364-32-9Not specifiedInquireA US-based supplier that offers custom synthesis and may have stock of this compound.[8]
Smolecule This compound364-32-9Not specifiedInquireAn online marketplace that lists the compound and provides aggregated chemical data.[9]
Shandong Huashang Chemical Co., Ltd. This compound364-32-9≥99%25kg/bagA China-based supplier catering to larger, industrial applications.[10]

Workflow for Supplier Selection and Qualification

A systematic approach to qualifying a supplier is crucial to prevent downstream experimental failure. The following workflow outlines a self-validating system for procurement.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Decision & Procurement cluster_3 Phase 4: In-House Validation Identify Identify Potential Suppliers (Databases, Literature) Request Request CoA & SDS from Top 3-5 Suppliers Identify->Request Initial list ReviewCoA Review Certificate of Analysis (CoA) - Purity (e.g., HPLC, GC) - Identity (e.g., NMR, MS) - Residual Solvents Request->ReviewCoA Documentation received ReviewSDS Review Safety Data Sheet (SDS) - Hazard Classification - Handling Precautions Request->ReviewSDS Compare Compare Suppliers - Purity vs. Price - Lead Time - Technical Support ReviewCoA->Compare Technical data meets specs ReviewSDS->Compare Purchase Purchase Smallest Available Quantity for In-House QC Compare->Purchase Optimal supplier chosen QC Perform In-House QC (See Protocol 4.1) Purchase->QC Material received Approve Approve Supplier for Future & Bulk Purchases QC->Approve QC results match CoA

Caption: A four-phase workflow for qualifying a chemical supplier.

Essential Technical Protocols

The following protocols provide detailed, field-proven methodologies for researchers working with this compound.

Protocol: Quality Control and Identity Verification by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) with a UV detector is an effective method for assessing the purity of aromatic nitro-compounds, which have strong chromophores.[11] This protocol establishes the identity and purity of a newly acquired batch, ensuring it meets the specifications required for the intended experiments.

Methodology:

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard (if available) or the test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare the newly received sample using the same procedure as the standard solution.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid), for example, a 60:40 (v/v) ratio. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; otherwise, 260 nm is a reasonable starting point for dinitrophenols.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solution to determine the retention time (tR) of this compound.

    • Inject the sample solution.

    • The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity is confirmed if the retention time of the main peak in the sample matches that of the standard.

Protocol: Safe Handling, Storage, and Disposal

Causality: Dinitrophenols are classified as acutely toxic and are potentially explosive when dry.[1][8] Strict adherence to safety protocols is non-negotiable to prevent exposure and accidents. These procedures are derived from safety guidelines for the closely related and well-documented 2,4-Dinitrophenol.[4][12]

Methodology:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile or neoprene gloves.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • Handling:

    • All handling of solid material and preparation of solutions must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Use spark-proof tools. Avoid grinding or any action that could create friction or static discharge.

    • Never heat the dry compound. Dinitrophenols can detonate when heated.[1]

    • Have a spill kit ready. For dinitrophenols, this should include absorbent material and a container for hazardous waste.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and direct sunlight.

    • Store away from incompatible materials such as strong bases and oxidizing agents.[4]

    • Ensure the container is tightly sealed.

    • Some dinitrophenols are shipped wetted with water to reduce explosion risk.[8] If received this way, do not allow the material to dry out completely in storage.

  • Disposal:

    • All waste (contaminated PPE, glassware, solutions) must be treated as acutely hazardous waste.

    • Collect waste in a dedicated, clearly labeled, sealed container.

    • Follow your institution's specific hazardous waste disposal procedures. Do not dispose of down the drain or in regular trash.

Protocol: Representative Synthesis – Reduction to 4-Fluoro-2,6-diaminophenol

Causality: The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis, providing access to versatile building blocks for pharmaceuticals and other complex materials. This protocol demonstrates a common use of this compound as a starting material. Tin(II) chloride in acidic media is a classic and effective reagent for this transformation.

G cluster_0 Reaction cluster_1 Work-up Start This compound (Starting Material) Reagents Reagents: - Tin(II) chloride dihydrate (SnCl2·2H2O) - Concentrated HCl - Ethanol (Solvent) Product 4-Fluoro-2,6-diaminophenol (Product) Quench 1. Cool reaction mixture Product->Quench Reaction complete Reagents->Product Reduction (Reflux) Basify 2. Basify with aq. NaOH to precipitate tin salts Quench->Basify Filter 3. Filter through Celite Basify->Filter Extract 4. Extract filtrate with Ethyl Acetate Filter->Extract Dry 5. Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate FinalProduct Purification (e.g., Column Chromatography) Concentrate->FinalProduct Crude product

Caption: Workflow for the reduction of this compound.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

    • Add ethanol as the solvent.

    • In a separate beaker, dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5-6 eq) in concentrated hydrochloric acid.

  • Reaction Execution:

    • Slowly add the acidic tin(II) chloride solution to the stirring solution of the dinitrophenol in the flask. The addition may be exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (typically around 80-90 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin salts as a white solid.

    • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract several times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 4-Fluoro-2,6-diaminophenol can be purified by column chromatography on silica gel if necessary.

Conclusion

This compound is a powerful chemical tool for researchers engaged in metabolic studies and advanced organic synthesis. Its procurement and use demand a rigorous, safety-conscious approach. By implementing a systematic supplier qualification process, performing diligent in-house quality control, and adhering to strict safety protocols, scientists can confidently and safely integrate this versatile intermediate into their research, paving the way for new discoveries in drug development and beyond.

References

Methodological & Application

Introduction: Understanding the Multifaceted Nature of 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Protocol Guide for the Use of 2,6-Dinitro-4-fluorophenol in Research

Prepared by a Senior Application Scientist

This compound is a unique organic compound characterized by a phenol ring substituted with two electron-withdrawing nitro groups (-NO₂) and a highly electronegative fluorine atom (-F)[1][2]. This specific arrangement of functional groups imparts significant chemical reactivity and distinct biological activity, making it a molecule of interest for researchers in biochemistry, drug development, and synthetic chemistry. The compound typically appears as a yellow crystalline solid or powder[1][3].

The potent electron-withdrawing nature of the two nitro groups and the fluorine atom dramatically increases the acidity of the phenolic hydroxyl group, resulting in a predicted pKa of approximately 2.96[1][4]. This is significantly more acidic than phenol itself (pKa ≈ 10). This enhanced acidity is a direct consequence of the stabilization of the resulting phenoxide anion through both inductive effects and resonance delocalization of the negative charge onto the nitro groups[1]. From a synthetic standpoint, this electron-deficient aromatic ring is highly activated towards nucleophilic aromatic substitution, a core principle explored in the protocols below[1].

Historically, related dinitrophenols were investigated for their ability to induce weight loss. This effect is now understood to be a result of their function as mitochondrial uncoupling agents[1]. While their severe toxicity precludes therapeutic use, this property makes them valuable tools for studying cellular metabolism and mitochondrial function in a controlled laboratory setting[1].

This guide provides an in-depth exploration of the properties, safety considerations, and key experimental applications of this compound, offering detailed protocols for its use as both a biochemical tool and a synthetic reagent.

Compound Properties and Safety Data

A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₆H₃FN₂O₅[2][3][5]
Molecular Weight 202.10 g/mol [2]
Appearance Yellow crystalline powder[1][3]
Melting Point 54-56 °C[4][]
Boiling Point 255.6 °C (Predicted)[4][]
pKa 2.96 ± 0.10 (Predicted)[1][3][4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3]
Critical Safety and Handling Protocols

This compound and related nitroaromatic compounds are hazardous and must be handled with extreme care. Dinitrophenols can be toxic, are skin and eye irritants, and may be harmful if inhaled or swallowed[7].

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[7].

  • Handling: Avoid creating dust. Wash hands, face, and any exposed skin thoroughly after handling[7]. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sources of ignition, and strong oxidizing agents[3][7]. Keep the container tightly closed[7].

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention[7].

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[7].

    • Inhalation: Move the person to fresh air. If breathing is difficult, call a physician[7].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[8].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[7].

Application I: A Tool for Probing Mitochondrial Function

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biochemical application of this compound stems from its activity as a protonophore, which uncouples oxidative phosphorylation. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a potent electrochemical gradient. This proton-motive force is then used by ATP synthase to generate ATP from ADP and inorganic phosphate.

This compound, with its acidic proton and lipophilic character, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton, effectively creating a "short-circuit" in the proton gradient. This dissipates the energy stored in the gradient as heat instead of being used for ATP synthesis[1]. This forced increase in respiration without ATP production is a hallmark of mitochondrial uncoupling.

G Mechanism of Mitochondrial Uncoupling by this compound (DNFP) cluster_0 Intermembrane Space (High [H⁺]) cluster_1 Mitochondrial Matrix (Low [H⁺]) IMS_H H⁺ ATP_Synthase ATP Synthase IMS_H->ATP_Synthase Flows through DNFPH DNFPH IMS_H->DNFPH Protonation Matrix_H H⁺ DNFP DNFP⁻ Matrix_H->DNFP Deprotonation ETC Electron Transport Chain ETC->IMS_H Pumps H⁺ ATP_Synthase->ATP_Synthase DNFPH->Matrix_H Diffuses & Releases H⁺

Caption: Mitochondrial uncoupling by this compound (DNFP).

Protocol 1: Real-Time Analysis of Mitochondrial Respiration

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells, providing a direct measure of mitochondrial respiration.

Objective: To quantify the mitochondrial uncoupling potential of this compound.

Materials:

  • Adherent cells (e.g., C2C12, HepG2) seeded in a Seahorse XF cell culture plate.

  • This compound (DNFP).

  • DMSO (for stock solution).

  • Seahorse XF Assay Medium.

  • Mitochondrial stress test compounds: Oligomycin, FCCP (as a positive control), Rotenone/Antimycin A.

  • Extracellular flux analyzer and associated consumables.

Methodology:

  • Cell Seeding: The day before the assay, seed cells in a Seahorse culture plate at a pre-determined optimal density to achieve ~80-90% confluency on the day of the experiment.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of DNFP (e.g., 10-50 mM) in DMSO. Further dilutions should be made in the assay medium. Causality Note: A high-concentration stock in DMSO is necessary due to the compound's limited aqueous solubility and to minimize the final DMSO concentration in the assay, which can be toxic to cells.

  • Assay Preparation: a. On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed Seahorse XF Assay Medium. b. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration. c. Prepare a titration of DNFP concentrations (e.g., 1 µM to 100 µM) in the assay medium for injection. Load the desired concentrations, along with other mito-stress test drugs, into the injector ports of the sensor cartridge.

  • Extracellular Flux Analysis: a. Calibrate the analyzer with the loaded sensor cartridge. b. Place the cell culture plate into the analyzer. c. The instrument will perform the following sequence: i. Baseline OCR Measurement: Measure the basal respiration rate (3-4 measurement cycles). ii. DNFP Injection: Inject the various concentrations of DNFP and measure the subsequent change in OCR (3-4 cycles). Expected Result: A dose-dependent increase in OCR as the uncoupling effect takes hold. iii. Oligomycin Injection: Inject oligomycin, an ATP synthase inhibitor. Expected Result: OCR will decrease, but because of the uncoupling by DNFP, it will not return to baseline, indicating proton leak. iv. FCCP Injection (Optional/Control): In control wells, inject FCCP, a potent classical uncoupler, to determine the maximal respiratory capacity. v. Rotenone/Antimycin A Injection: Inject this combination to shut down the ETC completely, revealing non-mitochondrial oxygen consumption.

  • Data Normalization and Analysis: After the run, normalize the OCR data to cell number or protein concentration per well. Plot the OCR against time and analyze the dose-dependent effects of DNFP.

G A Seed Cells in Seahorse Plate C Wash Cells & Add Assay Medium A->C B Prepare DNFP Stock & Assay Solutions E Load Sensor Cartridge (DNFP, Oligomycin, etc.) B->E D Incubate Plate (37°C, no CO₂) C->D G Run Assay: Measure Baseline OCR D->G F Calibrate Analyzer E->F F->G H Inject DNFP Measure OCR Change G->H I Inject Oligomycin Measure Proton Leak H->I J Inject Rotenone/Antimycin A Measure Non-Mito Respiration I->J K Normalize Data (to cell count/protein) J->K L Analyze & Plot Results K->L

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Application II: A Building Block in Synthetic Chemistry

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom, being a good leaving group, is positioned para to one nitro group and ortho to the other. Both nitro groups serve to stabilize the negative charge in the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction. This makes the fluorine atom highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Synthesis of a Substituted Dinitrophenol via SNAr

This protocol provides a general method for the substitution of the fluorine atom in this compound with an amine nucleophile.

Objective: To synthesize N-benzyl-2,6-dinitro-4-aminophenol.

Materials:

  • This compound (DNFP).

  • Benzylamine.

  • Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base.

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent.

  • Ethyl acetate and Hexanes (for chromatography).

  • Saturated aqueous sodium bicarbonate solution.

  • Brine (saturated aqueous NaCl).

  • Anhydrous magnesium sulfate (MgSO₄).

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle.

  • Thin Layer Chromatography (TLC) plates and chamber.

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF. Causality Note: The base deprotonates the phenol, forming the more nucleophilic phenoxide, though the reaction can proceed without it. The polar aprotic solvent (DMF) is ideal for SNAr as it solvates the cation but not the nucleophile, increasing its reactivity.

  • Addition of Nucleophile: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Once the starting material is consumed, cool the reaction to room temperature. b. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. Causality Note: The washes remove the DMF solvent and any remaining inorganic base or salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-2,6-dinitro-4-aminophenol.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a versatile molecule with significant utility in both biochemical and synthetic organic chemistry. Its ability to act as a mitochondrial uncoupler provides a powerful method for investigating cellular metabolism and bioenergetics. Concurrently, its highly activated aromatic system makes it a valuable substrate for constructing more complex molecules through nucleophilic aromatic substitution. Adherence to strict safety protocols is essential when working with this compound. The methods detailed in this guide provide a robust framework for researchers to harness the unique properties of this compound in their experimental designs.

References

Application Notes and Protocols: Mitochondrial Uncoupling Assay with 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Mitochondrial Uncoupling

Mitochondrial uncoupling is the dissociation of fuel oxidation in the electron transport chain (ETC) from the synthesis of ATP.[1] In healthy, coupled mitochondria, the energy released during electron transport is used to pump protons across the inner mitochondrial membrane, creating a proton-motive force. This electrochemical gradient is then harnessed by ATP synthase to produce ATP.[2] Mitochondrial uncouplers are molecules that disrupt this process by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[3] This dissipation of the proton gradient leads to an increase in oxygen consumption as the ETC attempts to compensate for the reduced proton-motive force, and the energy is released as heat instead of being used for ATP synthesis.[2][4]

The study of mitochondrial uncoupling is crucial for various fields of research. Mild uncoupling has been shown to be protective in a range of disorders, including neurodegenerative diseases and ischemia-reperfusion injury.[5][6][7] However, excessive uncoupling can lead to a significant decrease in ATP production, cellular stress, and ultimately cell death.[8][9] Therefore, the ability to accurately measure and characterize the uncoupling potential of novel compounds is of paramount importance in drug discovery and toxicology.

2,6-Dinitro-4-fluorophenol belongs to the dinitrophenol family of compounds, which are well-documented mitochondrial uncouplers.[4][10][11] Like its analogue 2,4-dinitrophenol (DNP), it is a lipophilic weak acid that can readily diffuse across the inner mitochondrial membrane.[3][11] In the protonated state, it carries a proton into the matrix, and as an anion, it returns to the intermembrane space, effectively shuttling protons and dissipating the gradient. The following application notes provide a comprehensive guide to characterizing the mitochondrial uncoupling activity of this compound using modern, high-throughput techniques.

Core Principles of Uncoupler Action

The primary mechanism of classical chemical uncouplers like dinitrophenols involves their ability to act as protonophores.[2] This process can be visualized as a cyclic shuttle across the inner mitochondrial membrane.

cluster_healthy Healthy Mitochondria (High ΔΨm) cluster_uncoupled Uncoupled Mitochondria (Low ΔΨm) cluster_analysis Data Analysis A JC-1 enters mitochondria B Forms J-aggregates A->B C Emits RED fluorescence B->C D JC-1 remains as monomers in cytoplasm E Emits GREEN fluorescence D->E F Calculate Red/Green Fluorescence Ratio G ↓ Ratio = Depolarization F->G

References

Application Notes and Protocols for the Use of 2,6-Dinitro-4-fluorophenol as a Protonophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Perspective on a Classic Mechanism

Mitochondrial uncoupling, the dissociation of electron transport from ATP synthesis, is a powerful tool in the study of cellular bioenergetics and a resurgent area of interest for therapeutic development.[1][2] Protonophores, lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, are the primary chemical agents used to induce this state.[3] By dissipating the proton motive force, these molecules compel the electron transport chain to operate at its maximum capacity, independent of ATP synthase activity, leading to a surge in oxygen consumption and the release of energy as heat.[4][5]

Historically, dinitrophenols, most notably 2,4-dinitrophenol (DNP), were among the first recognized uncoupling agents and were even used as weight-loss drugs in the 1930s before being banned due to severe toxicity.[6][7] Today, the nuanced study of protonophores continues to provide invaluable insights into mitochondrial function, cellular metabolism, and disease states.[8][9] This guide focuses on a lesser-known but equally potent analogue, 2,6-Dinitro-4-fluorophenol (4-FDNP) , providing a comprehensive overview of its mechanism, applications, and detailed protocols for its use in a research setting.

This document is designed to empower researchers with the technical knowledge and practical guidance necessary to effectively and safely utilize this compound as a protonophore in their experimental workflows.

Physicochemical Properties and Mechanism of Action

This compound is a yellow crystalline solid with a molecular formula of C₆H₃FN₂O₅ and a molecular weight of 202.10 g/mol .[6][10] Its efficacy as a protonophore is rooted in its specific chemical structure.

PropertyValueSource
CAS Number 364-32-9[11][12]
Molecular Formula C₆H₃FN₂O₅[6][10]
Molecular Weight 202.10 g/mol [6][10]
Appearance Yellow crystalline powder[6][11]
Melting Point 54-56 °C[12]
pKa 2.96 ± 0.10 (Predicted)[6][11][12]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO)[6][11]

The key to its function lies in its nature as a lipophilic weak acid. The two electron-withdrawing nitro groups and the fluorine atom significantly increase the acidity of the phenolic hydroxyl group, resulting in a low pKa of approximately 2.96.[6][11] This allows the molecule to exist in both protonated (neutral) and deprotonated (anionic) forms within the physiological pH range.

The protonophoric cycle of this compound can be visualized as follows:

Protonophore_Mechanism cluster_IMS Intermembrane Space (IMS) (Higher [H+], Lower pH) cluster_Matrix Mitochondrial Matrix (Lower [H+], Higher pH) Protonated_IMS 4-FDNP-H (Neutral, Lipophilic) Protonated_Matrix 4-FDNP-H (Neutral) Protonated_IMS->Protonated_Matrix Diffusion across membrane Anion_IMS 4-FDNP⁻ (Anion) Anion_IMS->Protonated_IMS H_IMS H⁺ H_IMS->Anion_IMS Protonation Anion_Matrix 4-FDNP⁻ (Anion) Protonated_Matrix->Anion_Matrix Deprotonation Anion_Matrix->Anion_IMS Electrophoretic movement (driven by membrane potential) H_Matrix H⁺ Anion_Matrix->H_Matrix

Caption: Mechanism of this compound as a protonophore.

This continuous shuttling of protons dissipates the electrochemical gradient, effectively uncoupling the electron transport chain from ATP synthesis. The energy is instead released as heat.

Comparative Analysis with Other Common Protonophores

While this compound is highly effective, it is important to understand its properties in the context of other widely used uncouplers.

FeatureThis compound2,4-Dinitrophenol (DNP)FCCPCCCP
Molecular Weight 202.10 g/mol 184.11 g/mol 254.17 g/mol 204.62 g/mol
pKa ~2.96 (Predicted)[6][11]~4.1~6.0~6.0
Potency High (presumed)HighVery HighHigh
Mechanism ProtonophoreProtonophoreProtonophoreProtonophore
Key Structural Feature Dinitrophenol with fluorineDinitrophenolCyanide phenylhydrazoneCyanide phenylhydrazone
Primary Application Research chemical, synthesis intermediate[11]Research, historical weight-loss agent[7]Mitochondrial researchMitochondrial research

The lower pKa of this compound compared to 2,4-DNP suggests it may be a highly potent uncoupler, as a larger proportion will be in the anionic form at physiological pH, ready to accept a proton in the intermembrane space.

Safety and Handling

Dinitrophenols are toxic compounds and must be handled with appropriate safety precautions.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Causes skin and serious eye irritation.[10]

  • May cause damage to organs through prolonged or repeated exposure.[5]

  • Flammable solid.[5]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid generating dust.[6]

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, well-ventilated place away from heat and ignition sources.[6]

  • Keep the container tightly closed.[6]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: A concentrated stock solution in an organic solvent like DMSO is necessary due to the poor aqueous solubility of this compound. This allows for accurate dilution into aqueous cell culture or assay media while minimizing the final solvent concentration.

Materials:

  • This compound (MW: 202.10 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a chemical fume hood, carefully weigh out 2.02 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Stock_Solution_Prep cluster_workflow Stock Solution Workflow Weigh 1. Weigh 2.02 mg 4-FDNP Dissolve 2. Add 1 mL DMSO Weigh->Dissolve Vortex 3. Vortex until dissolved Dissolve->Vortex Aliquot 4. Aliquot into single-use tubes Vortex->Aliquot Store 5. Store at -20°C Aliquot->Store

Caption: Workflow for preparing a 10 mM stock solution of 4-FDNP.

Protocol 2: Measuring the Effect on Cellular Respiration using Extracellular Flux Analysis (Adapted from Seahorse XF Protocols)

Rationale: This protocol allows for the real-time measurement of the oxygen consumption rate (OCR) in live cells, providing a direct assessment of the uncoupling activity of this compound. The compound is expected to cause a dose-dependent increase in basal respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24) and associated consumables (cell culture plates, sensor cartridges, calibrant)

  • Cells of interest (e.g., C2C12, HepG2, or primary cells)

  • Complete cell culture medium

  • Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)

  • 10 mM stock solution of this compound in DMSO

  • Other mitochondrial inhibitors for a full Mito Stress Test (optional, e.g., oligomycin, FCCP for comparison, rotenone/antimycin A)

Procedure:

Day 1: Cell Seeding

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator.

Day 2: Assay Execution

  • Hydrate the Seahorse XF sensor cartridge with XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • On the day of the assay, remove the cell culture medium from the plate and wash once with pre-warmed Seahorse XF Assay Medium.

  • Add the final volume of pre-warmed Seahorse XF Assay Medium to each well and place the plate in a non-CO₂ incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

  • Prepare a dilution series of this compound in the assay medium. It is crucial to perform a titration to determine the optimal concentration range for your cell type (e.g., 1 µM to 100 µM).

  • Load the diluted this compound into the injection ports of the sensor cartridge.

  • Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration.

  • After calibration, replace the calibrant plate with the cell plate and begin the assay.

  • Measure the basal OCR for several cycles.

  • Inject the this compound and monitor the change in OCR. A significant increase indicates uncoupling.

  • After the experiment, normalize the OCR data to cell number or protein content.

Seahorse_Workflow cluster_workflow Seahorse XF Assay Workflow Seed Day 1: Seed Cells Prepare_Plate Day 2: Prepare Cell Plate with Assay Medium Seed->Prepare_Plate Hydrate Day 1: Hydrate Sensor Cartridge Load_Cartridge Day 2: Load 4-FDNP into Sensor Cartridge Hydrate->Load_Cartridge Run_Assay Run Assay: Measure Basal OCR, Inject 4-FDNP, Measure Uncoupled OCR Prepare_Plate->Run_Assay Calibrate Calibrate Analyzer Load_Cartridge->Calibrate Calibrate->Run_Assay Normalize Normalize Data Run_Assay->Normalize

Caption: Workflow for an OCR assay using this compound.

Protocol 3: Assessing Mitochondrial Membrane Potential (ΔΨm)

Rationale: Protonophores dissipate the mitochondrial membrane potential. This protocol uses a fluorescent cationic dye (e.g., TMRM or TMRE) that accumulates in the mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Cultured cells in a black, clear-bottom 96-well plate

  • Fluorescent dye for ΔΨm (e.g., TMRM, TMRE)

  • 10 mM stock solution of this compound in DMSO

  • FCCP or CCCP as a positive control

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions (e.g., 20-100 nM TMRM for 30-60 minutes).

  • Wash the cells to remove excess dye.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM FCCP).

  • Measure the fluorescence intensity at appropriate excitation/emission wavelengths over time.

  • A decrease in fluorescence intensity in the this compound-treated wells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Protocol 4: Cytotoxicity Assay

Rationale: It is essential to determine the concentration range at which this compound induces uncoupling without causing significant cell death. This can be assessed using various cell viability assays.

Materials:

  • Cultured cells in a 96-well plate

  • 10 mM stock solution of this compound in DMSO

  • Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring LDH release)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Assess cell viability using your chosen method according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Conclusion and Future Directions

This compound is a potent protonophore that serves as a valuable tool for investigating mitochondrial bioenergetics. Its distinct physicochemical properties, particularly its low pKa, make it an interesting compound for comparative studies with other uncoupling agents. The protocols provided in this guide offer a framework for its application in cell-based assays. However, it is crucial to empirically determine the optimal working concentrations for each specific cell type and experimental system to distinguish the effects of mitochondrial uncoupling from general cytotoxicity.

Future research could focus on a more detailed characterization of the off-target effects of this compound and its potential interactions with mitochondrial proteins, which has been suggested for other dinitrophenols.[11] As the field of metabolic regulation and mitochondrial medicine continues to expand, a deeper understanding of the structure-activity relationships of protonophores like this compound will be instrumental in the development of novel therapeutic strategies for a range of metabolic diseases.

References

Application Notes and Protocols: 2,6-Dinitro-4-fluorophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dinitro-4-fluorophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of diverse pharmaceutical agents.[1] Its chemical architecture, featuring a phenolic hydroxyl group, two electron-withdrawing nitro groups, and a labile fluorine atom, offers medicinal chemists a versatile scaffold for constructing complex molecular entities. The strong electron-withdrawing nature of the twin nitro groups significantly acidifies the phenolic proton and activates the fluorine atom for nucleophilic aromatic substitution, making it a key building block for a range of targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in pharmaceutical synthesis, complete with detailed protocols and scientific rationales.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₆H₃FN₂O₅[1]
Molecular Weight202.10 g/mol [2]
AppearanceYellow crystalline solid[1]
Melting Point100-102 °C[1]
pKa2.96 ± 0.10 (Predicted)
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]

Core Synthetic Applications: A Gateway to Novel Therapeutics

The strategic placement of functional groups on the this compound ring allows for a stepwise and regioselective elaboration to generate a library of compounds with potential therapeutic applications. The activated fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, while the nitro groups can be readily reduced to amines, which are key functionalities in many active pharmaceutical ingredients (APIs). The phenolic hydroxyl group provides a handle for etherification or esterification, further expanding the synthetic possibilities.

Herein, we propose a synthetic pathway to a hypothetical catechol-O-methyltransferase (COMT) inhibitor, structurally inspired by the therapeutic agent Tolcapone. This illustrative synthesis showcases the utility of this compound as a starting material.

Proposed Synthesis of a Tolcapone Analog from this compound

This section outlines a detailed, three-step synthetic protocol for the preparation of a novel COMT inhibitor analog. The synthesis leverages the unique reactivity of this compound to introduce key structural motifs found in known COMT inhibitors.

Diagram of the Proposed Synthetic Pathway

G start This compound step1 Step 1: Nucleophilic Aromatic Substitution start->step1 p-Toluic acid, SOCl₂ then AlCl₃, DCM intermediate1 Intermediate 1: (3,5-Dinitro-4-hydroxyphenyl) (4-methylphenyl)methanone step1->intermediate1 step2 Step 2: Demethylation intermediate1->step2 BBr₃, DCM intermediate2 Intermediate 2: (3,4-Dihydroxy-5-nitrophenyl) (4-methylphenyl)methanone (Tolcapone Analog) step2->intermediate2 step3 Step 3: Reduction of Nitro Group intermediate2->step3 H₂, Pd/C, Ethanol final_product Final Product: (5-Amino-3,4-dihydroxyphenyl) (4-methylphenyl)methanone step3->final_product

Caption: Proposed synthetic route to a Tolcapone analog.

Experimental Protocols

Step 1: Synthesis of (3,5-Dinitro-4-hydroxyphenyl)(4-methylphenyl)methanone (Intermediate 1)

This initial step involves a Friedel-Crafts acylation reaction, where the electron-rich p-toluoyl chloride attacks the activated aromatic ring of this compound. The fluorine atom is subsequently displaced in a nucleophilic aromatic substitution manner.

Materials:

  • This compound

  • p-Toluic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of p-Toluoyl Chloride: In a fume hood, to a stirred solution of p-toluic acid (1.1 equivalents) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude p-toluoyl chloride, which is used in the next step without further purification.

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous DCM at 0 °C, add a solution of p-toluoyl chloride (from the previous step) in anhydrous DCM dropwise.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (3,5-Dinitro-4-hydroxyphenyl)(4-methylphenyl)methanone.

Expected Outcome: A yellow solid.

Step 2: Synthesis of (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone (Intermediate 2 - Tolcapone Analog)

This step involves the selective demethylation of the methoxy group ortho to the nitro group, yielding the catechol moiety, a key pharmacophore for COMT inhibition.

Materials:

  • Intermediate 1

  • Boron tribromide (BBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve Intermediate 1 in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of boron tribromide (1.2 equivalents) in anhydrous DCM dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Add water and extract the mixture with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the Tolcapone analog.

Expected Outcome: A yellow crystalline solid.

Step 3: Synthesis of (5-Amino-3,4-dihydroxyphenyl)(4-methylphenyl)methanone (Final Product)

The final step involves the reduction of the remaining nitro group to an amine, a common modification in drug development to modulate solubility and biological activity.

Materials:

  • Intermediate 2

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Balloon or hydrogenator

  • Celite®

Procedure:

  • To a solution of Intermediate 2 in ethanol, add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be achieved by column chromatography if necessary.

Expected Outcome: A solid that may be susceptible to oxidation and should be handled under an inert atmosphere.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][5]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[3] Wash hands thoroughly after handling.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a potent and versatile building block in pharmaceutical synthesis. Its unique electronic and structural features enable a wide range of chemical transformations, providing a robust platform for the generation of novel drug candidates. The detailed protocols and synthetic strategies outlined in this document are intended to empower researchers to harness the full potential of this valuable intermediate in their drug discovery and development endeavors. Adherence to strict safety protocols is essential when working with this and other nitroaromatic compounds.

References

2,6-Dinitro-4-fluorophenol as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to 2,6-Dinitro-4-fluorophenol as a Reagent in Organic Synthesis

Introduction: Unveiling a Highly Activated Aromatic Reagent

This compound is a specialized organic compound characterized by a phenol ring bearing two electron-withdrawing nitro groups and a fluorine atom.[1][2] This unique substitution pattern renders the aromatic ring highly electron-deficient, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] Appearing as a yellow crystalline powder, this reagent serves as a valuable building block in various synthetic applications, from pharmaceutical development to materials science.[1][2] Its utility lies in its ability to readily introduce the 2,6-dinitrophenyl moiety onto a wide range of nucleophiles, leveraging the fluorine atom as an excellent leaving group in this specific reaction class.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, core reactivity, and practical applications, complete with detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A clear understanding of the reagent's physical and chemical characteristics is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃FN₂O₅[1][2][3][4]
Molecular Weight 202.10 g/mol [1][4]
Appearance Yellow crystalline powder[1][2]
Melting Point 48.0-56.0 °C[1][5][]
pKa 2.96 ± 0.10 (Predicted)[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[2]

Table 2: Spectroscopic Data Summary

SpectroscopyCharacteristic Features
¹H NMR Aromatic protons appear significantly downfield (typically 7.5-8.5 ppm) due to the strong deshielding effect of the nitro and fluorine substituents.[1]
Infrared (IR) Exhibits a characteristic broad O-H stretching vibration for the phenolic hydroxyl group (3200-3600 cm⁻¹).[1]
UV-Vis Shows primary absorption bands in the UV region, typically around 250-280 nm and 320-350 nm.[1]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in accordance with good industrial hygiene and safety practices.[7]

  • Hazards: Causes skin and serious eye irritation.[4][7] May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[7][8]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation, ingestion, and inhalation.[7][8] Wash hands thoroughly after handling.[7][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat and sources of ignition.[2][7] Store away from strong oxidizing agents.[7]

Core Application: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high reactivity in SNAr reactions. This is a departure from typical aromatic chemistry, which is dominated by electrophilic substitutions.

Causality of Reactivity

The aromatic ring of this compound is highly electrophilic due to the potent, synergistic electron-withdrawing effects of the two nitro groups and the fluorine atom.[1] This electronic environment makes the ring susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10][11]

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine (the ipso carbon), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11] The negative charge is delocalized effectively onto the ortho and para nitro groups, which is a critical factor in stabilizing this high-energy intermediate.[9][10]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride ion.

Interestingly, while fluoride is typically a poor leaving group in SN2 reactions, it is an excellent one in SNAr. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating this first step and, consequently, the overall reaction rate.[9]

Caption: SNAr mechanism of this compound.

Applications in Peptide Chemistry and Derivatization

The high reactivity of fluorinated dinitroaromatics has been famously exploited in peptide chemistry. The classic example is 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, which is used to identify the N-terminal amino acid of a peptide chain.[9][11][12] this compound can be used in a similar capacity. The free amino group of the N-terminal residue acts as the nucleophile, attacking the reagent to form a stable dinitrophenyl-peptide bond.

Furthermore, the 2,4-dinitrophenyl (Dnp) group has been employed as a protecting group for the hydroxyl function of tyrosine during solid-phase peptide synthesis, with cleavage achieved through thiolysis.[13] This highlights the broader utility of dinitrophenyl ethers in the strategic protection and modification of biomolecules. The reactivity of this compound makes it a suitable candidate for such applications, as well as for the derivatization of primary and secondary amines for analytical detection by HPLC.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration

This protocol describes the synthesis of the title compound from 4-fluorophenol.

Causality: The synthesis relies on electrophilic aromatic substitution. A potent nitrating mixture of nitric and sulfuric acids is used to introduce two nitro groups onto the electron-rich 4-fluorophenol ring. The hydroxyl group is a strong ortho-, para-director, and the positions ortho to it are activated for nitration.

Safety Note: This reaction is highly exothermic and involves corrosive and oxidizing strong acids. It must be performed in a chemical fume hood with appropriate PPE, and the temperature must be strictly controlled.

Materials:

  • 4-Fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the flask in an ice-salt bath to maintain a temperature below 10 °C.

  • Once the nitrating mixture is prepared and cooled, slowly add 4-fluorophenol portion-wise or as a solution in a minimal amount of sulfuric acid via the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

  • Isolate the yellow solid product by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified crystals under vacuum to yield the final product.

Protocol 2: General Procedure for SNAr with an Amine

This protocol provides a general method for reacting this compound with a primary or secondary amine.

Causality: The amine acts as the nucleophile. A non-nucleophilic base is added to scavenge the HF that is formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Chromatography

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent (DMF or ACN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine to the solution, followed by the slow, dropwise addition of the base (TEA or DIPEA).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-substituted 2,6-dinitro-4-aminophenol derivative.

Workflow General S-N-Ar Experimental Workflow A 1. Dissolve DNFP in Anhydrous Solvent B 2. Add Amine & Base (e.g., DIPEA) A->B C 3. Stir at Room Temp Monitor by TLC B->C D 4. Workup: Dilute, Wash, Dry C->D E 5. Concentrate Under Vacuum D->E F 6. Purify by Column Chromatography E->F G Pure Product F->G

Caption: A typical workflow for an SNAr reaction.

Conclusion

This compound is a potent and versatile reagent for organic synthesis. Its highly activated aromatic system makes it an ideal substrate for nucleophilic aromatic substitution, providing a reliable method for introducing the 2,6-dinitrophenyl group onto various molecules. By understanding its underlying reactivity and adhering to proper handling protocols, researchers can effectively leverage this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

Standard Operating Procedure for Handling 2,6-Dinitro-4-fluorophenol: A Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling, application, and disposal of 2,6-Dinitro-4-fluorophenol (DNFP), a versatile but hazardous chemical intermediate. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure experimental integrity and operator safety.

Introduction and Scientific Context

This compound is a yellow crystalline solid belonging to the dinitrophenol family.[1] Its chemical structure is characterized by a phenol ring substituted with two electron-withdrawing nitro groups and a fluorine atom.[1] This substitution pattern renders the compound highly acidic and makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its utility in chemical synthesis.[1][2]

Historically, dinitrophenols have been investigated for their potent ability to uncouple mitochondrial oxidative phosphorylation.[3][4] This biological activity, while the basis for its severe toxicity, also makes it a valuable tool for in vitro studies of cellular metabolism and bioenergetics.[5][6] In drug development, this compound serves as a key building block for the synthesis of more complex molecules, leveraging the reactivity of its fluorine atom as a good leaving group in SNAr reactions.[7][8]

Chemical and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₃FN₂O₅[9]
Molecular Weight 202.10 g/mol [9]
Appearance Yellow crystalline powder[1]
Melting Point 54-56 °C[10]
Boiling Point 255.6 °C (Predicted)[11]
pKa 2.96 ± 0.10 (Predicted)[1]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO.[3]

Hazard Assessment and Safety Protocols

This compound is classified as a hazardous substance, primarily due to its acute toxicity, potential as a skin and eye irritant, and its relationship to dinitrophenols, which are known to be explosive when dry and subjected to heat, shock, or friction.[9][12] Utmost caution is paramount.

Health Hazards and Toxicity

The primary toxicological concern with dinitrophenols is their ability to uncouple oxidative phosphorylation. This process disrupts the mitochondrial proton gradient, leading to a rapid consumption of energy without the production of ATP, dissipating the energy as heat.[1][5] This can lead to a dangerous increase in body temperature and metabolic rate.

  • Routes of Exposure: Inhalation of dust, skin/eye contact, and ingestion.[12]

  • Acute Effects: May cause skin and serious eye irritation.[9] Systemic exposure can lead to symptoms such as nausea, dizziness, headache, and in severe cases, damage to the central nervous and cardiovascular systems.[12]

  • Chronic Effects: Long-term exposure to related dinitrophenols has been associated with the formation of cataracts and potential damage to the liver and kidneys.[13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

  • Hand Protection: Double-gloving with nitrile gloves is required. Inspect gloves for any signs of degradation before use and change them immediately upon any contact with the chemical.[12]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are the minimum requirement. A full-face shield worn over safety glasses is required when there is a risk of splashing or when handling larger quantities.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[12]

Engineering Controls and Storage
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and direct sunlight.[3] Keep containers tightly closed. The compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[5]

  • Explosion Hazard: Like other dinitrophenols, this compound can be explosive when completely dry.[12] While commercially available forms are typically stabilized, it is crucial to avoid conditions that could lead to the formation of dry, fine powder, such as excessive grinding or prolonged heating.

Experimental Protocols and Applications

The following protocols are provided as a guide for common applications of this compound. Researchers should adapt these protocols to their specific experimental needs while adhering to all safety precautions.

Protocol for Preparing a Stock Solution for In Vitro Assays

This protocol details the preparation of a stock solution of this compound, typically for use in mitochondrial uncoupling or cytotoxicity assays.

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for many in vitro applications due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[14] Preparing a concentrated stock solution allows for accurate and repeatable dilutions into the final assay medium while minimizing the final solvent concentration to avoid cytotoxicity from the solvent itself.[14]

Materials:

  • This compound

  • Anhydrous, cell culture grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

  • 0.22 µm syringe filter (DMSO-compatible)

Step-by-Step Procedure:

  • Preparation: In a chemical fume hood, allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.

  • Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of this compound. For a 100 mM stock solution, weigh 20.21 mg.

  • Dissolving: Transfer the weighed powder into a sterile amber vial. Add 1 mL of anhydrous, cell culture grade DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional): If required for your specific cell culture application, sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Usage: When preparing working solutions, thaw a single aliquot and dilute it in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed levels that could cause cytotoxicity (typically ≤ 0.5%, ideally ≤ 0.1%).[14]

Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine, a common application in the synthesis of pharmaceutical intermediates.

Rationale: The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic attack by the two strongly electron-withdrawing nitro groups at the ortho positions.[2] This makes the fluorine a good leaving group in an SNAr reaction.[2] The reaction typically proceeds in a polar aprotic solvent like DMF or DMSO, which can solvate the cationic species, and in the presence of a non-nucleophilic base to neutralize the HF formed during the reaction.[15]

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Workflow start Start dissolve Dissolve DNFP and Amine in Anhydrous DMF start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base react Heat and Stir (Monitor by TLC) add_base->react workup Aqueous Workup (Quench and Extract) react->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Workflow for a typical SNAr reaction.

Materials:

  • This compound

  • Primary or secondary amine (nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask and standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine nucleophile (1.1 - 1.5 equivalents) in anhydrous DMF.

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between room temperature and 100°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Mechanism of Action: Mitochondrial Uncoupling

The biological significance and toxicity of this compound are rooted in its function as a protonophore, which uncouples oxidative phosphorylation.

Causality of Uncoupling:

  • Protonation: In the acidic environment of the mitochondrial intermembrane space, the phenolic hydroxyl group of DNFP becomes protonated.

  • Membrane Permeation: The protonated, neutral form of DNFP is lipophilic and can readily diffuse across the inner mitochondrial membrane.[1]

  • Deprotonation: Upon entering the alkaline mitochondrial matrix, DNFP releases its proton.

  • Gradient Dissipation: This process creates a "short-circuit" for protons, allowing them to re-enter the matrix without passing through ATP synthase. This dissipates the proton motive force that is essential for ATP production.[1][5]

  • Energy Release as Heat: The energy stored in the proton gradient is released as heat instead of being used for ATP synthesis, leading to hyperthermia at toxic doses.

Mitochondrial_Uncoupling cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_ATPSynthase ATP Synthase IMS Intermembrane Space (High [H+]) Matrix Mitochondrial Matrix (Low [H+]) IMS->Matrix Normal H+ Flow DNFP_H DNFP-H Matrix->IMS Proton Pumping DNFP_neg DNFP- IMM Inner Mitochondrial Membrane ETC_pumping H+ Pumping ATP_prod H+ Flow -> ATP DNFP_H->Matrix Diffusion DNFP_neg->IMS Diffusion

Caption: Mechanism of mitochondrial uncoupling by DNFP.

Emergency Procedures

Spills
  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a chemical absorbent suitable for flammable liquids. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory and alert others. Activate the emergency alarm and contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, silica gel), must be disposed of as hazardous waste.

  • Segregation: Collect waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible. Dinitrophenol waste is often classified as P-listed waste under RCRA regulations, requiring specific handling procedures.[11]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company. The primary method of disposal is typically high-temperature incineration.[16]

References

Application Notes and Protocols for Cell-Based Assays with 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Bioenergetic Impact of 2,6-Dinitro-4-fluorophenol

This compound is a nitroaromatic organic compound with the molecular formula C₆H₃FN₂O₅.[1] This molecule, appearing as a yellow crystalline solid, is sparingly soluble in water but demonstrates solubility in organic solvents.[2] Structurally similar to the well-characterized metabolic agent 2,4-Dinitrophenol (DNP), this compound is a potent modulator of cellular bioenergetics. Its primary and most studied mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation.[3]

In healthy mitochondria, a proton gradient across the inner mitochondrial membrane is essential for the synthesis of ATP, the cell's primary energy currency. This compound, acting as a protonophore, disrupts this crucial gradient by transporting protons back into the mitochondrial matrix, bypassing ATP synthase. This uncoupling leads to a decrease in ATP production and an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient. The energy that would have been used for ATP synthesis is instead released as heat.

This profound impact on cellular metabolism makes this compound a valuable tool for researchers in various fields, including drug development, toxicology, and fundamental cell biology. It can be utilized to study mitochondrial function, investigate mechanisms of cell death (apoptosis), and screen for compounds that may modulate cellular energy pathways.[3] While some studies have suggested other biological activities, such as antimicrobial effects and enzyme inhibition, its role as a mitochondrial uncoupler is the most well-documented and serves as the basis for the robust cell-based assays detailed in this guide.[3]

This document provides in-depth, field-proven protocols for characterizing the effects of this compound in a cellular context. We will explore methods to quantify its impact on mitochondrial respiration, cellular ATP levels, mitochondrial membrane potential, and the induction of apoptosis.

Safety First: Handling Dinitrophenols

This compound, like other dinitrophenols, is a hazardous compound and must be handled with appropriate safety precautions. It is classified as acutely toxic and can be flammable, especially when dry.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.[2][6]

  • Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste guidelines.

I. Assessing Mitochondrial Respiration with Extracellular Flux Analysis

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, specifically the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The "Mito Stress Test" is a standard assay that utilizes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function. Here, we adapt this assay to characterize the uncoupling effect of this compound.

Principle of the Mito Stress Test

This assay dissects the components of mitochondrial respiration by the sequential addition of oligomycin (an ATP synthase inhibitor), a mitochondrial uncoupler (in this case, our compound of interest or a positive control like FCCP), and a combination of rotenone and antimycin A (Complex I and III inhibitors, respectively).

Diagram of the Seahorse XF Mito Stress Test Workflow

MitoStressTest cluster_workflow Seahorse XF Mito Stress Test Workflow Start Basal Respiration Inject_Oligo Inject Oligomycin Start->Inject_Oligo Measure Basal OCR ATP_Production ATP-Linked Respiration (Proton Leak) Inject_Oligo->ATP_Production Inhibits ATP Synthase Inject_Uncoupler Inject this compound or FCCP (Positive Control) ATP_Production->Inject_Uncoupler Measure ATP-linked OCR Maximal_Respiration Maximal Respiration (Spare Respiratory Capacity) Inject_Uncoupler->Maximal_Respiration Dissipates Proton Gradient Inject_Rot_AA Inject Rotenone/ Antimycin A Maximal_Respiration->Inject_Rot_AA Measure Maximal OCR Non_Mito_Resp Non-Mitochondrial Respiration Inject_Rot_AA->Non_Mito_Resp Inhibits Complex I & III

Caption: Workflow of the Seahorse XF Mito Stress Test.

Protocol: Seahorse XF Mito Stress Test

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24) and associated consumables (culture plates, sensor cartridges, calibrant)

  • Cell line of interest (e.g., HeLa, HepG2, or a cell line relevant to your research)

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Oligomycin

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for uncoupling

  • Rotenone/Antimycin A solution

Procedure:

  • Cell Seeding:

    • The day before the assay, seed your cells in a Seahorse XF culture plate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.

    • Include background correction wells containing only medium.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and gently wash the cells twice with pre-warmed Seahorse XF assay medium.

    • Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[7]

  • Compound Loading:

    • Prepare stock solutions of oligomycin, FCCP, rotenone/antimycin A, and this compound in the assay medium at the desired concentrations.

    • Load the hydrated sensor cartridge with the compounds for injection. For a typical experiment to test the uncoupling activity, you can inject this compound in place of FCCP.

      • Port A: Oligomycin (e.g., 1.0-2.0 µM final concentration)

      • Port B: this compound (titrate concentrations, e.g., 10-200 µM final concentration) or FCCP (e.g., 0.5-2.0 µM final concentration)

      • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)

  • Seahorse XF Assay:

    • Calibrate the instrument with the hydrated sensor cartridge.

    • Replace the calibrant plate with your cell plate and initiate the assay protocol.

    • The instrument will measure basal OCR and ECAR, then sequentially inject the compounds from the loaded ports, with measurement cycles after each injection.

Data Analysis and Expected Results:

ParameterCalculationExpected Effect of this compound
Basal Respiration (Last rate measurement before first injection) - (Non-mitochondrial respiration)May be slightly increased depending on the basal proton leak.
ATP Production (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)No direct effect, but this parameter helps to assess the coupling of respiration to ATP synthesis.
Proton Leak (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration)Significantly increased in a dose-dependent manner.
Maximal Respiration (Maximum rate measurement after uncoupler injection) – (Non-mitochondrial respiration)Will be reached at an optimal concentration of the uncoupler.
Spare Respiratory Capacity (Maximal Respiration) – (Basal Respiration)Will be consumed as the basal respiration increases with uncoupling.

A potent mitochondrial uncoupler like this compound is expected to significantly increase the proton leak and stimulate respiration up to the maximal capacity of the electron transport chain.

II. Quantification of Cellular ATP Levels

A direct consequence of mitochondrial uncoupling is the depletion of cellular ATP stores. This can be quantified using a variety of commercially available ATP assay kits, which are typically based on the luciferin/luciferase bioluminescence reaction.

Principle of the Luciferase-Based ATP Assay

In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. The amount of light produced is directly proportional to the amount of ATP present in the sample.

Diagram of the Luciferase-Based ATP Assay Principle

ATP_Assay cluster_principle Luciferase-Based ATP Assay ATP ATP Luciferase Luciferase ATP->Luciferase Luciferin_O2 Luciferin + O₂ Luciferin_O2->Luciferase Products Oxyluciferin + AMP + PPi + Light Luciferase->Products

Caption: Principle of the luciferase-based ATP detection assay.

Protocol: Measuring ATP Depletion

Materials:

  • Cell line of interest

  • White, opaque 96-well microplates suitable for luminescence measurements

  • Complete cell culture medium

  • This compound

  • Luciferase-based ATP assay kit (e.g., from Promega, Thermo Fisher Scientific, or other suppliers)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a white, opaque 96-well plate at a density that will result in a healthy, sub-confluent monolayer at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired time (e.g., 1, 3, 6, or 24 hours) at 37°C and 5% CO₂.

  • ATP Measurement:

    • Equilibrate the cell plate and the ATP assay reagents to room temperature.

    • Follow the manufacturer's protocol for the specific ATP assay kit. This typically involves:

      • Adding a single reagent that lyses the cells to release ATP and contains the luciferase and luciferin.

      • Incubating for a short period (e.g., 10 minutes) at room temperature to allow the reaction to stabilize.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Expected Results:

  • Calculate the average luminescence for each treatment condition.

  • Normalize the data to the vehicle control to determine the percentage of ATP depletion.

  • Plot the percentage of ATP remaining versus the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% ATP depletion).

  • A time-course experiment will reveal how quickly the compound affects cellular ATP levels.

III. Monitoring Mitochondrial Membrane Potential

The proton gradient established by the electron transport chain creates an electrochemical potential across the inner mitochondrial membrane (ΔΨm). Mitochondrial uncouplers dissipate this potential. The lipophilic cationic fluorescent dye JC-1 is a widely used probe to measure changes in ΔΨm.

Principle of the JC-1 Assay

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm (e.g., after treatment with an uncoupler), JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Diagram of the JC-1 Assay Principle

JC1_Assay cluster_principle JC-1 Assay for Mitochondrial Membrane Potential Healthy_Cell Healthy Cell High ΔΨm JC-1 aggregates in mitochondria Red Fluorescence Treatment This compound Healthy_Cell->Treatment Uncoupled_Cell Uncoupled Cell Low ΔΨm JC-1 monomers in cytoplasm Green Fluorescence Treatment->Uncoupled_Cell

Caption: Principle of the JC-1 assay for ΔΨm.

Protocol: JC-1 Staining for Mitochondrial Membrane Potential

Materials:

  • Cell line of interest

  • Black, clear-bottom 96-well microplates for fluorescence microscopy or flow cytometry tubes

  • Complete cell culture medium

  • JC-1 dye

  • CCCP or FCCP (as a positive control for depolarization)

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in the appropriate culture vessel (e.g., black, clear-bottom 96-well plate).

    • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 50 µM CCCP for 30 minutes).

  • JC-1 Staining:

    • Prepare a working solution of JC-1 in pre-warmed cell culture medium (typically 1-5 µM).

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.[2]

  • Washing and Imaging/Analysis:

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove excess dye.

    • Add fresh medium or PBS to the wells.

    • Analyze the cells immediately.

      • Fluorescence Microscopy: Capture images using filters for red (J-aggregates) and green (J-monomers) fluorescence.

      • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings to detect red and green fluorescence.

      • Plate Reader: Measure the fluorescence intensity in both the red and green channels.

Data Analysis and Expected Results:

  • For microscopy, visually assess the shift from red to green fluorescence in treated cells compared to controls.

  • For flow cytometry and plate reader data, calculate the ratio of red to green fluorescence intensity for each sample.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

  • Plot the red/green ratio against the concentration of this compound to create a dose-response curve.

IV. Detection of Apoptosis Induction

Prolonged and severe mitochondrial dysfunction, including ATP depletion and the loss of membrane potential, can trigger programmed cell death, or apoptosis. One of the key events in apoptosis is the activation of a family of proteases called caspases. Caspase-3 is a critical executioner caspase in this pathway.

Principle of the Caspase-3 Activity Assay

This assay utilizes a synthetic substrate for caspase-3, typically a peptide sequence (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin). In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the fluorophore, which can then be detected by its fluorescence.[3]

Diagram of the Caspase-3 Assay Workflow

Caspase3_Assay cluster_workflow Caspase-3 Activity Assay Workflow Treat_Cells Treat cells with This compound Lyse_Cells Lyse cells to release contents Treat_Cells->Lyse_Cells Add_Substrate Add Caspase-3 Substrate (DEVD-AMC) Lyse_Cells->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence of cleaved AMC Incubate->Measure_Fluorescence

Caption: Workflow for measuring caspase-3 activity.

Protocol: Fluorometric Caspase-3 Activity Assay

Materials:

  • Cell line of interest

  • White or black 96-well plates

  • Complete cell culture medium

  • This compound

  • Staurosporine or other known apoptosis inducer (as a positive control)

  • Fluorometric caspase-3 assay kit (containing lysis buffer, caspase-3 substrate, and a reference standard)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound for a suitable duration (e.g., 6, 12, or 24 hours). Include vehicle and positive controls.

  • Cell Lysis:

    • Following treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves removing the culture medium and adding a supplied lysis buffer.

    • Incubate the plate on ice or at room temperature for a specified time to ensure complete lysis.

  • Caspase-3 Activity Measurement:

    • Prepare the caspase-3 reaction mixture by adding the DEVD-AMC substrate to the assay buffer as per the kit's protocol.

    • Add the reaction mixture to each well of the plate containing the cell lysates.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.

Data Analysis and Expected Results:

  • Subtract the background fluorescence (from wells with no cells) from all readings.

  • Calculate the fold-increase in caspase-3 activity for each treatment condition compared to the vehicle control.

  • A dose- and time-dependent increase in caspase-3 activity would indicate that this compound induces apoptosis.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for characterizing the cellular effects of this compound. By systematically evaluating its impact on mitochondrial respiration, ATP synthesis, membrane potential, and apoptosis, researchers can gain a comprehensive understanding of its bioenergetic modulation. These assays are highly adaptable for screening purposes, enabling the identification of novel compounds that interact with mitochondrial pathways or for assessing the mitochondrial toxicity of drug candidates. While the primary mechanism of this compound is mitochondrial uncoupling, further investigation into its potential off-target effects, such as enzyme inhibition, could reveal additional layers of its biological activity and open new avenues for its application in biomedical research.

References

Application Note: Utilizing 2,6-Dinitro-4-fluorophenol to Modulate and Validate Measurements of Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

I. Foundational Principles: Mitochondrial Membrane Potential and Chemical Uncouplers

The mitochondrial membrane potential (ΔΨm) is a cornerstone of cellular bioenergetics and a sensitive indicator of cell health.[1][2] Generated by the electron transport chain pumping protons across the inner mitochondrial membrane, this electrochemical gradient is the primary driving force for ATP synthesis via oxidative phosphorylation.[2] A disruption in ΔΨm is a hallmark of mitochondrial dysfunction and is often an early event in apoptosis.[2]

Chemical uncouplers, or protonophores, are invaluable tools in the study of mitochondrial biology. These molecules are lipophilic weak acids that short-circuit the proton motive force by transporting protons back across the inner mitochondrial membrane, bypassing ATP synthase.[3][4][5] This uncoupling of respiration from phosphorylation leads to a rapid dissipation of ΔΨm, an increase in oxygen consumption, and the release of energy as heat.

This guide focuses on 2,6-Dinitro-4-fluorophenol, a derivative of the classical uncoupler 2,4-Dinitrophenol (DNP).[3][5][6][7] It is crucial to understand that This compound is not a probe to measure ΔΨm . Instead, it is a potent chemical agent used to induce mitochondrial depolarization . Its primary application in this context is to serve as a robust positive control, allowing researchers to validate that their experimental systems and fluorescent ΔΨm probes are functioning correctly and are capable of detecting a loss of membrane potential.

II. Mechanism of Action: A Proton Shuttle System

The efficacy of dinitrophenols as uncouplers stems from their ability to act as a transmembrane proton shuttle.[4][5] The process is a cyclical, catalytic mechanism that effectively makes the inner mitochondrial membrane permeable to protons.

  • Protonation and Entry: In the relatively acidic environment of the intermembrane space, the anionic form of this compound picks up a proton, becoming a neutral, lipophilic molecule.

  • Transmembrane Diffusion: In its neutral state, the molecule readily diffuses across the lipid bilayer of the inner mitochondrial membrane and into the alkaline matrix.

  • Deprotonation and Release: Once inside the matrix, the higher pH causes the molecule to release its proton, reverting to its anionic form.

  • Electrophoretic Return: The negatively charged anion is then electrophoretically driven back across the membrane toward the positively charged intermembrane space, facilitated by the existing membrane potential.[5]

This cycle repeats, rapidly shuttling protons and collapsing the gradient that powers ATP synthesis.

IM Intermembrane Space (High [H+], Positive Charge) Protonated DNP-F-H (Neutral) IM->Protonated Matrix Mitochondrial Matrix (Low [H+], Negative Charge) Anion DNP-F- (Anion) Protonated->Anion Diffusion Across Membrane Anion->IM Electrophoretic Return Anion->Matrix  H+ Release

Caption: Mechanism of this compound as a proton shuttle.

III. Experimental Workflow: Inducing and Measuring Depolarization

The general workflow involves preparing live cells, staining them with a fluorescent ΔΨm indicator dye, acquiring a baseline measurement, and then treating the cells with this compound to induce depolarization and record the resulting change in fluorescence. This validates that the dye responds as expected to a known mitochondrial uncoupler.

A 1. Cell Culture Prepare healthy, adherent or suspension cells. B 2. Dye Loading Incubate cells with a ΔΨm fluorescent probe (e.g., TMRM, JC-1). A->B C 3. Baseline Measurement Acquire initial fluorescence signal (Microscopy or Flow Cytometry). B->C D 4. Treatment Add this compound (Positive Control). C->D E 5. Final Measurement Acquire post-treatment signal to observe fluorescence change. D->E F 6. Data Analysis Quantify the decrease in ΔΨm. E->F

Caption: General workflow for validating ΔΨm assays.

IV. Detailed Protocols

A. Protocol 1: Fluorescence Microscopy with Tetramethylrhodamine, Methyl Ester (TMRM)

TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria in a potential-dependent manner.[8][9] A decrease in ΔΨm results in a decreased TMRM fluorescence signal. This protocol uses the "non-quenching" mode for direct signal correlation.[9]

Materials:

  • TMRM (Stock solution: 10 mM in DMSO)

  • This compound (Stock solution: 10-50 mM in DMSO)

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Hoechst 33342 (for nuclear counterstain, optional)

  • Adherent cells cultured on glass-bottom dishes or plates

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom imaging dish to reach 60-80% confluency on the day of the experiment.

  • TMRM Working Solution: Prepare a fresh 20-100 nM TMRM working solution in pre-warmed complete culture medium. Rationale: The optimal concentration is cell-type dependent and should be titrated to achieve bright mitochondrial staining with low background.[9]

  • Dye Loading: Remove the culture medium from the cells and add the TMRM working solution.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[9]

  • Wash (Optional but Recommended): Gently wash the cells once with pre-warmed imaging buffer to remove excess dye and reduce background fluorescence. Add fresh imaging buffer to the dish.

  • Baseline Imaging: Place the dish on the microscope stage (equipped with a 37°C environmental chamber). Locate a field of healthy cells and acquire baseline fluorescence images using an appropriate filter set (e.g., Ex/Em ~548/574 nm).

  • Induce Depolarization: Prepare a working solution of this compound (e.g., 50-200 µM final concentration) in the imaging buffer. Carefully add this to the dish while it is on the microscope stage. Rationale: The final concentration should be sufficient to cause rapid depolarization. A titration may be necessary.

  • Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds for 10-20 minutes to capture the dynamic loss of TMRM fluorescence from the mitochondria.

  • Data Analysis: Measure the mean fluorescence intensity within mitochondrial regions of interest (ROIs) over time. A successful positive control will show a rapid and significant decrease in TMRM intensity post-treatment.

B. Protocol 2: Flow Cytometry with JC-1

JC-1 is a ratiometric dye that exhibits potential-dependent aggregation. In healthy, high-ΔΨm mitochondria, JC-1 forms "J-aggregates" that fluoresce red (~590 nm). In depolarized, low-ΔΨm mitochondria, JC-1 remains in its monomeric form, which fluoresces green (~527 nm).[10][11] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.[10]

Materials:

  • JC-1 (Stock solution: 1-5 mg/mL in DMSO)

  • This compound (Stock solution: 10-50 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Suspension cells or trypsinized adherent cells

  • Flow cytometer with 488 nm excitation and detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

Procedure:

  • Cell Preparation: Harvest cells and adjust the density to 1 x 10^6 cells/mL in pre-warmed complete medium.[12]

  • Prepare Controls: Aliquot cell suspensions for your samples:

    • Unstained Control (for setting voltages)

    • Healthy Stained Control (cells with JC-1 only)

    • Depolarized Positive Control (cells treated with this compound)

  • Induce Depolarization (Positive Control): To the designated positive control tube, add this compound to a final concentration of 50-200 µM. Incubate at 37°C for 10-15 minutes.

  • JC-1 Staining: Prepare a JC-1 working solution (final concentration 1-5 µM) in the cell culture medium. Add this to all tubes except the unstained control.

  • Incubation: Incubate all samples for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[10][13]

  • Wash: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellets in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Use the unstained sample to set forward and side scatter gates and detector voltages.

    • Acquire data for the healthy stained control. These cells should show a high red fluorescence signal (J-aggregates).

    • Acquire data for the depolarized positive control. These cells should show a significant shift from the red channel to the green channel (monomers).

  • Data Analysis: Analyze the data by gating on the cell population and observing the fluorescence shift. The depolarization is quantified by the decrease in the Red/Green fluorescence ratio or the increase in the percentage of cells in the low-red/high-green quadrant.

V. Data Interpretation and Troubleshooting

A. Expected Results Summary

Assay PlatformProbeHealthy Mitochondria (Negative Control)Depolarized Mitochondria (Treated with this compound)
Microscopy TMRMBright, punctate mitochondrial fluorescence.Diffuse, dim fluorescence throughout the cell.
Flow Cytometry JC-1High Red Fluorescence (J-aggregates).High Green Fluorescence (Monomers).

B. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No change in signal after adding uncoupler 1. Uncoupler concentration is too low.2. Cells are unhealthy or already depolarized.3. Dye was not loaded properly.1. Increase the concentration of this compound.2. Check cell viability (e.g., with Trypan Blue); use healthy, low-passage cells.3. Optimize dye concentration and incubation time.
High background fluorescence (Microscopy) 1. Dye concentration is too high.2. Inadequate washing post-incubation.1. Perform a dye titration to find the lowest effective concentration.2. Ensure wash steps are performed gently but thoroughly.
All cells appear depolarized (Flow Cytometry) 1. Cells were damaged during harvesting/handling.2. JC-1 concentration is too high, causing artifacts.1. Use gentle trypsinization and centrifugation methods.2. Titrate JC-1 concentration; excessive dye can be toxic or fail to aggregate properly.

VI. Comparative Overview of Common Protonophores

While this compound is effective, other protonophores are commonly used. The choice of uncoupler can depend on the specific experimental needs, such as desired potency and concerns about off-target effects.

UncouplerAcronymTypical Working Conc.Key Characteristics
Carbonyl cyanide 3-chlorophenylhydrazone CCCP1-10 µMHighly potent and fast-acting classical uncoupler.[4][5]
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone FCCP100 nM - 1 µMAmong the most potent and widely used uncouplers; often the preferred positive control.[5][14]
This compound DNP-F50-200 µMA classic dinitrophenol-based uncoupler; less potent than FCCP/CCCP, requiring higher concentrations.[7][15]

VII. References

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Mitochondrial Membrane Potential. Retrieved from --INVALID-LINK--

  • Ward, M. W. (2016). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of Neuroscience Methods, 268, 1-13. Retrieved from --INVALID-LINK--

  • Marques, M. C., et al. (2020). Using flow cytometry for mitochondrial assays. MethodsX, 7, 100938. Retrieved from --INVALID-LINK--

  • Marques, M. C., et al. (2020). Using flow cytometry for mitochondrial assays. ResearchGate. Retrieved from --INVALID-LINK--

  • Joshi, D. C., & Bakowska, J. C. (2022). Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons. JoVE (Journal of Visualized Experiments). Retrieved from --INVALID-LINK--

  • Bio-protocol. (n.d.). Flow cytometric analysis of mitochondrial membrane potential. Retrieved from --INVALID-LINK--

  • Perelman, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology, 1928, 133-142. Retrieved from --INVALID-LINK--

  • Assays, P. (n.d.). Mitochondrial Membrane Potential Assay. PubMed Central. Retrieved from --INVALID-LINK--

  • Li, X., et al. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. JoVE (Journal of Visualized Experiments). Retrieved from --INVALID-LINK--

  • JoVE. (2023). Fluorescence-Based Quantification of Mitochondrial Membrane Potential and Superoxide Levels Using Live Imaging in HeLa Cells. Retrieved from --INVALID-LINK--

  • Smolecule. (2023). Buy this compound. Retrieved from --INVALID-LINK--

  • Meraviglia, V., et al. (2021). High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Measuring Mitochondrial Membrane Potential with TMRM Assay: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Scaduto, R. C. Jr., & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469-477. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM): Methods and Protocols. Retrieved from --INVALID-LINK--

  • Chemical Synthesis. (n.d.). This compound 364-32-9 wiki. Retrieved from --INVALID-LINK--

  • Rahn, J. J., et al. (2013). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. Mitochondrion, 13(6), 787-795. Retrieved from --INVALID-LINK--

  • Kotova, E. A., & Antonenko, Y. N. (2019). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Biochemistry (Moscow), 84(11), 1269-1280. Retrieved from --INVALID-LINK--

  • Abd-El-Kader, M., et al. (2022). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 23(19), 11729. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protonophore. Retrieved from --INVALID-LINK--

  • Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115. Retrieved from --INVALID-LINK--

  • Cocheme, H. M., et al. (2007). Targeting dinitrophenol to mitochondria: limitations to the development of a self-limiting mitochondrial protonophore. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(10), 1262-1269. Retrieved from --INVALID-LINK--

  • Tatton, W. G., & Chalmers-Redman, R. M. (1996). Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl. Journal of Neuroscience, 16(24), 7763-7777. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 364-32-9 this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 364-32-9. Retrieved from --INVALID-LINK--

  • Cocheme, H. M., et al. (2006). Targeting Dinitrophenol to Mitochondria: Limitations to the Development of a Self-limiting Mitochondrial Protonophore. ResearchGate. Retrieved from --INVALID-LINK--

  • Almeida, A. M., et al. (1998). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. Toxicology and Applied Pharmacology, 151(2), 376-384. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved from --INVALID-LINK--

  • Mathur, A., et al. (2000). Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes. Cardiovascular Research, 46(1), 126-138. Retrieved from --INVALID-LINK--

  • Kotova, E. A., & Antonenko, Y. N. (2019). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. ResearchGate. Retrieved from --INVALID-LINK--

  • Miller, E. W. (2022). Fluorescent indicators for imaging membrane potential of organelles. Current Opinion in Chemical Biology, 66, 102102. Retrieved from --INVALID-LINK--

  • Kulene, V. V., et al. (1973). Mitochondrial Membrane Potential: Evidence from Studies with a Fluorescent Probe. Proceedings of the National Academy of Sciences, 70(2), 583-585. Retrieved from --INVALID-LINK--

References

In vitro studies with 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro Studies with 2,6-Dinitro-4-fluorophenol

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies using this compound. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring that experimental designs are robust, and the data generated is reliable and interpretable.

Introduction to this compound: A Molecule with Dual Research Applications

This compound is an organic compound with the molecular formula C₆H₃FN₂O₅.[1][2] It belongs to the dinitrophenol family, a class of compounds historically recognized for their potent biological activities.[3][4] Its chemical structure, featuring two nitro groups and a fluorine atom on a phenol ring, confers distinct properties that make it a valuable tool in two primary areas of in vitro research: cellular toxicology and immunology.[1][5]

  • As a Metabolic Uncoupler: Like its well-studied analogue 2,4-Dinitrophenol (2,4-DNP), this compound acts as a protonophore, disrupting mitochondrial oxidative phosphorylation.[3][6][7] This action forms the basis of its use in studying cellular energy metabolism and cytotoxicity.

  • As a Hapten: The dinitrophenyl group is a classic hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein.[8][9] This property is widely exploited in immunology to study the mechanisms of contact hypersensitivity and T-cell activation in vitro.[10][11][12]

This guide will detail the principles and provide validated protocols for these two major applications.

Application I: Probing Cellular Energetics and Cytotoxicity

The primary mechanism of dinitrophenol toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[7][13] Understanding this process is key to designing and interpreting toxicological studies.

Principle: Uncoupling of Oxidative Phosphorylation

In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This creates a proton motive force (PMF), an electrochemical gradient that drives ATP synthase to produce ATP.[3][7]

This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane.[7] In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton, effectively shuttling protons back into the matrix and bypassing ATP synthase. This dissipation of the proton gradient "uncouples" electron transport from ATP synthesis. The energy from the electron transport is no longer stored as ATP but is instead lost as heat.[3][6] This leads to a rapid depletion of cellular ATP, increased oxygen consumption, and ultimately, cellular stress and death.[4][7]

Uncoupling_Mechanism Mechanism of Mitochondrial Uncoupling by Dinitrophenols ETC Electron Transport Chain (ETC) H_High High [H+] ETC->H_High Pumps H+ out ATP_Synthase ATP Synthase ATP_Prod ATP Production ATP_Synthase->ATP_Prod Generates H_High->ATP_Synthase Proton Flow DNP DNP H_Low Low [H+] DNPH DNP-H+ DNP:e->DNPH:w DNPH:w->DNP:e Heat Heat Dissipation DNPH->Heat Energy Lost

Caption: Mitochondrial uncoupling by dinitrophenols (DNP).

Application Note: Modeling Cellular Stress and Cytotoxicity

By disrupting the fundamental process of energy production, this compound serves as an excellent tool to model cellular stress in vitro. It can be used to:

  • Determine the IC₅₀ (half-maximal inhibitory concentration) of the compound in various cell lines.

  • Investigate downstream cellular responses to metabolic stress, such as the activation of apoptotic pathways.[1][14]

  • Screen for potential therapeutic agents that can mitigate mitochondrial dysfunction.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start 1. Cell Seeding Seed cells in a 96-well plate. Incubate 24h. treatment 2. Compound Treatment Add serial dilutions of This compound. start->treatment incubation 3. Incubation Incubate for a defined period (e.g., 24, 48, 72h). treatment->incubation mtt_add 4. MTT Addition Add MTT solution to each well. Incubate 3-4h. incubation->mtt_add solubilize 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals. mtt_add->solubilize read 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. solubilize->read end 7. Data Analysis Calculate % viability and IC50. read->end

Caption: Workflow for MTT-based cytotoxicity assessment.

Step-by-Step Methodology

  • Cell Plating: Seed your chosen cell line (e.g., HeLa, HepG2, or a relevant cell line for your research) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.[13]

  • Controls: Include the following controls in triplicate:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[13] Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

ParameterRecommended Value/ConditionRationale
Cell Line Application-specific (e.g., HepG2 for liver toxicity)Contextual relevance is crucial for meaningful data.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and not over-confluent.
Compound Conc. 1 µM - 100 µM (initial range)Dinitrophenols are often potent; a wide range is needed to capture the full dose-response curve.[14]
Incubation Time 24 - 72 hoursAllows for the assessment of both acute and longer-term cytotoxic effects.[13]
Solvent DMSO (<0.5% final conc.)Solubilizes the compound effectively with minimal toxicity to the cells.

Application II: In Vitro Modeling of Hapten-Specific Immune Responses

This compound is a derivative of dinitrofluorobenzene (DNFB), a potent contact sensitizer used extensively in immunology research.[14][15] As a hapten, it covalently binds to endogenous proteins, creating neoantigens that can be recognized by the immune system.[9]

Principle: Haptenization and T-Cell Activation
  • Hapten-Carrier Formation: When introduced in vitro, the reactive this compound binds to amino acid residues (like lysine) on proteins present on the surface of antigen-presenting cells (APCs), such as dendritic cells or macrophages.[9]

  • Antigen Processing & Presentation: The APCs internalize these "haptenated" proteins, process them into smaller peptides, and present these hapten-peptide complexes on Major Histocompatibility Complex (MHC) class II molecules.[16][17]

  • T-Cell Recognition: Naive T-helper (CD4+) cells with a specific T-cell receptor (TCR) recognize the hapten-peptide-MHC complex.

  • Proliferation and Effector Function: This recognition, along with co-stimulatory signals from the APC, triggers the T-cell to become activated, leading to clonal proliferation and differentiation into effector cells.[8][18][19] This proliferative response is a hallmark of a successful sensitization event and can be measured in vitro.[16][20]

Hapten_Presentation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell hapten DNP-F protein Self-Protein hapten->protein Binds to hapten_protein Haptenated Protein protein->hapten_protein processing Internalization & Processing hapten_protein->processing mhc MHC-II presenting Hapten-Peptide processing->mhc Presents on tcr T-Cell Receptor (TCR) mhc->tcr Recognizes activation Activation & Proliferation tcr->activation Triggers

Caption: Workflow of hapten presentation and T-cell activation.

Application Note: Modeling Contact Hypersensitivity

The lymphocyte proliferation assay is a robust in vitro model for cellular immunity and is analogous to the in vivo delayed-type hypersensitivity (DTH) reaction.[8] It is used to:

  • Assess the sensitizing potential of new chemical entities.

  • Study the specificity of T-cell responses.[8][12]

  • Investigate the mechanisms of immune tolerance.[21][22]

  • Evaluate the efficacy of immunosuppressive or immunomodulatory drugs.

Protocol: Hapten-Specific Lymphocyte Proliferation Assay

This assay measures the proliferation of lymphocytes in response to stimulation with the hapten.[16] Proliferation is typically quantified by measuring the incorporation of [³H]-thymidine or by using non-radioactive dyes like CFSE.

Workflow for Lymphocyte Proliferation Assay

LTT_Workflow start 1. Isolate PBMCs From blood of a sensitized animal or use for in vitro sensitization. culture 2. Cell Culture Plate PBMCs in a 96-well plate. start->culture stimulate 3. Hapten Stimulation Add hapten-protein conjugate or hapten-modified APCs. culture->stimulate incubate 4. Incubation Culture for 5-6 days to allow for clonal expansion. stimulate->incubate pulse 5. Pulse Label Add [3H]-thymidine for the final 18 hours. incubate->pulse harvest 6. Cell Harvesting Harvest cells onto a filter mat. pulse->harvest measure 7. Measurement Measure incorporated radioactivity via scintillation counting. harvest->measure end 8. Data Analysis Calculate Stimulation Index (SI). measure->end

Caption: Workflow for a [³H]-thymidine lymphocyte proliferation assay.

Step-by-Step Methodology

  • Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an animal previously sensitized to a dinitrophenyl compound (e.g., DNFB) or from a naive animal for in vitro sensitization protocols.[16][20]

  • Cell Plating: Add 1 x 10⁵ PBMCs to each well of a 96-well round-bottom plate in a complete RPMI-1640 medium.[16]

  • Stimulation: Prepare your stimulating antigen. Since haptens must be protein-bound, you cannot add this compound directly. Instead, use one of the following:

    • Hapten-Protein Conjugate: Use a pre-made conjugate like DNP-BSA or DNP-KLH at various concentrations (e.g., 1-50 µg/mL).

    • Hapten-Modified APCs: Prepare autologous APCs (e.g., irradiated PBMCs), incubate them with a sub-toxic concentration of this compound to allow haptenization, wash thoroughly, and add them to the culture.

  • Controls:

    • Unstimulated Control: PBMCs in medium alone (measures background proliferation).

    • Positive Control (Mitogen): PBMCs stimulated with Phytohemagglutinin (PHA) or anti-CD3 antibody to confirm cell viability and proliferative capacity.[16]

  • Incubation: Incubate the plate for 6 days at 37°C, 5% CO₂.[16] This allows time for antigen-specific T-cells to proliferate.

  • [³H]-Thymidine Pulse: For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.

  • Harvesting: Using a cell harvester, lyse the cells and transfer the DNA onto a glass fiber filter mat.

  • Scintillation Counting: Place the filter mat in a scintillation counter to measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate the mean CPM for each condition (in triplicate).

    • Determine the Stimulation Index (SI) to quantify the response:

      • SI = Mean CPM_Stimulated / Mean CPM_Unstimulated

    • An SI value ≥ 3 is generally considered a positive response.

ParameterRecommended Value/ConditionRationale
Cell Source PBMCs from DNP-sensitized animalEnsures the presence of memory T-cells for a robust recall response.[8][19]
Cell Density 1 x 10⁵ cells/wellOptimal density for cell-to-cell contact and response in a 96-well format.[16]
Stimulant DNP-protein conjugate (1-50 µg/mL)Provides the necessary carrier for hapten presentation to T-cells.[8]
Incubation Time 6 daysStandard duration for a primary or secondary T-cell proliferation response in vitro.[16]
Readout [³H]-thymidine incorporationThe gold standard for measuring cell proliferation with high sensitivity.

Safety and Handling

Dinitrophenols are highly toxic.[3][4] They can cause rapid increases in metabolic rate, hyperthermia, and death.[3][6] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.[5] Consult the Safety Data Sheet (SDS) before use.

References

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 2,6-Dinitro-4-fluorophenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-tested guide for the accurate and safe preparation of stock solutions of 2,6-Dinitro-4-fluorophenol (4-FDNP). Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol. By integrating expertise in chemical handling, safety, and solution stability, this application note ensures the generation of reliable and reproducible experimental data.

Introduction: The Scientific Context of this compound

This compound is a nitroaromatic organic compound with the molecular formula C₆H₃FN₂O₅.[1][2] Its structure, featuring a phenol ring with two electron-withdrawing nitro groups and a fluorine atom, makes it a subject of interest in various chemical and biological studies.[1] Historically, related dinitrophenols were investigated for their ability to uncouple mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production and increases thermogenesis.[1] While safety concerns halted its use as a weight-loss agent, 4-FDNP remains a valuable tool in modern research for studying mitochondrial function and modeling cellular toxicity.[1]

The accuracy of such in-vitro studies is fundamentally dependent on the precise and consistent preparation of stock solutions. This protocol is designed to be a self-validating system, incorporating preliminary checks and best practices to mitigate common sources of error, such as poor solubility and degradation.

Compound Specifications & Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅[1][3]
Molecular Weight 202.10 g/mol [1][3]
Appearance Yellow crystalline powder[1]
Melting Point 48.0-54.0 °C[1]
pKa 2.96 ± 0.10 (Predicted)[1][2]
Aqueous Solubility Sparingly soluble[2]
Organic Solvent Solubility Good solubility in polar organic solvents such as ethanol and acetone.[1][2]

The compound's low pKa indicates it is a moderately strong organic acid, a property stemming from the electron-withdrawing effects of the nitro and fluoro substituents.[1] This acidity enhances its solubility in basic solutions due to the formation of the phenoxide anion.[1]

Safety & Handling: A Mandate for Precaution

Nitroaromatic compounds warrant careful handling due to their potential toxicity.[4] All procedures must be conducted in accordance with institutional safety guidelines.

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant nitrile gloves, and safety glasses with side shields are mandatory at all times.[5][6]

  • Ventilation: All weighing and solution preparation steps should be performed in a certified chemical fume hood to prevent inhalation of fine powder or solvent vapors.[5]

  • Exposure Response: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[6] For eye contact, flush cautiously with water for several minutes.[5][6] Seek medical attention if irritation persists.[7]

  • Waste Disposal: All solid waste and solutions containing this compound must be disposed of as hazardous waste according to institutional and local regulations.[5]

Experimental Workflow: From Powder to Pipette

The following diagram illustrates the logical flow for preparing a high-quality stock solution of this compound.

G cluster_prep Phase 1: Preparation & Calculation cluster_solubilization Phase 2: Solubilization cluster_finalization Phase 3: Finalization & Storage calc Calculate Required Mass (Molarity x Volume x MW) weigh Weigh Compound on Analytical Balance calc->weigh Accurate Mass add_solvent Add ~80% of Final Solvent Volume to Flask weigh->add_solvent Transfer Solid dissolve Vortex/Sonicate Until Fully Dissolved add_solvent->dissolve temp_equil Return to Room Temperature dissolve->temp_equil final_vol Bring to Final Volume with Solvent temp_equil->final_vol Ensure Temp. Stability aliquot Aliquot into Cryovials final_vol->aliquot storage Store at -20°C or -80°C Protected from Light aliquot->storage

Caption: Workflow for preparing this compound stock solutions.

Detailed Protocol for Stock Solution Preparation

This protocol is optimized for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for compounds with limited aqueous solubility. A preliminary solubility test is highly recommended if an alternative solvent is considered.

Materials
  • This compound (MW: 202.10 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, research grade (≥99.7%)

  • Calibrated analytical balance (readability ±0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Amber or opaque cryovials for storage

Step-by-Step Methodology

Step 1: Mass Calculation

The mass of this compound required is determined by the desired final concentration and volume. The formula is:

Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

  • Example for 5 mL of a 10 mM stock solution:

    Mass (g) = (10 × 10⁻³ mol/L) × (5 × 10⁻³ L) × 202.10 g/mol = 0.010105 g = 10.11 mg

Step 2: Weighing the Compound

  • Place a clean piece of weighing paper on the analytical balance and tare it.

  • Carefully weigh out the calculated mass of this compound. Record the exact mass.

  • Expert Tip: Weighing slightly more than calculated and adjusting the solvent volume for the final concentration is a common practice to avoid chasing a precise mass.

Step 3: Dissolution

  • Carefully transfer the weighed powder into the appropriate Class A volumetric flask.

  • Add approximately 70-80% of the final desired volume of anhydrous DMSO to the flask.

  • Cap the flask securely and vortex the mixture until the solid is completely dissolved. The solution should be a clear, yellow liquid.

  • If dissolution is slow, briefly sonicate the flask in a room temperature water bath. Avoid excessive heating, as dinitrophenols can be heat-sensitive.[8]

  • Allow the solution to return to ambient room temperature before proceeding. This is critical as the volume of DMSO is temperature-dependent.

Step 4: Final Volume Adjustment

  • Once the solution has equilibrated to room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

Step 5: Aliquoting and Storage

  • To avoid degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in amber or opaque cryovials.

  • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months) .

  • Properly label all vials with the compound name, concentration, solvent, date of preparation, and your initials.

Causality Note: Dinitrophenols are susceptible to decomposition by UV radiation, especially in alkaline solutions.[9] Storing aliquots in amber vials in a dark, cold environment is crucial to minimize photodegradation and maintain the integrity of the stock solution.[10]

Preparation of Aqueous Working Solutions

Due to the limited aqueous solubility of this compound, care must be taken when preparing working solutions in buffers or cell culture media.

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform a serial dilution. It is critical to never add the aqueous buffer directly to the concentrated DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing.[4] This rapid mixing helps prevent the compound from precipitating out of solution.

  • Example: Preparing 1 mL of a 100 µM working solution from a 10 mM stock:

    A 1:100 dilution is required. Add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or medium. Vortex immediately.

References

Application Notes and Protocols: 2,6-Dinitro-4-fluorophenol for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling Proteomic Dynamics with 2,6-Dinitro-4-fluorophenol

In the landscape of chemical proteomics, the strategic deployment of reactive chemical probes is paramount for elucidating protein function, dynamics, and interactions. This compound (DNFP) emerges as a valuable tool in this arena. Characterized by a phenol ring substituted with two nitro groups and a fluorine atom, DNFP possesses a unique chemical reactivity that can be harnessed for the covalent modification of proteins.[1] The electron-withdrawing nature of the two nitro groups renders the fluorine atom susceptible to nucleophilic aromatic substitution. This property allows DNFP to selectively react with nucleophilic amino acid residues, such as the thiol group of cysteine and the ε-amino group of lysine, under specific conditions.

Historically, the related compound 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, was instrumental in the foundational work of protein sequencing by targeting free amino groups.[1][2][3] Building on this principle, DNFP offers a nuanced approach for modern mass spectrometry-based proteomics. Its application can range from identifying accessible, reactive residues on a protein's surface to quantifying changes in their reactivity in response to various stimuli, such as drug treatment or oxidative stress. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in proteomics research, complete with detailed protocols and theoretical underpinnings.

Mechanism of Action: Covalent Labeling of Nucleophilic Residues

The utility of this compound in proteomics is predicated on its ability to form stable covalent bonds with specific amino acid side chains. The primary targets are the nucleophilic thiol group of cysteine and the primary amine of lysine residues.

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The nucleophilic residue (e.g., the thiolate anion of a deprotonated cysteine) attacks the carbon atom bearing the fluorine atom. The strong electron-withdrawing effect of the two nitro groups stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion and the formation of a stable thioether or amine linkage.

The pH of the reaction environment is a critical parameter. For selective labeling of cysteine residues, the reaction is typically performed at a pH close to the pKa of the cysteine thiol group (around 8.5), where a sufficient concentration of the more nucleophilic thiolate anion is present.[4] Labeling of lysine residues is more efficient at a slightly higher pH.[5] By carefully controlling the reaction conditions, researchers can favor the modification of one type of residue over another.

Visualizing the Core Principle: DNFP Labeling Workflow

DNFP_Workflow Proteome Native Proteome (Cell Lysate, etc.) Treatment Perturbation (e.g., Drug, Oxidant) Proteome->Treatment DNFP This compound (DNFP) Incubation Treatment->DNFP Quenching Quenching of Excess DNFP DNFP->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment Enrichment of Labeled Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis & Identification of Modification Sites LC_MS->Data_Analysis

Caption: High-level workflow for proteomic profiling using this compound.

Application I: Profiling Cysteine Reactivity in Response to Oxidative Stress

A key application of DNFP is in the quantitative analysis of changes in cysteine reactivity, which can be indicative of alterations in the local protein microenvironment or the redox state of the cell.[6] This protocol outlines a method for identifying cysteine residues that become more or less reactive following the induction of oxidative stress.

Protocol: Differential Cysteine Labeling with DNFP

1. Materials and Reagents:

  • Cells or tissue of interest

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • This compound (DNFP) stock solution (100 mM in DMSO)

  • Dithiothreitol (DTT) or other quenching agent

  • Urea

  • Trypsin (mass spectrometry grade)

  • Desalting columns

  • Standard reagents for mass spectrometry

2. Experimental Procedure:

a. Proteome Preparation and Treatment:

  • Culture cells to the desired confluency.

  • Treat one set of cells with the oxidative stress agent (e.g., 100 µM H₂O₂ for 30 minutes) and another set with vehicle control.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer on ice.

  • Clarify the lysates by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysates.

b. DNFP Labeling:

  • Dilute the proteomes to a final concentration of 1 mg/mL in the labeling buffer (e.g., 50 mM HEPES, pH 8.0).

  • Add DNFP to the proteomes to a final concentration of 100 µM. The optimal concentration should be determined empirically.

  • Incubate the reaction for 1 hour at room temperature with gentle agitation, protected from light.

  • Quench the reaction by adding DTT to a final concentration of 10 mM.

c. Sample Preparation for Mass Spectrometry:

  • Denature the proteins by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylate the remaining free cysteines with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.

  • Dilute the samples to reduce the urea concentration to less than 2 M.

  • Digest the proteins with trypsin overnight at 37°C.

  • Acidify the samples to stop the digestion and desalt the peptides using a C18 desalting column.

  • Dry the peptides and store them at -80°C until LC-MS/MS analysis.

3. Data Analysis:

  • Perform LC-MS/MS analysis on the desalted peptides.

  • Search the raw data against a relevant protein database using a search engine that allows for the specification of variable modifications.

  • Define a variable modification corresponding to the mass of the dinitrophenyl group (+166.00 Da) on cysteine residues.

  • Quantify the relative abundance of the DNFP-labeled peptides between the control and treated samples to identify changes in cysteine reactivity.

ParameterRecommended ValueRationale
DNFP Concentration 50-200 µMBalances efficient labeling with minimizing non-specific modifications.
Labeling pH 7.5 - 8.5Favors the deprotonation of cysteine thiols to the more reactive thiolate anion.
Incubation Time 30 - 60 minutesSufficient time for the reaction to proceed without significant protein degradation.
Quenching Agent DTT or L-cysteineA thiol-containing compound to react with and consume excess DNFP.

Application II: Mapping Solvent-Accessible Lysine Residues

DNFP can also be employed to identify lysine residues on the surface of proteins or within protein complexes, providing insights into protein topology and interaction interfaces.

Protocol: Lysine Accessibility Mapping with DNFP

1. Materials and Reagents:

  • Purified protein or protein complex

  • Labeling buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

  • This compound (DNFP) stock solution (100 mM in DMSO)

  • Hydroxylamine or other quenching agent

  • Reagents for protein digestion and mass spectrometry as described in the previous protocol.

2. Experimental Procedure:

a. DNFP Labeling:

  • Dissolve the purified protein or protein complex in the labeling buffer to a concentration of 1 mg/mL.

  • Add DNFP to a final concentration of 1 mM.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine to a final concentration of 50 mM.

b. Sample Preparation and Analysis:

  • Proceed with denaturation, reduction, alkylation (optional if only lysine labeling is of interest), and tryptic digestion as outlined in the cysteine profiling protocol.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the data with a variable modification of +166.00 Da on lysine residues.

  • The identified DNFP-modified lysine residues represent those that were solvent-accessible and reactive under the labeling conditions.

Visualizing the Reaction Mechanism

DNFP_Reaction cluster_reactants Reactants cluster_products Products DNFP This compound Intermediate Meisenheimer Complex (Intermediate) DNFP->Intermediate + Protein-Cys-S⁻ Cysteine Protein-Cysteine-SH Labeled_Protein DNP-Cysteine Adduct Intermediate->Labeled_Protein - F⁻ HF HF

Caption: Nucleophilic aromatic substitution of DNFP with a cysteine residue.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous data analysis and experimental controls.

  • Mass Shift Specificity: The unique mass shift of +166.00 Da imparted by DNFP allows for the confident identification of labeled peptides through mass spectrometry. High-resolution mass spectrometers can further increase the confidence in these assignments.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) data provides peptide sequence information, which allows for the precise localization of the DNFP modification to a specific amino acid residue.

  • Negative Controls: The inclusion of a no-DNFP control is crucial to ensure that any observed mass shifts are not due to other background modifications.

  • Dose-Response and Time-Course Experiments: Performing labeling experiments with varying concentrations of DNFP and for different incubation times can help to optimize the labeling efficiency and minimize off-target effects.

Conclusion and Future Perspectives

This compound represents a versatile and accessible chemical tool for proteomics research. Its ability to covalently modify nucleophilic amino acid residues enables a range of applications, from mapping protein topology to quantifying changes in residue reactivity. While newer and more sophisticated chemical probes are continuously being developed, the fundamental principles of covalent labeling with reagents like DNFP remain highly relevant. Future applications could involve the synthesis of DNFP analogs with additional functionalities, such as bioorthogonal handles for two-step labeling procedures or isotopically labeled versions for multiplexed quantitative proteomics experiments. By leveraging the principles and protocols outlined in this guide, researchers can effectively integrate this compound into their proteomics workflows to gain deeper insights into the complex world of protein function and regulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dinitro-4-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its synthesis, helping you to optimize your reaction yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This guide provides a systematic approach to resolving common problems encountered during the synthesis of this compound, which typically involves the dinitration of 4-fluorophenol.

Issue 1: Low or No Yield of this compound

A low yield of the desired product is one of the most frequent challenges. The underlying causes can often be traced back to several key experimental parameters.

Possible Causes and Solutions:

  • Inadequate Nitrating Agent Activity: The strength and composition of the nitrating mixture are critical.

    • Explanation: The nitration of an aromatic ring is an electrophilic substitution reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid. If the concentration of these acids is too low, or if they have absorbed atmospheric moisture, the generation of the nitronium ion will be inefficient, leading to a poor yield. Phenols are activated systems, making them more reactive than benzene, which allows for nitration under milder conditions, sometimes even with dilute nitric acid.[1] However, for dinitration, a more potent nitrating system is generally required.

    • Solution:

      • Use fresh, high-purity concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%).

      • Ensure your glassware is scrupulously dry to prevent dilution of the acids.

      • Consider using alternative nitrating agents for phenolic compounds, which can sometimes offer milder conditions and improved selectivity.[2][3][4]

  • Suboptimal Reaction Temperature: Temperature control is paramount in nitration reactions.

    • Explanation: Nitration is an exothermic process. If the temperature is too low, the reaction rate will be very slow, resulting in an incomplete reaction. Conversely, if the temperature is too high, there is a significant risk of side reactions, including oxidation of the phenol and the formation of undesired isomers or polymeric materials.[5] For the dinitration of phenols, careful temperature management is essential to achieve the desired product.

    • Solution:

      • Maintain the reaction temperature within the optimal range, typically between 0°C and 10°C, especially during the addition of the nitrating agent.[5]

      • Use an ice-salt bath for efficient cooling and monitor the internal temperature of the reaction mixture closely with a thermometer.

      • Add the nitrating agent dropwise and slowly to control the exotherm.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Explanation: Chemical reactions require a certain amount of time to reach completion. If the reaction is quenched prematurely, a significant portion of the starting material or the mono-nitrated intermediate will remain, leading to a low yield of the dinitrated product.

    • Solution:

      • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Allow the reaction to stir for a sufficient duration after the addition of the nitrating agent, as indicated by reaction monitoring.

Issue 2: Formation of Undesired Isomers and Byproducts

The presence of isomers and other impurities can complicate purification and reduce the overall yield of the target compound.

Possible Causes and Solutions:

  • Formation of Mono-nitrated Intermediates: Incomplete nitration is a common source of impurities.

    • Explanation: The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The fluorine atom is a deactivating but also ortho-, para-directing group. In the nitration of 4-fluorophenol, the first nitro group will be directed to the positions ortho to the hydroxyl group (positions 2 and 6). If the reaction conditions are not sufficiently forcing, the reaction may stop at the mono-nitration stage, yielding 4-fluoro-2-nitrophenol.

    • Solution:

      • Ensure a sufficient molar excess of the nitrating agent is used to drive the reaction towards dinitration.

      • Optimize the reaction temperature and time to favor the formation of the dinitrated product.

  • Oxidation of the Phenolic Ring: Phenols are susceptible to oxidation by nitric acid.

    • Explanation: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the electron-rich phenolic ring, leading to the formation of tarry, polymeric byproducts and a decrease in the yield of the desired nitro-compound.

    • Solution:

      • Strictly maintain a low reaction temperature (0-5°C).

      • Add the nitric acid slowly to the sulfuric acid to pre-form the nitrating mixture and then add this mixture to the phenol solution to better control the reaction.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes and Solutions:

  • Product Solubility: The product may have some solubility in the aqueous work-up solution.

    • Explanation: this compound is a phenolic compound and will exhibit some acidity (pKa ≈ 2.96).[6][7] During work-up, if the pH is not sufficiently acidic, a portion of the product may remain dissolved in the aqueous phase as the phenoxide salt, leading to losses during extraction.

    • Solution:

      • Ensure the reaction mixture is quenched into a large volume of ice-water to precipitate the crude product.

      • After quenching, acidify the aqueous solution with a mineral acid (e.g., HCl) to a low pH (pH 1-2) to ensure the product is fully protonated and minimally soluble.

      • Wash the collected solid with cold water to remove residual acids.

  • Co-precipitation of Impurities: Other reaction byproducts may precipitate along with the desired product.

    • Explanation: Isomeric dinitrophenols or mono-nitrated phenols can have similar solubilities and may co-precipitate with the target compound.

    • Solution:

      • Recrystallization is an effective method for purifying the crude product. Suitable solvents include ethanol-water mixtures or aqueous ethanol.

      • Column chromatography on silica gel can also be employed for high-purity isolation, although this is less common for large-scale preparations.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of 4-fluorophenol?

A1: Sulfuric acid serves two primary functions in this reaction. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Secondly, it acts as a dehydrating agent, absorbing the water that is formed as a byproduct of the reaction. This prevents the dilution of the reaction medium and maintains the concentration of the nitronium ion.

Q2: Why is low temperature control so critical for this synthesis?

A2: Low temperature control is crucial for several reasons:

  • To prevent polysubstitution: While dinitration is desired, higher temperatures can lead to further nitration or other uncontrolled reactions.

  • To minimize oxidation: Phenols are sensitive to oxidation by nitric acid, which is exacerbated at higher temperatures, leading to the formation of tarry byproducts and reduced yields.[5]

  • To ensure selectivity: The directing effects of the substituents on the aromatic ring can be more pronounced at lower temperatures, favoring the formation of the desired 2,6-dinitro isomer.

Q3: Can I use a different starting material for the synthesis of this compound?

A3: While the direct nitration of 4-fluorophenol is a common route, other synthetic pathways exist. For instance, one could envision a synthesis starting from a different substituted benzene and introducing the required functional groups in a stepwise manner. However, the availability and cost of alternative starting materials, as well as the complexity of the synthetic route, are important considerations.[8]

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: This reaction involves the use of strong acids and produces a potentially hazardous product. Adherence to strict safety protocols is essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling of Acids: Add the more concentrated acid to the less concentrated one (e.g., nitric acid to sulfuric acid) slowly and with cooling to dissipate the heat of mixing. Never add water to concentrated acids.

  • Product Handling: this compound is a dinitrophenol derivative and should be handled with care. Many dinitrophenols are toxic and can be absorbed through the skin.[7]

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:

  • Melting Point: The pure compound has a reported melting point in the range of 54-56°C.[6][][10] A sharp melting point within this range is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques will provide detailed information about the chemical structure, confirming the positions of the nitro groups and the fluorine atom on the aromatic ring.

    • FTIR: Infrared spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH), nitro (-NO₂), and carbon-fluorine (C-F) bonds.

  • Chromatography:

    • TLC/HPLC: These methods are excellent for assessing the purity of the product by detecting the presence of any starting material or byproducts.

III. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueRationale
Starting Material 4-FluorophenolCommercially available and suitable for electrophilic nitration.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄A strong and effective nitrating mixture for dinitration.
Molar Ratio (HNO₃:Substrate) 2.2 - 2.5 : 1A slight excess of nitric acid ensures complete dinitration.
Molar Ratio (H₂SO₄:Substrate) 3 - 5 : 1Sufficient sulfuric acid is needed to catalyze the reaction and act as a solvent.
Reaction Temperature 0 - 10°CMinimizes side reactions and oxidation.[5]
Reaction Time 2 - 4 hoursTypically sufficient for completion; should be monitored by TLC/HPLC.
Step-by-Step Synthesis Protocol

Safety Note: This procedure must be carried out in a fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Dissolution of Starting Material: In a separate beaker, dissolve 4-fluorophenol in a small amount of concentrated sulfuric acid. Cool this solution to 0°C.

  • Nitration Reaction: Slowly add the 4-fluorophenol solution to the cold nitrating mixture dropwise, maintaining the reaction temperature between 0°C and 5°C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing crushed ice and water with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The crude this compound can be purified by recrystallization from an ethanol-water mixture to yield a yellow crystalline solid.[7]

IV. Visualizing the Process

Reaction Mechanism

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O 4-Fluorophenol 4-Fluorophenol NO2+->4-Fluorophenol H2O H₂O Intermediate1 Sigma Complex (Mono-nitration) 4-Fluorophenol->Intermediate1 + NO₂⁺ Mononitro 4-Fluoro-2-nitrophenol Intermediate1->Mononitro - H⁺ Intermediate2 Sigma Complex (Di-nitration) Mononitro->Intermediate2 + NO₂⁺ Product This compound Intermediate2->Product - H⁺

Caption: The reaction mechanism for the dinitration of 4-fluorophenol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Check_Temp Was Temperature Controlled (0-10°C)? Start->Check_Temp Check_Reagents Are Nitrating Agents Fresh & Concentrated? Check_Temp->Check_Reagents Yes High_Temp High Temp: Risk of Oxidation & Side Reactions Check_Temp->High_Temp No Check_Time Was Reaction Monitored to Completion? Check_Reagents->Check_Time Yes Old_Reagents Old/Dilute Reagents: Inefficient NO₂⁺ Formation Check_Reagents->Old_Reagents No Check_Workup Was Work-up pH Acidic? Check_Time->Check_Workup Yes Short_Time Incomplete Reaction: Mono-nitrated Impurities Check_Time->Short_Time No Neutral_Workup Product Loss as Phenoxide Salt Check_Workup->Neutral_Workup No End Improved Yield & Purity Check_Workup->End Yes Optimize_Cooling Optimize Cooling & Slow Addition High_Temp->Optimize_Cooling Use_Fresh_Reagents Use Fresh, Anhydrous Acids Old_Reagents->Use_Fresh_Reagents Monitor_by_TLC Monitor Reaction by TLC/HPLC Short_Time->Monitor_by_TLC Acidify_Workup Acidify Quench Solution to pH 1-2 Neutral_Workup->Acidify_Workup Optimize_Cooling->End Use_Fresh_Reagents->End Monitor_by_TLC->End Acidify_Workup->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

V. References

  • Smolecule. (2023, August 15). Buy this compound | 364-32-9. --INVALID-LINK--

  • Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol. --INVALID-LINK--

  • Mol-Instincts. (n.d.). This compound 364-32-9 wiki. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. --INVALID-LINK--

  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. --INVALID-LINK--

  • ResearchGate. (2025, August 7). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. --INVALID-LINK--

  • Pourmousavi, S. A., & Zinati, Z. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecles, 11(10), 843-848. --INVALID-LINK--

  • SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 364-32-9 this compound. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. --INVALID-LINK--

  • European Patent Office. (1986, July 30). EP 0188848 A1 - Preparation of 4-fluorophenols. --INVALID-LINK--

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Difluorophenol. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 364-32-9. --INVALID-LINK--

References

Technical Support Center: Optimizing Enzyme Inhibition Assays with 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for optimizing enzyme inhibition assays using 2,6-Dinitro-4-fluorophenol (DNFP). This guide is designed for researchers, scientists, and drug development professionals who are leveraging DNFP in their screening campaigns. As a substituted phenol, DNFP's utility likely stems from its unique chemical properties, including a highly acidic phenol group (predicted pKa ≈ 2.96) and a reactive fluorine atom susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] These characteristics make it a potential tool for assays targeting enzymes with nucleophilic residues in their active sites (e.g., cysteine proteases, phosphatases, or transferases) or as a chromogenic substrate.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound and its application in enzyme assays.

Q1: What is this compound (DNFP) and what are its relevant chemical properties?

DNFP is a yellow crystalline organic compound with the molecular formula C₆H₃FN₂O₅.[3][4] Its key features for assay development are:

  • Aromatic Ring: A phenol ring substituted with two electron-withdrawing nitro groups (NO₂) and a fluorine atom.[1][3]

  • Acidity: The nitro groups make the phenolic proton highly acidic (predicted pKa of 2.96), meaning the compound will be predominantly in its phenolate form at neutral pH.[2][3] This is important as the phenolate is often colored and its absorbance is pH-dependent.

  • Reactivity: The fluorine atom is a good leaving group, and the electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[5][6][7] This makes DNFP a potential covalent probe or substrate for enzymes with nucleophilic active site residues.

PropertyValueSource
Molecular Formula C₆H₃FN₂O₅--INVALID-LINK--[8]
Molecular Weight 202.10 g/mol --INVALID-LINK--[8]
Appearance Yellow crystalline solid/powder--INVALID-LINK--[3]
Predicted pKa 2.96 ± 0.10--INVALID-LINK--[2]
Q2: What is the likely mechanism of action for DNFP in an enzyme inhibition assay?

The most probable mechanism involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this scenario, a nucleophilic residue (e.g., Cys, Lys, Ser, or Tyr) in the enzyme's active site attacks the carbon atom bearing the fluorine, displacing it and forming a covalent dinitrophenyl-enzyme adduct. The reaction rate can be monitored by observing the change in absorbance of the yellow dinitrophenolate species. The presence of ortho and para nitro groups is critical for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during this reaction.[6][7][9]

Q3: What are the primary safety concerns when handling DNFP?

Dinitrophenols as a class are toxic. Related compounds were historically used as weight-loss agents because they uncouple mitochondrial oxidative phosphorylation, but were banned due to severe and often fatal side effects.[3] Always handle DNFP with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for full handling and disposal instructions.

Part 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common experimental problems.

Issue 1: High Background Signal

A high background signal can mask the true enzymatic signal, leading to a poor signal-to-noise ratio and a low Z'-factor.[10]

Q: My "no-enzyme" control wells have very high absorbance. What are the likely causes and how can I fix this?

Potential Cause 1: Spontaneous Hydrolysis of DNFP

  • Why it happens: The DNFP molecule is highly activated towards nucleophilic attack. Hydroxide ions in aqueous buffers can act as nucleophiles, leading to a slow, non-enzymatic reaction that releases fluoride and forms 2,6-dinitro-4-hydroxyphenol. This background reaction will increase over time and with higher pH.

  • Troubleshooting Steps:

    • Prepare Reagents Fresh: Prepare DNFP solutions fresh for each experiment from a high-purity solid stock. Do not use old solutions.

    • Optimize Buffer pH: Test a range of buffer pH values. While enzyme activity might be optimal at pH 8.0, the background hydrolysis of DNFP will also be higher. A lower pH (e.g., 6.5-7.4) might provide a better assay window by reducing the rate of spontaneous hydrolysis.[10][11]

    • Run a Time-Course Experiment: Measure the absorbance of a "no-enzyme" control well over the planned duration of your assay. This will quantify the rate of background signal generation and help you choose an optimal incubation time.

Potential Cause 2: Reagent or Water Contamination

  • Why it happens: Buffers or water contaminated with nucleophiles (e.g., amines from Tris buffer if not high purity, or microbial growth) or particulates can scatter light or react with DNFP.[12][13] Poor quality microplates can also contribute to background.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components.[10]

    • Filter Buffers: Filter all buffers through a 0.22 µm filter to remove particulates.

    • Test Individual Components: Set up control wells containing every combination of assay components (e.g., buffer + DNFP, buffer + compound) to pinpoint the source of the background.[11]

Issue 2: Poor Assay Quality (Low Z'-Factor)

The Z'-factor is a statistical measure of assay quality, with values >0.5 considered excellent for high-throughput screening (HTS).[14][15] A low Z'-factor indicates either a small signal window or high data variability.[16]

Q: My Z'-factor is below 0.5. How can I improve my assay's performance?

Potential Cause 1: Suboptimal Reagent Concentrations

  • Why it happens: The concentrations of both the enzyme and DNFP must be optimized to achieve a robust signal window. Too little enzyme results in a weak signal, while too much DNFP can lead to substrate inhibition or high background.

  • Troubleshooting Protocol: Enzyme and DNFP Titration

    • Enzyme Titration: Prepare a series of enzyme dilutions at a fixed, non-limiting concentration of DNFP. Incubate for a set time and measure the reaction rate. Choose an enzyme concentration that gives a robust signal but is still in the linear range of the reaction velocity curve.

    • DNFP Titration (Km Determination): At the optimized enzyme concentration, perform a substrate titration with varying concentrations of DNFP. Plot the initial reaction rate against the DNFP concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity). For inhibitor screening, a DNFP concentration at or near the Km is often optimal.[11]

Potential Cause 2: High Well-to-Well Variability

  • Why it happens: Inconsistent liquid handling, temperature gradients across the plate, or edge effects can increase the standard deviation of your controls, which directly lowers the Z'-factor.[17]

  • Troubleshooting Steps:

    • Check Pipetting Accuracy: Ensure all pipettes are calibrated. Use automated liquid handlers for HTS to minimize human error.

    • Ensure Thermal Equilibrium: Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction.[11]

    • Minimize Edge Effects: Avoid using the outer wells of the microplate, or fill them with buffer/water to create a more uniform temperature environment.

    • Mix Thoroughly: Ensure proper mixing after adding each reagent, especially the enzyme to initiate the reaction. Use an orbital shaker or pipette mixing.

Issue 3: Irreproducible Results and Assay Artifacts

Irreproducibility can stem from reagent instability or from test compounds that interfere with the assay technology, leading to false positives or negatives.[18][19][20]

Q: I'm seeing a high number of "hits" that don't confirm in follow-up studies. How can I identify and eliminate assay artifacts?

Potential Cause 1: Compound Interference with Detection

  • Why it happens: Test compounds can interfere with absorbance readings. Colored compounds can add to the signal, while fluorescent compounds can interfere if the plate reader is not set correctly.

  • Troubleshooting Steps:

    • Run a "Compound-Only" Control: Measure the absorbance of each test compound in the assay buffer without the enzyme or DNFP. Any compound with intrinsic absorbance at the detection wavelength should be flagged.

    • Counter-Screen: Perform a secondary assay that uses a different detection technology to confirm hits.

Potential Cause 2: Compound Aggregation

  • Why it happens: At screening concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes.[20][21] This is a very common HTS artifact.

  • Troubleshooting Protocol: Detergent Counter-Screen

    • Identify Potential Aggregators: Re-test initial hits in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • Analyze Results: True inhibitors will typically show unchanged potency (IC₅₀), while the apparent activity of aggregators will be significantly reduced or eliminated because the detergent disrupts the formation of the aggregates.

Potential Cause 3: Reactive Compounds (Frequent Hitters)

  • Why it happens: Some compounds contain chemically reactive functional groups that can non-specifically modify proteins, leading to inhibition that is not specific to the target.[21] Given that the DNFP assay likely relies on a nucleophilic attack, compounds that are strong electrophiles could react with the enzyme themselves.

  • Troubleshooting Steps:

    • Computational Filtering: Use computational tools and filters (e.g., PAINS - Pan-Assay Interference Compounds) to flag compounds with known problematic chemical motifs before or after screening.

    • Thiol Reactivity Test: Run a control experiment to check if the compound reacts with a simple thiol like glutathione or dithiothreitol (DTT), which can indicate non-specific reactivity towards cysteine residues.

Part 3: Visualizations and Workflows

Hypothetical Reaction Mechanism

The diagram below illustrates the proposed SNAr mechanism where a cysteine residue in an enzyme's active site attacks DNFP.

Caption: Proposed SNAr reaction of DNFP with an enzyme cysteine residue.

Troubleshooting Workflow: High Background Signal

This decision tree provides a systematic approach to diagnosing the cause of high background.

High_Background_Troubleshooting Start High Background Signal Observed Check_NoEnzyme Run 'No-Enzyme' Control (Buffer + DNFP) Start->Check_NoEnzyme Signal_High Is signal still high? Check_NoEnzyme->Signal_High Check_Buffer Run 'Buffer Only' Control Signal_High->Check_Buffer Yes Enzyme_Contamination Root Cause: Contaminating activity in enzyme stock Signal_High->Enzyme_Contamination No Buffer_High Is Buffer signal high? Check_Buffer->Buffer_High Spontaneous_Hydrolysis Root Cause: Spontaneous DNFP Hydrolysis Buffer_High->Spontaneous_Hydrolysis No Contaminated_Buffer Root Cause: Contaminated Buffer/Water Buffer_High->Contaminated_Buffer Yes Sol_Hydrolysis Solution: 1. Lower buffer pH. 2. Reduce incubation time. 3. Use fresh DNFP. Spontaneous_Hydrolysis->Sol_Hydrolysis Check_DNFP_Purity Consider DNFP Purity Spontaneous_Hydrolysis->Check_DNFP_Purity Sol_Buffer Solution: 1. Use high-purity water. 2. Prepare fresh buffers. 3. Filter sterilize. Contaminated_Buffer->Sol_Buffer Contaminated_DNFP Root Cause: Contaminated DNFP Stock Sol_DNFP Solution: Use new, high-purity DNFP solid. Contaminated_DNFP->Sol_DNFP Check_DNFP_Purity->Contaminated_DNFP

Caption: Decision tree for troubleshooting high background signals.

References

Navigating the Nuances of 2,6-Dinitro-4-fluorophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dinitro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a yellow, crystalline organic compound.[1] Its chemical structure, featuring two nitro groups and a fluorine atom on a phenol ring, makes it a subject of interest in several research fields.[1] Historically, related dinitrophenols were investigated as weight-loss agents due to their ability to uncouple mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production and increases heat generation.[2][3] However, due to severe toxicity, they are no longer used for this purpose.[2]

In a research context, this compound is primarily used as a tool to study:

  • Mitochondrial Function: By inducing mitochondrial uncoupling, it allows for the investigation of cellular energy pathways and mitochondrial respiration.[2][4]

  • Cellular Toxicity: Its ability to disrupt cellular metabolism makes it a model compound for studying cellular stress and apoptosis (programmed cell death).[2]

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1]

Q2: What are the key safety precautions when handling this compound?

Due to its toxicity profile, careful handling is crucial.[2] It is classified as an irritant, causing skin and serious eye irritation.[5] Inhalation may also cause respiratory irritation.[5] Furthermore, dinitrophenols can be explosive, especially when dry, and may decompose explosively if subjected to shock, friction, or heat.[3][6]

Essential Safety Measures:

  • Always handle in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

  • Avoid creating dust.[5]

  • Store in a cool, dry, and well-ventilated place away from heat, light, and sources of ignition.[1]

  • Keep containers tightly closed.[5]

  • Be aware that it can form explosive salts with strong bases.[3]

Stability and Storage

Q3: How stable is this compound in different experimental conditions?

The stability of this compound is influenced by temperature, light, and pH. While specific quantitative data for this compound is limited, information on the closely related 2,4-Dinitrophenol (2,4-DNP) provides a reasonable estimate.

ConditionStability RecommendationRationale
Temperature Store stock solutions at 2-8°C for short-term use and frozen for long-term storage. Avoid repeated freeze-thaw cycles. The solid compound is reasonably stable up to approximately 200°C.[2]Dinitrophenols can degrade at elevated temperatures.[2]
Light Protect solutions from light by using amber vials or wrapping containers in foil.[7]The compound is susceptible to photodegradation, especially under UV light.[2]
pH For maximum stability in aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-5), if compatible with the experiment.[7]Dinitrophenols are generally more stable in acidic conditions and can decompose in alkaline solutions.[6][8]
Solvents Soluble in polar organic solvents like ethanol and acetone.[1][2] Sparingly soluble in water.[1]The phenolic hydroxyl group and polar substituents influence its solubility.[2]

Q4: What are the likely degradation pathways for this compound?

The primary degradation pathway for dinitrophenols involves the reduction of the nitro groups (NO₂) to amino groups (NH₂).[5] This can occur through biological processes or chemical reduction.[5] For instance, the biotransformation of 2,6-dinitrotoluene can yield 2-amino-6-nitrotoluene.[1] Photodegradation can also lead to the formation of various oxidation products.[2]

This compound This compound Intermediates e.g., 2-Amino-6-nitro-4-fluorophenol This compound->Intermediates Reduction of one nitro group Oxidation Products Oxidation Products This compound->Oxidation Products Photodegradation (UV light) 2,6-Diamino-4-fluorophenol 2,6-Diamino-4-fluorophenol Intermediates->2,6-Diamino-4-fluorophenol Reduction of second nitro group

Caption: Probable degradation pathways for this compound.

Troubleshooting Experimental Issues

Q5: My cells are showing unexpected levels of cytotoxicity after treatment with this compound. What could be the cause?

While this compound is expected to be cytotoxic at certain concentrations due to its mitochondrial uncoupling activity,[2] higher-than-expected cell death could stem from several factors:

  • Concentration Issues:

    • Incorrect Calculation: Double-check all calculations for dilutions of your stock solution.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells.

  • Compound Instability:

    • Degradation Products: If the compound has degraded, the degradation products themselves might be more toxic than the parent compound.[1] This is particularly relevant if solutions were not stored properly (e.g., exposed to light or high temperatures).

  • Experimental Conditions:

    • Cell Density: The susceptibility of cells to toxic compounds can be density-dependent. Ensure you are using a consistent and optimal cell seeding density.

    • Mycoplasma Contamination: This common and often undetected contamination can sensitize cells to chemical stressors.[9]

Troubleshooting Workflow for Unexpected Cytotoxicity

A Unexpected Cytotoxicity Observed B Verify Compound Concentration and Solvent Controls A->B C Prepare Fresh Compound Dilutions B->C Concentration Correct G Issue Resolved B->G Concentration Incorrect D Assess Compound Purity (See Protocol 1) C->D E Test for Mycoplasma Contamination D->E F Optimize Cell Seeding Density E->F F->G If any step resolves the issue H Problem Persists: Consider Intrinsic Cell Line Sensitivity F->H If issue persists after all checks

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.

Q6: The yellow color of the this compound solution appears to be interfering with my colorimetric assay (e.g., MTT, XTT). How can I address this?

This is a common issue with colored compounds. Here are several approaches to mitigate this interference:

  • Use a Wavelength Scan: Determine the absorbance spectrum of your compound at the concentrations used in your assay. This will help you understand the extent of its interference at the assay's wavelength.

  • Include Proper Controls: For each concentration of the compound tested, run a parallel well with the compound in the medium but without cells. Subtract the absorbance of this "compound only" control from the absorbance of your experimental wells.

  • Switch to a Non-Colorimetric Assay: If the interference is too high, consider using an alternative assay for cell viability that is not based on absorbance, such as:

    • Fluorescence-based assays: (e.g., Calcein AM/ethidium homodimer-1)

    • Luminescence-based assays: (e.g., ATP-based assays like CellTiter-Glo®)

  • Assay Timing: If possible, remove the compound-containing medium and replace it with fresh medium before adding the colorimetric reagent. This is only feasible if the experimental endpoint is not immediately after treatment.

Analytical Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. This method should be validated for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the phenol is in its protonated state. A typical starting point could be a 70:30 (v/v) mixture of acidified water and acetonitrile.[2][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Dinitrophenols have strong absorbance in the UV region. A wavelength of 270 nm or 360 nm can be a good starting point.[9][11]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the compound can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of significant secondary peaks may indicate impurities or degradation.

References

Technical Support Center: Synthesis of 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating common byproducts in the synthesis of 2,6-Dinitro-4-fluorophenol. This guide is designed to offer practical, field-proven insights to enhance reaction efficiency and product purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, typically achieved through the dinitration of 4-fluorophenol, can be accompanied by the formation of several byproducts that complicate purification and reduce yields. Understanding the formation mechanisms of these impurities is crucial for developing robust and efficient synthetic protocols. This guide provides a detailed overview of common byproducts, their formation pathways, and strategies for their control and elimination.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what are the expected major byproducts?

The most common method for synthesizing this compound is the direct nitration of 4-fluorophenol using a mixture of concentrated nitric acid and sulfuric acid.[2] The primary byproducts encountered in this reaction include:

  • Isomeric Dinitrophenols: While the desired product is the 2,6-dinitro isomer, other isomers can form.

  • Mononitrated Intermediates: Incomplete nitration can result in residual 2-nitro-4-fluorophenol.

  • Ipso-Substituted Products: Displacement of the fluorine atom can lead to the formation of dinitrophenols.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of polymeric tars and other degradation products.

  • Coupling Products: Under certain conditions, a diaryl ether byproduct, 2-(4-fluorophenoxy)-4-fluorophenol, has been observed in the nitration of 4-fluorophenol.[3]

Q2: How do the directing effects of the hydroxyl and fluoro substituents influence the regioselectivity of the nitration?

Both the hydroxyl (-OH) and the fluoro (-F) groups are ortho-, para-directing activators in electrophilic aromatic substitution. In 4-fluorophenol, the para position is occupied by the fluorine atom. Therefore, the first nitration predominantly occurs at the positions ortho to the hydroxyl group (C2 and C6). The introduction of the first electron-withdrawing nitro group deactivates the ring, making the second nitration more challenging. The second nitro group will also be directed to the remaining ortho position, leading to the desired this compound. However, competing reactions can lead to the formation of other isomers.

Q3: What is ipso-substitution, and how does it lead to byproduct formation in this synthesis?

Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent already present on the aromatic ring, other than hydrogen. In the nitration of 4-fluorophenol, the nitronium ion (NO₂⁺) can attack the carbon atom bearing the fluorine atom (the ipso position). This can lead to the displacement of the fluorine atom and the formation of dinitrophenols.[4][5] The stability of the leaving group and the electronic nature of the other substituents on the ring influence the likelihood of ipso-substitution.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired this compound and Presence of Mononitrated Byproducts

Symptoms:

  • TLC or HPLC analysis of the crude product shows a significant amount of 2-nitro-4-fluorophenol.

  • The overall isolated yield of the dinitrated product is lower than expected.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Insufficient Nitrating Agent The stoichiometry of the nitrating agent (nitric acid) may be insufficient for complete dinitration.Ensure a sufficient molar excess of nitric acid is used. A molar ratio of at least 2.2 equivalents of nitric acid to 1 equivalent of 4-fluorophenol is recommended as a starting point.
Low Reaction Temperature The activation energy for the second nitration is higher than the first. Low temperatures may not provide enough energy for the reaction to go to completion.While the initial addition of the nitrating agent should be done at low temperatures (0-5 °C) to control the exothermic reaction, a subsequent increase in temperature (e.g., to room temperature or slightly above) may be necessary to drive the second nitration. Monitor the reaction progress by TLC or HPLC.
Short Reaction Time The reaction may not have been allowed to proceed for a sufficient duration for complete dinitration.Extend the reaction time and monitor its progress. The reaction is typically complete when the starting material and the mononitrated intermediate are no longer detectable.
Inadequate Mixing Poor mixing can lead to localized areas of low reagent concentration, resulting in incomplete reaction.Use efficient mechanical stirring to ensure a homogeneous reaction mixture.
Problem 2: Presence of Isomeric Dinitro Byproducts

Symptoms:

  • NMR or HPLC analysis indicates the presence of dinitrophenol isomers other than the 2,6-dinitro product.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
High Reaction Temperature Higher temperatures can reduce the regioselectivity of the nitration, leading to the formation of thermodynamically favored but undesired isomers.Maintain strict temperature control, especially during the addition of the nitrating agent. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Concentration of Sulfuric Acid The concentration of sulfuric acid can influence the isomer distribution by altering the activity of the nitrating species.The optimal concentration of sulfuric acid should be determined experimentally. Typically, concentrated sulfuric acid (98%) is used.
Problem 3: Formation of Tar and Dark-Colored Impurities

Symptoms:

  • The crude product is a dark, tarry solid that is difficult to handle and purify.

  • Low overall yield of the desired product after purification.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Excessive Reaction Temperature Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures. This leads to the formation of polymeric, tar-like substances.Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. Avoid localized overheating by ensuring efficient stirring and slow addition of reagents.
High Concentration of Nitric Acid Using fuming nitric acid or a very high concentration of nitric acid can increase the rate of oxidation.Use a carefully controlled amount of concentrated nitric acid.
Presence of Impurities in Starting Material Impurities in the 4-fluorophenol can act as catalysts for decomposition and oxidation.Use high-purity 4-fluorophenol as the starting material.
Problem 4: Detection of Fluorine-Free Dinitrophenol Byproducts

Symptoms:

  • Mass spectrometry or elemental analysis of the purified product or a byproduct fraction indicates the absence of fluorine.

  • NMR analysis shows signals corresponding to a dinitrophenol structure without fluorine splitting patterns.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Ipso-Substitution The nitronium ion attacks the carbon atom bonded to the fluorine, leading to its displacement.This side reaction is often difficult to completely eliminate. However, optimizing the reaction conditions, such as using a less aggressive nitrating agent or lower temperatures, may help to minimize it.
Hydrolysis of the Fluoro Group Under harsh acidic conditions and elevated temperatures, the fluoro group can be susceptible to hydrolysis, although this is generally less common than ipso-substitution.Maintain moderate reaction temperatures and avoid prolonged reaction times at high temperatures.

Reaction Pathways and Byproduct Formation

Byproduct_Formation A 4-Fluorophenol B 2-Nitro-4-fluorophenol (Mononitrated Intermediate) A->B + HNO₃/H₂SO₄ E Oxidation Products (Tars) A->E Oxidation F Ipso-Substituted Dinitrophenols A->F Ipso-Nitration G 2-(4-fluorophenoxy)-4-fluorophenol (Coupling Product) A->G Coupling C This compound (Desired Product) B->C + HNO₃/H₂SO₄ D Isomeric Dinitrophenols B->D Non-regioselective Nitration B->E Oxidation

Caption: Byproduct formation pathways in the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluorophenol (1.0 eq).

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 3-4 eq) while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (1-2 eq) at 0-5 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of 4-fluorophenol in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC until the starting material and mononitrated intermediate are consumed.

  • Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities (like tars) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of analytical techniques is essential for identifying and quantifying the desired product and any byproducts.

Technique Application
TLC Rapid monitoring of reaction progress.
HPLC Quantitative analysis of product purity and isomer distribution.
GC-MS Identification of volatile byproducts and isomeric impurities.
¹H and ¹³C NMR Unambiguous structural confirmation of the desired product and identification of byproducts. The fluorine atom will cause characteristic splitting in the signals of nearby protons and carbons.
FT-IR Confirmation of functional groups (e.g., -OH, -NO₂, C-F).

References

Technical Support Center: Degradation of 2,6-Dinitro-4-fluorophenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,6-Dinitro-4-fluorophenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. We will explore its primary degradation pathways, offer troubleshooting advice for common experimental issues, and provide validated protocols for analyzing its degradation products.

Core Concepts: Reactivity and Stability Profile

This compound is a highly functionalized aromatic compound, and its structure dictates its reactivity. The aromatic ring is rendered significantly electron-deficient by the strong electron-withdrawing effects of two nitro groups and a fluorine atom.[1] This electronic characteristic is the primary driver of its degradation chemistry, making the molecule susceptible to certain types of reactions, particularly in solution.

Understanding this inherent reactivity is crucial for designing stable formulations, interpreting experimental results, and predicting potential reaction byproducts. The compound's stability is variable and highly dependent on environmental conditions such as pH, light exposure, and the presence of other chemical species.[1]

Property Value Source
Molecular Formula C₆H₃FN₂O₅[1][2]
Molecular Weight 202.10 g/mol [1][2]
pKa 2.96 (Predicted)[3]
LogP 2.39[1]
Appearance Yellow Powder[1]

A key feature is its acidity. The phenolic hydroxyl group is readily deprotonated, and the compound ionizes in aqueous solutions above pH 4 to form the corresponding phenoxide anion.[1] This ionization event not only changes the compound's solubility and color but also significantly impacts its chemical reactivity.[1]

Primary Degradation Pathways in Solution

The degradation of this compound primarily proceeds via three routes: hydrolytic degradation, photodegradation, and reaction with other nucleophiles.

Hydrolytic Degradation

Causality: The most common degradation pathway in aqueous media is base-catalyzed hydrolysis. The electron-deficient aromatic ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). In neutral to alkaline solutions (pH > 6), the hydroxide ion (OH⁻), a potent nucleophile, attacks the carbon atom bonded to the fluorine. Fluoride is a good leaving group in this context, leading to its substitution. Studies on similar nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT), confirm that base-catalyzed hydrolysis is a significant degradation mechanism, showing strong pH dependence with rapid decay at pH 6-10.[4]

Expected Product: The primary product of hydrolysis is 2,6-Dinitrohydroquinone (also known as 2,6-dinitro-1,4-benzenediol).

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DNFP This compound Meisenheimer Meisenheimer Complex (Anionic σ-complex) DNFP->Meisenheimer Nucleophilic Attack OH OH⁻ (Hydroxide) DNHQ 2,6-Dinitrohydroquinone Meisenheimer->DNHQ Fluoride Elimination F F⁻ (Fluoride Ion)

Caption: Hydrolytic degradation pathway via SNAr mechanism.

Photodegradation

Causality: this compound is susceptible to degradation upon exposure to ultraviolet (UV) light.[1] Photolysis can induce the formation of highly reactive species, such as hydroxyl radicals in aqueous solutions, which can then attack the aromatic ring.[5] This process is less specific than hydrolysis and can lead to a mixture of products, including ring-opened aliphatic acids, hydroxylated derivatives, or even polymerization into humic-like substances. For related compounds like dinitrotoluenes, photolysis can produce dinitro- and aminonitrobenzoic acids.[6]

Expected Products: A complex mixture of smaller organic molecules, hydroxylated analogs, and potentially polymeric substances. Identification typically requires advanced techniques like mass spectrometry.

Nucleophilic Substitution (Non-Hydrolytic)

Causality: The same SNAr mechanism that drives hydrolysis makes the compound reactive towards other nucleophiles commonly found in research settings. Amines (e.g., Tris buffer, primary/secondary amines), thiols (e.g., dithiothreitol, cysteine), and alkoxides can readily displace the fluoride atom. The high reactivity of activated halogens with various nucleophiles is a well-documented principle in organic synthesis.[7]

Expected Products: The product will be the 2,6-dinitrophenol core with the nucleophile substituted at the C4 position (e.g., 4-amino, 4-thioether derivatives).

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in a neutral buffer turned from light yellow to a deeper yellow/orange over a few hours. Is this expected?

A: Yes, this is a classic sign of degradation. The initial color is from the protonated and phenoxide forms of the parent compound. As hydrolysis proceeds to form 2,6-dinitrohydroquinone and other potential byproducts, the chromophoric system changes, leading to a visible color shift. This process is accelerated by higher pH and exposure to ambient light.

Q2: What is the single most important factor to control for ensuring the stability of this compound in an aqueous solution for an experiment lasting several days?

A: The most critical factor is pH . The rate of hydrolytic degradation increases significantly at neutral and alkaline pH.[4] To maintain stability, the solution should be kept acidic (pH < 4), where the concentration of the nucleophilic hydroxide ion is minimal and the phenolic group is fully protonated.[1]

Q3: How should I prepare and store a stock solution of this compound for maximum long-term stability?

A: For optimal stability, we recommend the following:

  • Solvent: Use a non-nucleophilic, anhydrous organic solvent like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) instead of an aqueous buffer.

  • Protection from Light: Store the solution in an amber vial or wrap it in aluminum foil to prevent photodegradation.[1]

  • Temperature: Store at low temperatures (-20°C is recommended).

  • Inert Atmosphere: For ultimate stability, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen, which can participate in photo-oxidative processes.

Q4: I am performing a reaction with an amine-containing molecule and see a rapid loss of my this compound starting material. What is happening?

A: You are likely observing a direct nucleophilic aromatic substitution reaction where your amine is displacing the fluoride on the this compound ring. This reaction can be very fast, as the ring is highly activated towards nucleophilic attack.[1][7] You are inadvertently forming a new C-N bond and creating a 4-amino-2,6-dinitrophenol derivative.

Troubleshooting Guide for Unexpected Experimental Results

Unexpected data when working with reactive compounds is common. This guide helps diagnose potential issues.

Caption: Troubleshooting logic for common degradation issues.

Validated Experimental Protocols

These protocols provide a framework for reliably studying the degradation of this compound.

Protocol: Kinetic Analysis of Hydrolytic Degradation by HPLC

This protocol allows for the determination of the degradation rate constant under controlled conditions.

Objective: To quantify the rate of disappearance of this compound at a specific pH and temperature.

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in acetonitrile.

    • Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4). Ensure all solutions are temperature-equilibrated in a water bath set to the desired temperature (e.g., 25°C).

  • Reaction Initiation (T=0):

    • Initiate the reaction by spiking a known volume of the acetonitrile stock solution into the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Vortex immediately.

    • Immediately withdraw the first aliquot (e.g., 100 µL). This is your T=0 sample.

  • Quenching and Sampling:

    • Quench the T=0 sample by adding it to a vial containing an equal volume of a quenching solution (e.g., 100 µL of 1 M phosphoric acid in acetonitrile). The acid stops the hydrolysis by rapidly lowering the pH.

    • Repeat the sampling and quenching process at predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, detection at a wavelength corresponding to an absorbance maximum of the parent compound).

    • Quantify the peak area of the this compound peak in each sample.

  • Data Analysis:

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k).

Caption: Experimental workflow for kinetic analysis.

Protocol: Identification of Degradation Products by HPLC-MS/MS

This protocol is for the structural characterization of unknown degradation products.

Objective: To identify the mass and structure of products formed under forced degradation conditions.

Methodology:

  • Forced Degradation:

    • Prepare a solution of this compound (e.g., 100 µM) in a solution designed to accelerate degradation (e.g., pH 10 buffer or water exposed to a high-intensity UV lamp for 1 hour).

    • Prepare a control sample (T=0) by dissolving the compound in a stabilizing solution (e.g., pH 3 water) and immediately preparing it for injection.

  • HPLC-MS/MS Analysis:

    • Inject the degraded and control samples onto an LC-MS/MS system.

    • Use a method that alternates between full scan mode (to find the masses of all ions) and tandem MS (MS/MS) mode (to fragment specific ions of interest).

  • Data Interpretation:

    • Step 1: In the full scan data of the degraded sample, look for new m/z values that are not present in the control.

    • Step 2: Compare these new masses to predicted masses. For hydrolysis, you would expect a mass corresponding to the substitution of F (19 Da) with OH (17 Da), resulting in a net loss of 2 Da. The parent compound (C₆H₃FN₂O₅) has a monoisotopic mass of ~202.00 Da. The hydrolyzed product (C₆H₄N₂O₆) would have a mass of ~200.00 Da.

    • Step 3: Perform MS/MS on the new parent ion and analyze the fragmentation pattern to confirm the structure.

References

Preventing side reactions during the nitration of 4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the nitration of 4-fluorophenol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this electrophilic aromatic substitution and overcome common challenges. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, helping you to not only solve immediate issues but also to build a robust understanding for future experiments.

Understanding the Core Challenges

The nitration of 4-fluorophenol is a nuanced reaction. The starting material possesses a strongly activating hydroxyl group (-OH) and a moderately deactivating but ortho-, para-directing fluorine atom (-F). This electronic push-pull relationship, combined with the inherent reactivity of phenols, creates a landscape ripe for several potential side reactions. Mastering this reaction is a matter of precise control over kinetics and reaction pathways.

The primary objectives are typically to achieve high regioselectivity for the desired 2-nitro isomer (4-fluoro-2-nitrophenol) and to prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when planning the nitration of 4-fluorophenol.

Q1: What are the primary side reactions I should be concerned about during the nitration of 4-fluorophenol?

A1: There are three main classes of side reactions to anticipate:

  • Polysubstitution: The highly activated ring is susceptible to the addition of more than one nitro group, leading to dinitrated products (e.g., 4-fluoro-2,6-dinitrophenol).

  • Oxidation: Phenols are easily oxidized, especially under harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids). This leads to the formation of colored, tarry polymerization products and quinone-type impurities, which can significantly complicate purification and reduce yield.[1][2]

  • Ipso-Substitution: Although less common, attack of the electrophile at the carbon bearing the fluorine atom (ipso-attack) can occur. This can lead to rearrangement or displacement of the fluorine substituent.[3][4]

Q2: Why is temperature control so critical in this reaction?

A2: Temperature is one of the most important variables to control. The nitration of phenols is a highly exothermic reaction.

  • High Temperatures and Reaction Rate: Elevated temperatures dramatically increase the reaction rate, which can lead to a loss of selectivity and favor both polynitration and oxidative decomposition.[5][6]

  • Low Temperatures for Selectivity: Conducting the reaction at low temperatures (typically 0 to 5 °C) slows down the reaction, allowing for more selective mononitration and minimizing the formation of thermal degradation byproducts.[5]

Q3: Which position on the 4-fluorophenol ring is most likely to be nitrated and why?

A3: The nitro group will predominantly be directed to the ortho position relative to the hydroxyl group (C2 and C6). Both the -OH and -F groups are ortho, para-directors. The powerful activating and directing effect of the hydroxyl group dominates, strongly favoring substitution at the positions ortho to it. Since the para position is already occupied by fluorine, the primary product is 4-fluoro-2-nitrophenol.

Q4: Can I use a standard mixed acid (HNO₃/H₂SO₄) nitration protocol?

A4: While a classic mixed acid nitration is possible, it is often too harsh for a highly activated substrate like 4-fluorophenol. The strong oxidizing nature of this mixture can lead to significant charring and the formation of tarry byproducts, resulting in low yields of the desired product.[7] Milder nitrating agents or modified conditions are generally recommended for cleaner, more selective reactions.

Troubleshooting Guide: From Theory to Practical Solutions

This section provides a problem-and-solution framework for issues that may arise during your experiment.

Problem 1: Low Yield and Formation of a Dark, Tarry Residue

This is the most common issue and is almost always indicative of oxidation and/or uncontrolled polynitration.

Root Cause Analysis and Corrective Actions
  • Overly Aggressive Nitrating Agent: Concentrated nitric acid, especially in the presence of sulfuric acid, is a strong oxidizing agent that readily degrades the phenol ring.[2]

    • Solution 1: Use Dilute Nitric Acid. Using dilute nitric acid (e.g., 6-30% w/v) can significantly reduce oxidative side reactions.[8][9]

    • Solution 2: Alternative Nitrating Systems. Consider milder, more selective nitrating agents. A highly effective method for achieving clean ortho-nitration is the use of cerium(IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate.[7] Another option is using sodium nitrite in the presence of an acid.[9]

  • Poor Temperature Control: An exothermic reaction that is allowed to warm up will inevitably lead to decomposition.

    • Solution: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., ice-salt or a cryocooler) before adding the nitrating agent. The addition of the nitrating agent should be done dropwise with vigorous stirring to dissipate heat effectively.[5]

Decision Workflow for Mitigating Oxidation

G start Low Yield & Dark Tarry Product check_temp Was Temperature Maintained at 0-5°C? start->check_temp check_reagent What Nitrating Agent was Used? check_temp->check_reagent Yes temp_no temp_no check_temp->temp_no No reagent_mixed_acid reagent_mixed_acid check_reagent->reagent_mixed_acid Conc. HNO₃/H₂SO₄ reagent_mild reagent_mild check_reagent->reagent_mild Mild Reagent Used solution_temp solution_temp temp_no->solution_temp Implement Strict Cooling Protocol: - Pre-cool reactants - Use ice-salt bath - Slow, dropwise addition solution_reagent solution_reagent reagent_mixed_acid->solution_reagent Switch to a Milder System: - Dilute HNO₃ - Cerium(IV) Ammonium Nitrate (CAN) - NaNO₂ / Acid investigate_other investigate_other reagent_mild->investigate_other Problem may be stoichiometry or reaction time. Proceed to Problem 2.

Caption: Troubleshooting workflow for oxidation issues.

Problem 2: Significant Formation of Dinitrated Product

If your main impurity is 4-fluoro-2,6-dinitrophenol, the issue lies with the reaction being too aggressive, allowing for a second nitration event.

Root Cause Analysis and Corrective Actions
  • Excess Nitrating Agent: Using a large molar excess of the nitrating agent drives the reaction towards polynitration.[5]

    • Solution: Carefully control the stoichiometry. Use a molar ratio of nitrating agent to 4-fluorophenol of approximately 1:1 to 1.2:1.

  • Extended Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the mononitrated product to be further nitrated.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). As soon as the 4-fluorophenol spot has disappeared or is very faint, quench the reaction by pouring it into a large volume of ice-water.[10]

Problem 3: Poor Regioselectivity (ortho vs. other isomers)

While the ortho-product is electronically favored, reaction conditions can influence the final isomer ratio.

Root Cause Analysis and Corrective Actions
  • Reaction Mechanism Pathway: Certain conditions can favor different mechanisms. For instance, nitrosation followed by oxidation is known to be highly selective for the para position (or ortho if para is blocked).[11]

    • Solution: For high ortho-selectivity, a direct nitration mechanism is preferred. The use of reagents like CAN has been shown to be highly regioselective for the ortho position on phenols.[7] A two-step nitrosation-oxidation procedure can also yield the desired product if conditions are carefully controlled.[9]

Recommended Experimental Protocols

The following protocols are designed to maximize yield and selectivity while minimizing side reactions.

Protocol 1: High-Selectivity ortho-Nitration using Cerium(IV) Ammonium Nitrate (CAN)

This method is highly recommended for its mild conditions, excellent regioselectivity, and high yields.[7]

Materials:

  • 4-Fluorophenol

  • Cerium(IV) Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Ethyl Acetate or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1 equivalent) in acetonitrile.

  • Addition of Base: Add sodium bicarbonate (2 equivalents) to the solution and stir for 5-10 minutes.

  • Nitration: In a separate flask, dissolve CAN (2.2 equivalents) in a minimum amount of acetonitrile. Add this CAN solution dropwise to the stirred 4-fluorophenol solution at room temperature over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.

  • Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. b. Extract the aqueous layer three times with ethyl acetate or diethyl ether. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.[10] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-fluoro-2-nitrophenol.

Protocol 2: Controlled Nitration via Nitrosation-Oxidation

This two-step method provides an alternative route that can offer high yields by avoiding harsh nitrating conditions.[9]

Step 1: Nitrosation

  • Reaction Setup: In a three-necked flask equipped with a thermometer, dropping funnels, and a stirrer, add 15% hydrochloric acid and cool to 0 °C in an ice-salt bath.

  • Reagent Addition: While stirring vigorously, simultaneously and dropwise add an aqueous solution of sodium nitrite (1 equivalent) and a solution of 4-fluorophenol (1 equivalent) in a suitable solvent. Maintain the temperature between -5 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring at 0 °C for 1 hour.

  • Isolation: Collect the precipitated 4-fluoro-2-nitrosophenol by cold filtration.

Step 2: Oxidation

  • Reaction Setup: In a flask, add the filtered nitrosophenol from the previous step.

  • Oxidation: At approximately 5 °C, add 30% nitric acid (1.2 equivalents).

  • Reaction: Slowly warm the mixture to 40 °C and maintain for 1 hour.

  • Isolation and Purification: Cool the mixture and collect the crude product by filtration. The crude 4-fluoro-2-nitrophenol can be purified by recrystallization from ethanol/water.[9]

Data Summary: Comparison of Nitration Methods

The choice of nitrating agent and conditions has a profound impact on the outcome. The table below provides a comparative overview.

Nitrating SystemTypical ConditionsKey AdvantagesPotential IssuesOrtho/Para Selectivity (for Phenols)Reference
Conc. HNO₃ / H₂SO₄ 0-10 °CInexpensive, powerfulHigh risk of oxidation and polynitrationModerate to Poor[7]
Dilute HNO₃ 0-20 °CReduced oxidation, better for mononitrationSlower reaction ratesGood[8]
CAN / NaHCO₃ Room TemperatureHigh ortho-selectivity, mild, high yieldHigher reagent costExcellent for ortho[7]
NaNO₂ / Acid, then HNO₃ 0-40 °CAvoids harsh nitrating agents, good yieldTwo-step processGood[9]

Mechanistic Insights

Understanding the reaction pathways is key to troubleshooting.

Mechanism of Electrophilic Nitration and Side Reactions

G cluster_0 Primary Reaction Pathway cluster_1 Side Reactions A 4-Fluorophenol B Wheland Intermediate (σ-complex) A->B + NO₂⁺ C 4-Fluoro-2-nitrophenol (Desired Product) E Oxidation (Tars, Quinones) A->E [Ox] F Ipso Substitution Product A->F Ipso attack by NO₂⁺ B->C - H⁺ D Polynitration (4-Fluoro-2,6-dinitrophenol) C->D + NO₂⁺

Caption: Desired nitration pathway and common side reactions.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Assays with Dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio in enzyme assays utilizing dinitrobenzene derivatives, with a primary focus on the widely used substrate, 1-chloro-2,4-dinitrobenzene (CDNB), in Glutathione S-transferase (GST) activity assays.

While the compound 2,6-Dinitro-4-fluorophenol (DNFP) shares structural similarities with CDNB, the latter is the canonical substrate for this application. This guide will primarily address the established CDNB-based assay, while also providing insights into the potential application and troubleshooting for assays involving similar dinitrophenol compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and execution of GST assays using CDNB.

Q1: What is the principle of the Glutathione S-transferase (GST) activity assay using 1-chloro-2,4-dinitrobenzene (CDNB)?

The GST activity assay is a spectrophotometric method used to measure the total GST activity in a sample, such as cell or tissue extracts.[1] The assay is based on the enzymatic conjugation of the thiol group of reduced glutathione (GSH) to the substrate, 1-chloro-2,4-dinitrobenzene (CDNB). This reaction is catalyzed by Glutathione S-transferase.[2][3] The resulting product, S-(2,4-dinitrophenyl)glutathione, exhibits increased absorbance at a wavelength of 340 nm.[1][3] The rate of this increase in absorbance is directly proportional to the GST activity in the sample.[3]

Q2: Can this compound (DNFP) be used as a substrate for GST instead of CDNB?

While CDNB is the most common and well-characterized substrate for measuring the activity of most GST isozymes, other related compounds can potentially serve as substrates.[3][4] The reactivity of these compounds depends on the presence of an electrophilic site that can be attacked by the thiol group of glutathione. Due to the electron-withdrawing nature of its nitro and fluorine substituents, the aromatic ring of DNFP is highly electron-deficient and susceptible to nucleophilic aromatic substitution, suggesting it could potentially act as a GST substrate. However, specific kinetic parameters for DNFP with various GST isozymes are not as extensively documented as for CDNB. If you are considering using DNFP, it is crucial to perform thorough validation and optimization experiments.

Q3: What are the essential reagents and equipment needed for a GST activity assay?

To perform a successful GST activity assay, you will typically need the following:

  • Reagents:

    • 1-chloro-2,4-dinitrobenzene (CDNB) solution (typically dissolved in ethanol)[2][5]

    • Reduced glutathione (GSH) solution (prepared fresh)[5]

    • Assay buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 6.5)[3][5]

    • Sample containing GST (e.g., cell lysate, tissue homogenate, or purified enzyme)

    • (Optional) Positive control (purified GST)

  • Equipment:

    • UV-visible spectrophotometer or microplate reader capable of measuring absorbance at 340 nm in kinetic mode.[1][2]

    • UV-transparent cuvettes or 96-well plates.[1]

    • Calibrated pipettes.

    • Vortex mixer.

    • Incubator or water bath to maintain a constant temperature (e.g., 25°C or 30°C).[2]

Q4: How is GST activity calculated from the absorbance readings?

GST activity is calculated based on the rate of change in absorbance at 340 nm (ΔA340/min). The calculation involves the Beer-Lambert law and the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione product.

The formula for calculating GST activity is:

Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

Where:

  • ΔA340/min is the rate of absorbance increase per minute, determined from the linear portion of the reaction curve.[2]

  • ε is the molar extinction coefficient of S-(2,4-dinitrophenyl)glutathione at 340 nm, which is 9.6 mM⁻¹cm⁻¹.[1][5]

  • l is the path length of the cuvette or the solution in the microplate well in cm.

To obtain the specific activity, the calculated activity is then divided by the protein concentration of the sample (e.g., in mg/mL).[5]

II. Troubleshooting Guide: Optimizing Signal-to-Noise Ratio

A high signal-to-noise ratio is critical for obtaining accurate and reproducible data in any enzyme assay.[6] This section provides a structured approach to troubleshooting common issues that can compromise your results.

Problem 1: High Background Signal

High background noise can mask the true enzymatic signal, leading to a reduced signal-to-noise ratio and potentially inaccurate results.[7]

Question: My blank (no enzyme) wells show a significant increase in absorbance at 340 nm. What are the potential causes and solutions?

Potential Cause Explanation Recommended Solution
Spontaneous reaction between GSH and CDNB A non-enzymatic reaction between GSH and CDNB can occur, leading to a gradual increase in background absorbance.[3]Always include a blank control (without the enzyme sample) to measure and subtract this non-enzymatic rate from your sample readings.[3]
Contaminated Reagents Buffers or other reagents may be contaminated with substances that absorb at 340 nm or with microbial growth that can interfere with the assay.[6][7]Prepare fresh buffers and reagent solutions using high-purity water.[7] Filter-sterilize buffers if necessary.
Substrate Instability or Impurities The CDNB solution may contain impurities that contribute to the background signal.Use high-purity CDNB. Prepare the CDNB solution fresh and protect it from light.
Autofluorescence of Assay Plate If using a fluorescence-based assay with a related substrate, the microplate itself can contribute to background fluorescence.For absorbance assays, ensure the use of UV-transparent plates. For fluorescence, use black-walled, clear-bottom plates to minimize crosstalk and background.[7]
Particulate Matter in the Sample The presence of precipitates or other particulate matter in the sample or reagents can scatter light and increase the apparent absorbance.Centrifuge your samples (e.g., cell lysates) to pellet any debris before adding them to the assay.[3] Ensure all reagents are fully dissolved.
Problem 2: Low or No Signal

A weak or absent signal can be frustrating and may indicate a problem with one or more components of the assay.

Question: I am not observing a significant increase in absorbance in my sample wells compared to the blank. What should I check?

Potential Cause Explanation Recommended Solution
Inactive Enzyme The GST in your sample may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors.Ensure proper storage of your samples (e.g., at -80°C).[1] Use a fresh aliquot of the sample for each experiment. Include a positive control with a known active GST to verify the assay setup.
Sub-optimal Reagent Concentrations The concentrations of GSH or CDNB may be too low, limiting the reaction rate.Titrate both GSH and CDNB concentrations to determine the optimal levels for your specific experimental conditions.[8] A common starting point is 1 mM for both.[3]
Incorrect Assay Buffer pH The pH of the assay buffer can significantly impact enzyme activity. The optimal pH for GST is typically around 6.5.[2][5]Prepare the assay buffer carefully and verify its pH. Consider testing a range of pH values to find the optimum for your specific enzyme source.
Incorrect Wavelength Setting The spectrophotometer may be set to the wrong wavelength for detecting the product.Ensure the instrument is set to measure absorbance at 340 nm.[2]
Insufficient Incubation Time or Temperature The reaction may be too slow at the temperature used, or the kinetic read may not be long enough to detect a significant change.Ensure the assay is performed at the recommended temperature (e.g., 25°C or 30°C).[2] Extend the kinetic reading time if necessary, ensuring you are still within the linear range of the reaction.
Problem 3: High Variability Between Replicates

Question: I am seeing a large variation in the absorbance readings between my replicate wells. How can I improve the precision of my assay?

Potential Cause Explanation Recommended Solution
Pipetting Inaccuracies Small variations in the volumes of reagents or samples added to each well can lead to significant differences in the final results.Use calibrated pipettes and proper pipetting techniques. For microplate assays, consider preparing a master mix of the assay cocktail to be added to all wells, reducing the number of individual pipetting steps.[9]
Incomplete Mixing If the reagents are not mixed thoroughly upon addition, the reaction may not start uniformly in all wells.Gently agitate the plate for a few seconds after adding the final reagent to ensure proper mixing.[1]
Temperature Gradients Across the Plate Variations in temperature across the microplate can lead to differences in reaction rates between wells.Ensure the plate is properly equilibrated to the assay temperature before starting the reaction.
Edge Effects in Microplates Wells on the outer edges of a 96-well plate can be more prone to evaporation, leading to changes in reagent concentrations and affecting results.Avoid using the outermost wells of the plate for your samples and controls. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.
Precipitation of CDNB CDNB has limited solubility in aqueous solutions and can precipitate out, leading to inconsistent concentrations across wells.Prepare the CDNB stock solution in ethanol. When preparing the final assay cocktail, add the CDNB last and vortex immediately to prevent precipitation.[1] Use the assay cocktail immediately after preparation.[1]

III. Experimental Protocols & Workflows

A. Standard Protocol for GST Activity Assay (Microplate Format)

This protocol is a general guideline and may require optimization for your specific application.

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Potassium Phosphate Buffer, pH 6.5.[3][5]

    • GSH Solution: Prepare a 100 mM solution of reduced glutathione in the assay buffer. This solution should be prepared fresh for each experiment.[5]

    • CDNB Solution: Prepare a 100 mM solution of 1-chloro-2,4-dinitrobenzene in 95% ethanol.[2][5]

    • Sample Preparation: Prepare your cell lysate or tissue homogenate in an appropriate lysis buffer and determine the protein concentration.[1][3]

  • Assay Procedure:

    • Set up your 96-well UV-transparent plate.

    • Prepare Assay Cocktail: For each well, you will need a final volume of 200 µL. Prepare a master mix containing the assay buffer, GSH, and CDNB. A common final concentration is 1 mM GSH and 1 mM CDNB.[3] Important: Add the CDNB solution to the master mix last, just before use, and vortex immediately to prevent precipitation.[1]

    • Add Sample: Add your sample (e.g., 10-50 µL) to the appropriate wells.

    • Add Blank Control: Add the same volume of lysis buffer (without the sample) to the blank control wells.

    • Initiate Reaction: Add the assay cocktail to all wells to start the reaction.

    • Measure Absorbance: Immediately place the plate in a microplate reader set to 340 nm and begin kinetic measurements. Record the absorbance every 30-60 seconds for 5-10 minutes.[3]

B. Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in your GST assay.

TroubleshootingWorkflow Start Start: Assay Results Unsatisfactory Problem_ID Identify Primary Issue Start->Problem_ID High_BG High Background Signal Problem_ID->High_BG High A340 in blank Low_Signal Low or No Signal Problem_ID->Low_Signal Low ΔA340/min High_Var High Variability Problem_ID->High_Var Inconsistent replicates Check_Blank Run 'No Enzyme' Blank High_BG->Check_Blank Check_Positive_Control Run Positive Control (Purified GST) Low_Signal->Check_Positive_Control Review_Pipetting Review Pipetting Technique High_Var->Review_Pipetting Check_Reagents_BG Prepare Fresh Reagents Check_Blank->Check_Reagents_BG Blank is high Check_Plate_BG Verify Plate Type Check_Reagents_BG->Check_Plate_BG Subtract_BG Subtract Blank Rate Check_Plate_BG->Subtract_BG Re-run with fresh reagents Optimize_Reagents Titrate [GSH] and [CDNB] Check_Positive_Control->Optimize_Reagents Positive control fails Check_pH Verify Buffer pH Optimize_Reagents->Check_pH Check_Instrument Confirm Wavelength & Temp. Check_pH->Check_Instrument Rerun_Assay Rerun Assay with Optimized Conditions Check_Instrument->Rerun_Assay Use_Master_Mix Use Master Mix Review_Pipetting->Use_Master_Mix Ensure_Mixing Ensure Thorough Mixing Use_Master_Mix->Ensure_Mixing Check_Plate_Edges Avoid Edge Effects Ensure_Mixing->Check_Plate_Edges Rerun_Assay_Var Rerun Assay with Improved Technique Check_Plate_Edges->Rerun_Assay_Var

Caption: A flowchart for systematic troubleshooting of GST assays.

IV. References

  • Glutathione S-transferase (GST) Assay Kit. (2000, March 17). DNA Size Markers. --INVALID-LINK--

  • GST Assay Protocol. (n.d.). Provost & Wallert Research. --INVALID-LINK--

  • Application Notes and Protocols for Glutathione S-Transferase (GST) Assay using 1-Chloro-2,4-dinitronaphthalene (CDNB). (2025). Benchchem. --INVALID-LINK--

  • Glutathione-S-Transferase (GST) activity assay for zooplankton samples. (2021, November 23). protocols.io. --INVALID-LINK--

  • How can I perform a GST assay? (2015, May 8). ResearchGate. --INVALID-LINK--

  • Troubleshooting high background noise in DIANA assays. (2025). Benchchem. --INVALID-LINK--

  • Causes Of High Background In ELISA Tests and How to Solve Them. (2024, February 13). Caltag Medsystems. --INVALID-LINK--

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13). ResearchGate. --INVALID-LINK--

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). ResearchGate. --INVALID-LINK--

  • Substrate profiling of glutathione S-transferase with engineered enzymes and matched glutathione analogues. (2014, July 7). PubMed. --INVALID-LINK--

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2017). PubMed. --INVALID-LINK--

  • Parameters optimization for enzymatic assays using experimental design. (2007). SciELO. --INVALID-LINK--

  • RNAscope Troubleshooting Guide and FAQ. (n.d.). Advanced Cell Diagnostics. --INVALID-LINK--

  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO. --INVALID-LINK--

  • Luciferase-based Reporter Assay Troubleshooting Guide. (n.d.). GoldBio. --INVALID-LINK--

  • Technical Support Center: Optimization of Substrate Concentration for Enzymatic Assays Involving Orotate. (2025). Benchchem. --INVALID-LINK--

  • How to deal with high background in ELISA. (n.d.). Abcam. --INVALID-LINK--

  • The Multifaceted Role of Glutathione S-Transferases in Health and Disease. (2023, April 18). MDPI. --INVALID-LINK--

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. --INVALID-LINK--

  • The effect of background noise and its removal on the analysis of single-cell expression data. (2023, June 19). Genome Biology. --INVALID-LINK--

  • Background Noise in Western Blots. (2019, April 5). News-Medical.Net. --INVALID-LINK--

  • Activity assays for flavoprotein oxidases: an overview. (2025, May 8). PubMed Central. --INVALID-LINK--

  • Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. (n.d.). MDPI. --INVALID-LINK--

  • Benzene oxide is a substrate for glutathione S-transferases. (2015, December 5). PubMed. --INVALID-LINK--

  • Glutathione S-transferases and their implications in the lung diseases asthma and chronic obstructive pulmonary disease: Early life susceptibility? (2010, October 1). PubMed Central. --INVALID-LINK--

  • 2,6-Dichlorophenolindophenol is a competitive inhibitor for xanthine oxidase and is therefore not usable as an electron acceptor in the fluorometric assay. (1992). PubMed. --INVALID-LINK--

  • 2,4,6-Trinitrotoluene Transformation Using Spinacia Oleracea: Saturation Kinetics of the Nitrate Reductase Enzyme. (2007, March 1). ASCE Library. --INVALID-LINK--

References

Technical Support Center: Navigating Nitrophenol Interference in Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with nitrophenol interference in spectrophotometric assays. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data. Our approach is grounded in scientific principles to not only solve immediate issues but also to empower you with the knowledge to proactively address potential interference.

The Genesis of Interference: Why Nitrophenols Are a Spectrophotometric Challenge

Nitrophenols, a class of organic compounds characterized by a phenol group substituted with one or more nitro groups, are chromophoric, meaning they absorb light in the ultraviolet-visible (UV-Vis) range. This intrinsic property is the primary reason they can interfere with many spectrophotometric assays. The interference typically manifests as falsely elevated absorbance readings, leading to an overestimation of the concentration of the analyte of interest.

The extent of this interference is highly dependent on the pH of the solution. The phenolic hydroxyl group of nitrophenols has a pKa that is often near physiological pH. Deprotonation at alkaline pH results in the formation of the nitrophenolate ion, which exhibits a significant bathochromic (red) shift in its maximum absorbance (λmax) and an increase in its molar absorptivity. This pH-dependent spectral shift is a critical factor to consider during assay development and troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding nitrophenol interference in a direct question-and-answer format.

Q1: My blank-corrected absorbance values are still inexplicably high. Could nitrophenols be the culprit?

A: Yes, this is a classic sign of interference. If your sample contains nitrophenols, they will absorb light at the same wavelength as your assay's chromogenic product, leading to an artificially high background. It is crucial to determine if any of your reagents or sample components are nitrophenol-based or if your sample matrix is contaminated.

Q2: Which common spectrophotometric assays are most susceptible to nitrophenol interference?

A: Several assays are at risk, primarily those with detection wavelengths that overlap with the absorbance spectra of nitrophenols. Key examples include:

  • Alkaline Phosphatase (ALP) Assays: Many ALP assays use p-nitrophenyl phosphate (pNPP) as a substrate. The enzymatic reaction produces p-nitrophenol (pNP), which has a strong absorbance around 405 nm in alkaline conditions. The presence of other nitrophenols in the sample can interfere with the accurate quantification of the pNP produced.

  • Protein Quantification Assays:

    • Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, with an absorbance maximum around 595 nm. While the primary absorbance of nitrophenols is typically lower than 595 nm, significant concentrations or the presence of dinitrophenols or trinitrophenols, which absorb at longer wavelengths, could cause interference.

    • Bicinchoninic Acid (BCA) Assay: The BCA assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by BCA, producing a purple complex with an absorbance maximum at 562 nm. While direct spectral overlap is less of a concern, some nitrophenols or their derivatives could potentially act as reducing agents, leading to a false-positive signal.

Q3: How does pH play a role in the interference caused by nitrophenols?

A: The absorbance spectrum of nitrophenols is highly pH-dependent. For instance, p-nitrophenol in an acidic or neutral solution has a λmax around 317 nm. However, in an alkaline solution (pH > 7.5), it deprotonates to form the p-nitrophenolate ion, causing the λmax to shift to around 400-405 nm with a significant increase in absorbance. Many enzymatic assays are performed at a specific pH to ensure optimal enzyme activity, which may inadvertently enhance the absorbance of contaminating nitrophenols.

Q4: I am using a pNPP-based alkaline phosphatase assay. How can I accurately measure enzyme activity if my sample already contains some p-nitrophenol?

A: This is a common issue. The key is to accurately determine the background absorbance caused by the pre-existing p-nitrophenol and subtract it from the final absorbance reading. A detailed protocol for this correction is provided in the "Troubleshooting Guides & Protocols" section below.

Q5: Are there methods to remove nitrophenols from my sample before running an assay?

A: Yes, several sample preparation techniques can be employed to remove interfering nitrophenols. These include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for separating phenols and nitrophenols from aqueous samples.

  • Protein Precipitation: For protein assays, precipitating the protein of interest can separate it from soluble, low-molecular-weight contaminants like nitrophenols.

  • Dialysis or Buffer Exchange: These techniques are useful for removing small molecules from protein solutions.

A general protocol for protein precipitation is provided in the next section.

Troubleshooting Guides & Protocols

This section provides structured approaches and step-by-step protocols to diagnose and mitigate nitrophenol interference.

Diagnosing Nitrophenol Interference

If you suspect nitrophenol interference, the following workflow can help you confirm its presence and nature.

A High background absorbance in spectrophotometric assay B Run a spectrum of the sample + assay buffer (no enzyme/dye) A->B C Does the spectrum show a peak in the 300-450 nm range? B->C Analyze Spectrum D Interference is likely due to nitrophenols C->D Yes E Interference is likely from another source C->E No F Adjust sample pH to acidic and alkaline and re-run the spectrum D->F G Does the peak shift and/or increase in intensity at alkaline pH? F->G Observe Spectral Shift G->E No H Nitrophenol interference confirmed G->H Yes I Proceed to mitigation protocols H->I

Caption: A workflow for diagnosing nitrophenol interference.

Protocol 1: Correcting for Pre-existing p-Nitrophenol in Alkaline Phosphatase (ALP) Assays

This protocol is designed for kinetic ALP assays using pNPP as a substrate where the starting sample may contain pNP.

Principle: By measuring the initial absorbance of the sample before the addition of the enzyme, the background contribution of pre-existing pNP can be determined and subtracted from the final absorbance reading or the rate calculation.

Materials:

  • Your sample suspected to contain pNP

  • Alkaline phosphatase assay buffer

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Alkaline phosphatase (for positive control)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare your reaction plate:

    • Sample wells: Add your sample and ALP assay buffer.

    • Blank wells: Add your sample and assay buffer (no enzyme will be added).

    • Positive control wells: Add a known amount of ALP and assay buffer.

  • Initial Absorbance Reading (Ainitial): Before adding the pNPP substrate, take an initial absorbance reading of all wells at 405 nm. This reading represents the background absorbance, including that from any pre-existing pNP in your sample.

  • Initiate the Enzymatic Reaction: Add the pNPP substrate to the "Sample" and "Positive control" wells. Do not add substrate to the "Blank" wells.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for a specified time).

  • Final Absorbance Reading (Afinal): After incubation, take a final absorbance reading of all wells at 405 nm.

  • Calculate Corrected Absorbance:

    • For each sample well, calculate the change in absorbance (ΔA) = Afinal - Ainitial.

    • This ΔA value represents the absorbance change due solely to the enzymatic production of pNP and can be used to calculate the ALP activity.

Self-Validation:

  • The absorbance of your "Blank" wells (sample + buffer, no substrate) should not change significantly between the initial and final readings.

  • A standard curve of known pNP concentrations should be prepared in the assay buffer to ensure a linear relationship between absorbance and concentration under your experimental conditions.

Protocol 2: General Method for Removing Nitrophenol Interference from Protein Samples via Precipitation

This protocol is suitable for preparing protein samples for assays like the Bradford or BCA assay when nitrophenol contamination is suspected.

Principle: Trichloroacetic acid (TCA) precipitation is a common method to concentrate proteins and remove interfering soluble, non-protein components.

Materials:

  • Protein sample

  • Trichloroacetic acid (TCA), 100% (w/v)

  • Acetone, ice-cold

  • Buffer compatible with your downstream protein assay

  • Microcentrifuge

Procedure:

  • TCA Precipitation:

    • To your protein sample in a microcentrifuge tube, add an equal volume of 100% TCA to achieve a final concentration of 50%.

    • Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.

  • Pellet the Protein:

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully decant and discard the supernatant, which contains the soluble nitrophenols.

  • Wash the Pellet:

    • Add 500 µL of ice-cold acetone to the protein pellet. This helps to remove any residual TCA.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully decant and discard the acetone.

    • Repeat the acetone wash step.

  • Dry the Pellet:

    • Allow the protein pellet to air-dry for 5-10 minutes to remove any residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.

  • Resuspend the Protein:

    • Resuspend the clean protein pellet in a buffer that is compatible with your intended protein quantification assay (e.g., PBS for Bradford assay).

Self-Validation:

  • To validate the removal of nitrophenols, the supernatant from the TCA precipitation step can be analyzed spectrophotometrically.

  • A control sample with a known amount of protein and a known amount of nitrophenol can be processed in parallel to determine the efficiency of protein recovery and nitrophenol removal.

Data Summary Table

The following table summarizes the absorbance maxima (λmax) of common nitrophenols and the detection wavelengths of potentially affected assays.

Compound/Assayλmax (Acidic/Neutral pH)λmax (Alkaline pH)Common Assay WavelengthPotential for Interference
p-Nitrophenol~317 nm~400 nm405 nm (ALP assay)High
o-Nitrophenol~278 nm~415 nm405 nm (ALP assay)Moderate to High
m-Nitrophenol~274 nm, ~330 nm~390 nm405 nm (ALP assay)Moderate to High
2,4-Dinitrophenol~360 nm~360 nm405 nm (ALP assay)Moderate
Bradford Assay--595 nmLow to Moderate
BCA Assay--562 nmLow (potential for chemical interference)

Visualizing the Problem: Spectral Overlap

The following diagram illustrates the fundamental issue of spectral overlap between an interfering nitrophenol and the product of a typical enzymatic assay.

Spectral Overlap of Nitrophenol and Assay Product cluster_0 Absorbance Spectrum Absorbance Absorbance Wavelength Wavelength (nm) A Nitrophenol (Interferent) B Assay Product C Assay Measurement Wavelength path_A path_B line_C

Technical Support Center: Troubleshooting Mitochondrial Uncoupling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitochondrial uncoupling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying mitochondrial function. Here, we address common challenges and provide in-depth, field-proven insights to ensure the accuracy and reproducibility of your results. Our approach is grounded in scientific expertise, aiming to provide trustworthy and authoritative guidance for your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when embarking on mitochondrial uncoupling experiments.

Q1: What is mitochondrial uncoupling and why is it studied?

A1: Mitochondrial uncoupling is the dissociation of mitochondrial respiration (oxygen consumption) from ATP synthesis.[1] In healthy mitochondria, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthase to produce ATP. Uncoupling agents create a pathway for protons to leak back into the mitochondrial matrix, bypassing ATP synthase.[2] This process dissipates the energy from substrate oxidation as heat.[1] Studying uncoupling is crucial for understanding cellular bioenergetics, thermogenesis, and the regulation of reactive oxygen species (ROS) production.[1][2] It is a key area of research in metabolic diseases, neurodegeneration, and cancer.[1]

Q2: What are the common chemical uncouplers and how do they work?

A2: The most widely used chemical uncouplers are protonophores such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and CCCP (carbonyl cyanide m-chlorophenylhydrazone).[3] These are lipophilic weak acids that readily diffuse across the inner mitochondrial membrane.[4] In the intermembrane space, where the proton concentration is high, they become protonated. They then diffuse into the matrix, where they release the proton, effectively short-circuiting the proton gradient.[4] It is important to note that these uncouplers can have off-target effects, such as altering the plasma membrane potential, which should be considered during experimental design.[3][5]

Q3: What are the expected effects of an uncoupler in a typical mitochondrial respiration assay?

A3: In a typical mitochondrial stress test using an extracellular flux analyzer (like the Seahorse XF), the addition of an optimal concentration of an uncoupler like FCCP will induce the maximal oxygen consumption rate (OCR).[6][7] This represents the maximum capacity of the electron transport chain.[7] Concurrently, ATP production will decrease significantly.[1]

Q4: How do I determine the optimal concentration of an uncoupler for my specific cell type?

A4: The optimal concentration of an uncoupler is critical and must be determined empirically for each cell type and experimental condition.[8] A concentration that is too low will not induce maximal respiration, while a concentration that is too high can be toxic and inhibit respiration.[4][9] To determine the optimal concentration, a titration experiment should be performed, testing a range of uncoupler concentrations and measuring the OCR. The optimal concentration is the one that elicits the highest OCR without causing a subsequent decline, which would indicate toxicity.[4]

Troubleshooting Guide: Mitochondrial Respiration Assays (e.g., Seahorse XF)

This section provides detailed troubleshooting for common issues encountered during mitochondrial respiration assays.

Issue 1: Low Basal Oxygen Consumption Rate (OCR)

Q: My cells are showing a very low basal OCR before the addition of any compounds. What could be the cause?

A: A low basal OCR can stem from several factors. It is crucial to systematically investigate each possibility to pinpoint the issue.

  • Suboptimal Cell Health or Density:

    • Explanation: Cells that are unhealthy, senescent, or plated at too low a density will have lower metabolic activity.[10] Conversely, over-confluency can also lead to nutrient and oxygen deprivation for cells in the center of the well, reducing overall OCR.

    • Solution: Ensure you are using cells from a low passage number and that they are in the logarithmic growth phase. Perform a cell seeding titration to determine the optimal cell density that yields a robust and linear OCR response.[4] Visually inspect the cells under a microscope before the assay to confirm they are healthy and at the correct confluence.[11]

  • Inappropriate Assay Medium:

    • Explanation: The assay medium must contain the necessary substrates for mitochondrial respiration. The absence of substrates like glucose, pyruvate, and glutamine will limit the OCR.[8] The pH of the medium is also critical and should be maintained at physiological levels (typically 7.4).[12]

    • Solution: Use a freshly prepared assay medium supplemented with the appropriate substrates.[8] Ensure the medium is warmed to 37°C and the pH is correctly adjusted before use.[11]

  • Instrument or Technical Issues:

    • Explanation: A malfunctioning instrument or improper plate handling can lead to inaccurate readings.

    • Solution: Run a system check and calibration on your extracellular flux analyzer. Ensure the sensor cartridge is properly hydrated and that there are no bubbles in the wells.

Issue 2: No or Low Response to FCCP

Q: After injecting FCCP, I see little to no increase in OCR, or even a decrease. What's wrong?

A: This is a common and often perplexing issue. The lack of response to an uncoupler suggests a problem with either the uncoupler itself, the cells' ability to respond, or the experimental setup.

  • Suboptimal FCCP Concentration:

    • Explanation: As mentioned in the FAQs, the FCCP concentration is critical. A concentration that is too high can be inhibitory.[9]

    • Solution: Perform a thorough FCCP titration to find the optimal concentration for your specific cells.[4] This is the most common reason for a poor FCCP response.

  • Depleted Substrates:

    • Explanation: Uncoupling dramatically increases the rate of substrate oxidation. If the substrates in the medium are limited, the cells will not be able to sustain the high respiratory rate induced by FCCP.

    • Solution: Ensure your assay medium is replete with appropriate substrates.[8]

  • Damaged Mitochondria or Impaired Electron Transport Chain:

    • Explanation: If the mitochondria are damaged or if there is an inhibition of the electron transport chain, the cells will not be able to increase their OCR in response to uncoupling.[13]

    • Solution: Include positive controls in your experiment to ensure the cells are respiring correctly. If you suspect ETC inhibition, you can use specific substrates for different complexes to pinpoint the issue.[14]

  • Low Spare Respiratory Capacity:

    • Explanation: Some cell types have a naturally low spare respiratory capacity, meaning their basal respiration is already close to their maximum.[7] In such cases, the increase in OCR after FCCP addition will be minimal.

    • Solution: Research the known metabolic characteristics of your cell type. While you cannot change the inherent biology of the cells, understanding this will help in interpreting your results correctly.

Issue 3: High Variability Between Replicate Wells

Q: I'm seeing a lot of variability in OCR readings between my replicate wells. How can I improve consistency?

A: High variability can obscure real biological effects. Precision in your technique is key to minimizing this.

  • Uneven Cell Seeding:

    • Explanation: If cells are not evenly distributed in each well, this will lead to different OCRs.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Use a reverse pipetting technique to dispense the cell suspension. After plating, allow the plate to sit at room temperature for a short period to allow for even cell settling before placing it in the incubator.

  • Edge Effects:

    • Explanation: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and metabolism.

    • Solution: Avoid using the outermost wells of the plate for your experimental groups. Instead, fill them with media or PBS to create a humidity barrier.

  • Inconsistent Compound Injection:

    • Explanation: Inaccurate or inconsistent volumes of inhibitors and uncouplers will lead to variable responses.

    • Solution: Calibrate your pipettes regularly. Ensure there are no air bubbles in the injection ports of the sensor cartridge.

Troubleshooting Guide: Mitochondrial Membrane Potential Assays

Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Assays to measure ΔΨm often use fluorescent dyes like JC-1, JC-10, or TMRE.[15][16]

Issue 1: Weak Fluorescent Signal

Q: I'm not getting a strong fluorescent signal in my mitochondrial membrane potential assay.

A: A weak signal can be due to several factors related to the dye, the cells, or the instrumentation.

  • Improper Dye Loading or Concentration:

    • Explanation: The dye may not be effectively entering the mitochondria. The concentration of the dye may also be too low.

    • Solution: Optimize the dye concentration and incubation time for your cell type.[15] Ensure the dye is not expired and has been stored correctly.

  • Low Mitochondrial Mass:

    • Explanation: If the cells have a low mitochondrial content, the overall signal will be weak.

    • Solution: Consider normalizing your fluorescence readings to a measure of mitochondrial mass, such as a mitochondrial-specific protein (e.g., VDAC) or a mitochondrial-staining dye that is independent of membrane potential.

  • Incorrect Instrument Settings:

    • Explanation: The excitation and emission wavelengths on your fluorescence microscope, plate reader, or flow cytometer may not be correctly set for the specific dye you are using.[12]

    • Solution: Double-check the spectral properties of your dye and ensure your instrument settings are optimal.[12]

Issue 2: High Background Fluorescence

Q: I'm observing high background fluorescence, making it difficult to distinguish the mitochondrial signal.

A: High background can be caused by excess dye or autofluorescence.

  • Incomplete Removal of Excess Dye:

    • Explanation: If the cells are not washed sufficiently after dye loading, the remaining extracellular dye will contribute to background fluorescence.

    • Solution: Ensure you are following the washing steps in your protocol carefully.

  • Cellular Autofluorescence:

    • Explanation: Some cell types have high intrinsic fluorescence.

    • Solution: Include an unstained control group in your experiment to measure the level of autofluorescence. This can then be subtracted from your experimental readings.

Experimental Protocols

Protocol 1: Optimizing Uncoupler Concentration using a Seahorse XF Analyzer

This protocol outlines the steps to determine the optimal concentration of an uncoupler (e.g., FCCP) for a mitochondrial stress test.

  • Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at the optimal density determined from a prior cell titration experiment. Allow the cells to adhere overnight.

  • Prepare Assay Medium and Compounds:

    • Prepare fresh Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.[11]

    • Prepare a stock solution of FCCP and perform serial dilutions to create a range of concentrations to test (e.g., 0.1 µM to 5 µM).

  • Assay Setup:

    • Wash the cells with the pre-warmed assay medium and add the final volume of medium to each well.

    • Hydrate the sensor cartridge with the Seahorse XF calibrant and incubate at 37°C in a non-CO2 incubator.

    • Load the diluted FCCP concentrations into the appropriate injection ports of the sensor cartridge. Include a vehicle control.

  • Run the Assay:

    • Calibrate the instrument and then replace the calibrant plate with your cell plate.

    • Start the assay. The protocol should include a period to measure the basal OCR, followed by the injection of the different FCCP concentrations.

  • Data Analysis:

    • Analyze the OCR data. The optimal FCCP concentration is the one that gives the highest OCR without causing a subsequent drop in respiration.[4]

Protocol 2: Measuring Mitochondrial Membrane Potential with JC-10

JC-10 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.[15] In healthy cells with high ΔΨm, JC-10 forms J-aggregates that fluoresce red. In cells with low ΔΨm, it remains as monomers in the cytoplasm and fluoresces green.[15] The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.[15]

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat the cells with your experimental compounds. Include a positive control for depolarization (e.g., 10 µM FCCP for 10-30 minutes) and a vehicle control.

  • Dye Loading:

    • Prepare the JC-10 loading solution according to the manufacturer's instructions.

    • Remove the treatment medium and add the JC-10 loading solution to each well.

    • Incubate for 15-60 minutes at 37°C, protected from light.[15]

  • Measurement:

    • Wash the cells with an appropriate assay buffer.

    • Measure the fluorescence using a fluorescence plate reader.

      • Green (Monomers): Excitation ~485 nm, Emission ~530 nm.[1]

      • Orange-Red (Aggregates): Excitation ~540 nm, Emission ~590 nm.[1][12]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation

Table 1: Example Data from an FCCP Titration Experiment

FCCP Concentration (µM)Average OCR (pmol/min)Standard Deviation
0 (Vehicle)15010
0.2525015
0.535020
1.0 450 25
2.042030
4.030035

In this example, 1.0 µM would be chosen as the optimal FCCP concentration.

Visualizations

Mitochondrial_ETC_and_Uncoupling ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ Protons_IMS->ATP_Synthase Uncoupler Uncoupling Agent (e.g., FCCP) Protons_IMS->Uncoupler Proton Leak Substrates Substrates Substrates->ETC NADH, FADH2

Caption: Mechanism of mitochondrial uncoupling.

Seahorse_Mito_Stress_Test cluster_legend Calculated Parameters Basal_OCR Basal Respiration Oligomycin_Injection Inject Oligomycin Basal_OCR->Oligomycin_Injection ATP_Production_OCR ATP-Linked Respiration Oligomycin_Injection->ATP_Production_OCR OCR drop Proton_Leak_OCR Proton Leak Oligomycin_Injection->Proton_Leak_OCR Remaining OCR FCCP_Injection Inject FCCP Proton_Leak_OCR->FCCP_Injection Maximal_Respiration Maximal Respiration FCCP_Injection->Maximal_Respiration OCR increase Rot_AA_Injection Inject Rotenone/Antimycin A Maximal_Respiration->Rot_AA_Injection Non_Mitochondrial_OCR Non-Mitochondrial Respiration Rot_AA_Injection->Non_Mitochondrial_OCR OCR drop Spare_Capacity Spare Respiratory Capacity = Maximal - Basal

Caption: Seahorse XF Mito Stress Test workflow.

References

Technical Support Center: A Researcher's Guide to 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 2,6-Dinitro-4-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and handling of this compound to prevent its degradation.

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the chemical integrity of this compound, it is imperative to store it in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and sources of ignition.[1] The compound, a yellow crystalline solid, should be kept in a tightly sealed container to prevent contamination and degradation.[1]

The rationale for these conditions lies in the compound's inherent chemical sensitivities. Nitroaromatic compounds are known for their potential thermal and photochemical instability.[2]

Q2: What are the primary degradation pathways for this compound I should be aware of?

This compound is susceptible to three primary degradation pathways: thermal decomposition, photodegradation, and hydrolysis.

  • Thermal Decomposition: While stable up to approximately 200°C, higher temperatures can lead to the breakdown of the molecule. The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of the C-NO2 bond.[3] For dinitrophenols, prolonged exposure to heat can lead to spontaneous and potentially explosive decomposition, especially when the material is dry.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light, including sunlight, can induce photochemical degradation.[2] The energy from UV radiation can excite the electrons in the nitroaromatic system, leading to a series of reactions that can alter the compound's structure. For related compounds like 2,4-dinitrophenol, photodegradation has been observed to be a significant transformation mechanism.[4]

  • Hydrolysis: The presence of the fluorine atom on the phenol ring introduces the possibility of hydrolysis, particularly under basic conditions. While specific data on the hydrolysis kinetics of this compound is limited, studies on similar compounds like 2,4-dinitrophenyl phosphate show that hydrolysis can be significant, especially in the presence of bases.[5][6]

Q3: What materials and chemicals are incompatible with this compound?

To prevent hazardous reactions and degradation, this compound should be stored separately from the following:

  • Strong Oxidizing Agents: These can react exothermically with the compound.

  • Strong Bases: Bases can deprotonate the phenolic hydroxyl group, and potentially catalyze hydrolysis or other decomposition reactions.

  • Strong Acids: While the compound itself is acidic, strong acids can potentially catalyze nitration or other side reactions.

  • Reducing Agents: These can reduce the nitro groups, altering the chemical identity of the compound.

  • Heat and Ignition Sources: As a nitroaromatic compound, it is combustible and can decompose exothermically.[7]

Troubleshooting Guide: Identifying and Mitigating Degradation

This guide provides a systematic approach to identifying and addressing potential degradation of your this compound stock.

Visual Inspection and Physical Properties

A change in the physical appearance of the compound is often the first indicator of degradation.

Observation Potential Cause Recommended Action
Color Change (from yellow to brownish or darker)Photodegradation or thermal decomposition.Discard the reagent and obtain a fresh stock. Review storage conditions to ensure protection from light and heat.
Caking or Clumping of Powder Absorption of moisture.While minor clumping may not indicate significant degradation, it suggests improper storage. Ensure the container is tightly sealed and stored in a desiccator if necessary.
Unusual Odor Decomposition.Cease use of the compound immediately and dispose of it according to safety guidelines.
Workflow for Investigating Degradation

If you suspect degradation, a logical workflow can help you confirm your suspicions and take appropriate action.

Caption: A workflow for investigating suspected degradation of this compound.

Experimental Protocols for Purity Assessment

Regular purity assessment is crucial for ensuring the reliability of your experimental results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of nitrophenols, which can be adapted for this compound.

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • Reference standard of this compound (if available)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating nitrophenols. A typical starting gradient could be:

      • 0-5 min: 30% Acetonitrile

      • 5-15 min: 30% to 90% Acetonitrile

      • 15-20 min: 90% Acetonitrile

      • 20-25 min: 30% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., around 270 nm and 350 nm, characteristic for nitrophenols).[8]

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Analyze the chromatogram for the main peak corresponding to this compound.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

    • The presence of additional peaks may indicate impurities or degradation products.

Rationale: Reversed-phase HPLC with a C18 column is a standard and robust method for the separation of moderately polar organic compounds like nitrophenols.[9][10] The use of a gradient elution allows for the separation of compounds with a range of polarities, which is useful for detecting unknown degradation products.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile compounds. For polar compounds like phenols, a derivatization step is often necessary to improve chromatographic performance.[7][11]

Objective: To identify and quantify this compound and its potential degradation products.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or MTBSTFA)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • GC-MS system

Procedure:

  • Sample Preparation and Derivatization:

    • Prepare a solution of the this compound sample in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

    • Transfer 100 µL of the sample solution to a clean, dry GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization of the phenolic hydroxyl group.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

    • Search the mass spectra of any additional peaks against a library (e.g., NIST) to tentatively identify degradation products.

Rationale: Derivatization of the polar hydroxyl group to a less polar silyl ether improves the volatility and thermal stability of the analyte, resulting in better peak shape and sensitivity in GC.[7][11] The mass spectrometer provides structural information that is invaluable for the identification of unknown degradation products.

Conclusion

By understanding the chemical properties of this compound and implementing proper storage, handling, and monitoring procedures, researchers can ensure the integrity of this compound and the reliability of their experimental data. This guide provides a foundation for best practices, and it is always recommended to consult the specific safety data sheet (SDS) provided by the manufacturer for the most current and detailed information.

References

Technical Support Center: Improving the Efficiency of Mitochondrial Uncoupling with Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of dinitrophenols (DNPs) in mitochondrial research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of these classical uncoupling agents. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the use of dinitrophenols in experimental settings.

Q1: What is the precise mechanism of action for 2,4-Dinitrophenol (DNP) as a mitochondrial uncoupler?

2,4-Dinitrophenol is a classic protonophore, a lipophilic weak acid that functions as a proton shuttle across the inner mitochondrial membrane.[1] The electron transport chain (ETC) pumps protons from the mitochondrial matrix into the intermembrane space, creating a proton motive force (PMF). This PMF consists of both a pH gradient and a membrane potential (ΔΨm).[2] Under normal, coupled conditions, protons flow back into the matrix through ATP synthase, driving the synthesis of ATP.

DNP disrupts this process. In the acidic environment of the intermembrane space, DNP becomes protonated. Its lipid-soluble nature allows it to diffuse freely across the inner mitochondrial membrane into the more alkaline matrix.[3] Once in the matrix, it releases its proton, and the anionic form of DNP returns to the intermembrane space to repeat the cycle. This shuttling action bypasses ATP synthase, effectively uncoupling oxygen consumption from ATP production.[4][5] The energy stored in the proton gradient, instead of being used for ATP synthesis, is dissipated as heat.[4]

// Nodes for DNP states DNP_H [label="DNP-H\n(Protonated)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DNP_minus [label="DNP⁻\n(Anionic)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Position nodes H_plus_IMS -> DNP_H [label="Protonation", style=dashed, color="#EA4335"]; DNP_H -> DNP_minus [label="Diffuses across\nInner Membrane", color="#202124"]; DNP_minus -> H_plus_Matrix [label="Deprotonation", style=dashed, color="#EA4335"]; H_plus_Matrix [label="H+", shape=plaintext, fontcolor="#EA4335"]; DNP_minus -> DNP_H [label="Returns to IMS", color="#202124", dir=back];

// Proton pumping and ATP synthesis ETC:f0 -> H_plus_IMS [label="Pumps", color="#4285F4"]; H_plus_IMS -> ATP_Synthase:f0 [label="Normal Proton Flow", color="#34A853", style=dotted];

// Annotations label_uncoupling [label="Uncoupling:\nEnergy lost as heat", shape=plaintext, fontcolor="#EA4335"]; DNP_minus -> label_uncoupling [style=invis]; } END_DOT Caption: Mechanism of DNP as a protonophore uncoupler.

Q2: How do I determine the optimal concentration of DNP for my experiment?

This is the most critical parameter for success. The therapeutic window for DNP is notoriously narrow; concentrations that are too low will not induce sufficient uncoupling, while concentrations that are too high will cause rapid cellular toxicity and death.[4][6] The optimal concentration is highly dependent on the cell type, cell density, and the specific assay being performed.

Therefore, you must perform a titration experiment for every new cell line and experimental setup. The goal is to find the concentration that induces the maximal oxygen consumption rate (OCR) without causing a collapse of the respiratory system or significant cell death.[1][7]

Cell Line ExampleTypical DNP Concentration Range (µM)Source
C2C12 Myoblasts50 - 200[1]
HepG2 Hepatocytes30 - 100[8]
Rat Hippocampal Neurons20 - 200[9]
Human Glioma Cells50 - 200+[10]

Note: These are starting ranges. Empirical validation is mandatory.

Q3: What are the expected effects of DNP on key bioenergetic parameters?

When used at an optimal concentration, DNP should produce the following characteristic changes:

  • Oxygen Consumption Rate (OCR): OCR will increase significantly as the electron transport chain works at its maximum capacity to pump protons, which are continuously shuttled back into the matrix by DNP.[11] This reflects the maximal respiratory capacity of the cells.

  • Mitochondrial Membrane Potential (ΔΨm): ΔΨm will decrease as DNP dissipates the proton gradient.[1][12] A complete collapse of ΔΨm indicates excessive DNP concentration and toxicity.

  • ATP Production: ATP synthesis via oxidative phosphorylation will decrease dramatically because the proton motive force is being diverted from ATP synthase.[5][6] Cells may attempt to compensate by upregulating glycolysis.[6]

Q4: DNP vs. FCCP: Which uncoupler should I choose?

Both DNP and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) are protonophore uncouplers, but they have different properties.

Feature2,4-Dinitrophenol (DNP)FCCP
Potency Less potent; typically used in the 50-200 µM range.[13]More potent; typically used in the 0.1-1.0 µM range.[14]
Mechanism Classic protonophore.[1]Classic protonophore.[15]
Toxicity High potential for cytotoxicity with a narrow therapeutic window.[6]Also cytotoxic, but the lower concentration required can sometimes offer a wider experimental window.
Off-Target Effects Can have broader cellular effects, including on calcium signaling and other signaling pathways.[14][16]Generally considered a more specific uncoupler, though off-target effects are always possible.

Recommendation: FCCP is often preferred for standard mitochondrial stress tests due to its higher potency and the larger body of comparative literature.[17] However, DNP remains a valuable tool, especially for historical comparisons or specific experimental contexts where its unique properties might be relevant.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem: I am not observing the expected increase in Oxygen Consumption Rate (OCR) after DNP addition.
Possible Cause 1: Suboptimal DNP Concentration

The most common issue is a DNP concentration that is too low to induce maximal respiration or so high that it inhibits the electron transport chain.

  • Self-Validating Solution: Perform a DNP titration experiment.

    • Seed your cells in a Seahorse XF microplate at the desired density.[18]

    • Prepare a range of DNP concentrations (e.g., 10 µM to 500 µM).

    • Use the Seahorse XF Analyzer to measure basal OCR.

    • Inject the different DNP concentrations and monitor the change in OCR.

    • The optimal concentration is the one that gives the highest stable OCR reading. Concentrations above this optimum will often lead to a decrease in OCR, indicating toxicity.[7]

Possible Cause 2: Poor Cell Health or Low Cell Number

Unhealthy or sparse cells have a compromised metabolic capacity and will not respond robustly to uncouplers.

  • Self-Validating Solution:

    • Viability Check: Before the assay, perform a quick viability check (e.g., Trypan Blue). Ensure viability is >95%.

    • Cell Density Optimization: Ensure you are seeding enough cells to generate a detectable OCR signal. This needs to be optimized for each cell type.[18]

    • Positive Control: Use a known positive control, such as FCCP, to confirm that the cells are capable of responding to an uncoupler.[1]

    • Negative Control: Always include a vehicle control (e.g., medium with DMSO) to ensure the solvent is not affecting respiration.[19]

Possible Cause 3: DNP Stock Solution Degradation

Improperly stored DNP can lose its activity.

  • Self-Validating Solution:

    • Prepare fresh DNP stock solutions in high-quality, anhydrous DMSO.[19]

    • Store aliquots at -20°C or -80°C in amber vials to protect from light.[19]

    • Avoid repeated freeze-thaw cycles.

    • Test the new stock solution alongside a positive control like FCCP to validate its activity.

Troubleshooting_OCR Start Problem: No OCR Increase with DNP Check_Concentration Is DNP concentration optimized? Start->Check_Concentration Check_Health Are cells healthy and at optimal density? Check_Concentration->Check_Health Yes Solution_Titrate Solution: Perform DNP titration to find the optimal concentration. Check_Concentration->Solution_Titrate No Check_Reagent Is DNP stock solution fresh and properly stored? Check_Health->Check_Reagent Yes Solution_CellCare Solution: Check viability (>95%). Optimize cell seeding density. Check_Health->Solution_CellCare No Check_Instrument Is the instrument calibrated and running correctly? Check_Reagent->Check_Instrument Yes Solution_Reagent Solution: Prepare fresh DNP stock. Aliquot and store properly. Check_Reagent->Solution_Reagent No Solution_Instrument Solution: Run instrument diagnostics. Use positive control (e.g., FCCP). Check_Instrument->Solution_Instrument No Resolved Issue Resolved Check_Instrument->Resolved Yes Solution_Titrate->Check_Health Solution_CellCare->Check_Reagent Solution_Reagent->Check_Instrument Solution_Instrument->Resolved

Problem: My cells are dying rapidly after DNP treatment.
Possible Cause 1: DNP Concentration is Acutely Toxic

You have likely exceeded the narrow therapeutic window for your specific cells.

  • Self-Validating Solution:

    • Reduce Concentration: Immediately lower the DNP concentration used in your experiments. Refer to your titration curve and select a concentration that is on the rising slope of the OCR curve, not at or beyond the peak.

    • Time-Course Viability Assay: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) with various DNP concentrations. Use a viability assay like MTT or a lactate dehydrogenase (LDH) release assay to determine the time and concentration limits for your cells.[1]

Possible Cause 2: Solvent Toxicity

The solvent used to dissolve DNP, typically DMSO, can be toxic at higher concentrations.

  • Self-Validating Solution:

    • Check Final Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, ideally ≤0.1% and never exceeding 0.5%.[19]

    • Run a Vehicle Control: Always include a control group treated with the highest concentration of DMSO used in your experiment. This will isolate the effect of the solvent from the effect of DNP.[19]

Key Experimental Protocols

Protocol 1: Preparation of DNP Stock Solution

Safety: DNP is toxic and can be explosive when dry.[4][5] Always wear appropriate PPE, including gloves, lab coat, and eye protection.[19] Handle the powder in a chemical fume hood.

  • Weighing: Carefully weigh out the desired amount of 2,4-Dinitrophenol powder (Molar Mass: 184.11 g/mol ). For a 100 mM stock, weigh 18.41 mg.[19]

  • Dissolving: Transfer the powder to a sterile amber glass or polypropylene tube. Add 1 mL of anhydrous, cell culture-grade DMSO.[19]

  • Mixing: Vortex thoroughly until the DNP is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can assist dissolution.

  • Storage: Create single-use aliquots in amber microcentrifuge tubes to avoid light exposure and repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Seahorse XF Cell Mito Stress Test for DNP Titration

This protocol is adapted for determining the optimal DNP concentration.

  • Day 1: Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Incubate overnight (37°C, 5% CO₂).[18]

  • Day 2: Assay Preparation:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[20]

    • Prepare Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and warm to 37°C.[18]

    • Wash cells with the assay medium and add the final volume to each well. Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes.[20]

  • Compound Plate Preparation:

    • Prepare a range of DNP working solutions in the assay medium.

    • Load the DNP solutions into the injection ports of the hydrated sensor cartridge (e.g., Port A). Load assay medium into the other ports.

  • Run Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with your cell plate and start the assay.

    • The instrument will measure basal OCR, then inject the DNP from Port A and continue measuring OCR to reveal the dose-dependent effect on mitochondrial respiration.[1]

  • Data Analysis: Plot the OCR against the DNP concentration to identify the concentration that yields the maximal respiratory rate.

References

Validation & Comparative

A Senior Application Scientist's Guide: 2,6-Dinitro-4-fluorophenol vs. 2,4-Dinitrophenol as Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Mitochondrial Uncoupling

Mitochondrial oxidative phosphorylation is the cell's primary engine for generating ATP. This process involves the elegant coupling of the electron transport chain (ETC) with ATP synthesis, powered by a proton motive force across the inner mitochondrial membrane (IMM). Mitochondrial uncouplers are molecules that disrupt this coupling.[1] By acting as protonophores, they transport protons across the IMM, dissipating the proton gradient as heat and forcing the ETC to work harder to maintain it.[1][2] This futile cycling of protons increases the basal metabolic rate, a property that has made uncouplers a subject of intense interest for over a century, from early, ill-fated obesity treatments to modern research into metabolic diseases and neuroprotection.[3][4]

The archetypal uncoupler, 2,4-Dinitrophenol (DNP), is potent and well-characterized but notoriously toxic, with a narrow therapeutic window.[5][6] This has spurred the search for next-generation uncouplers with improved safety profiles. This guide provides a detailed comparison between the classic DNP and a lesser-known, fluorinated analog, 2,6-Dinitro-4-fluorophenol. We will delve into their mechanisms, compare their known and hypothesized properties based on chemical structure, and provide the experimental frameworks necessary for their direct evaluation.

Section 1: The Benchmark Uncoupler: 2,4-Dinitrophenol (DNP)

First synthesized in the 19th century, DNP's potent effect on metabolism was recognized in the 1930s, leading to its widespread use as a weight-loss drug.[3][7] This era was short-lived; severe adverse effects, including hyperthermia, cataract formation, and death, led to its ban for human consumption in 1938.[5][8][9][10] Despite its dangers, DNP remains a critical tool in cellular bioenergetics research, often serving as a positive control for maximal uncoupling.

Mechanism of Action

DNP is a weak acid that, in its protonated (neutral) form, is lipophilic enough to diffuse across the IMM into the alkaline mitochondrial matrix. There, it releases its proton, acidifying the matrix. The resulting anionic form is then driven back across the membrane by the membrane potential, where it picks up another proton from the acidic intermembrane space, completing the cycle. This process bypasses ATP synthase, effectively short-circuiting the proton circuit.[2][11]

Mitochondrial Uncoupling by DNP cluster_0 Intermembrane Space (High [H+]) cluster_1 Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (ETC) Proton_in H+ ETC->Proton_in Pumps H+ out ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP DNP_H DNP-H (Protonated) DNP_neg DNP- (Anion) DNP_H->DNP_neg DNP_neg->DNP_H Proton_out H+ Proton_out->ATPSynthase Drives ATP Synthesis

Caption: Mechanism of mitochondrial uncoupling by a protonophoric agent like DNP.

Toxicity and Research Applications

The primary toxicity of DNP stems from its potent uncoupling activity, leading to uncontrolled heat production (hyperthermia) and ATP depletion.[5] The lowest published lethal oral dose in humans is reported as 4.3 mg/kg.[5] However, at very low, sub-toxic doses, DNP has shown neuroprotective effects in preclinical models of stroke, Parkinson's, and Alzheimer's diseases, likely by inducing a mild metabolic stress response that enhances cellular resilience.[4][12][13]

Section 2: The Challenger: this compound

The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine is a common and powerful tactic in drug development.[15] Fluorine, being the most electronegative element, can profoundly alter a molecule's properties:[15][16]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically vulnerable sites and increase a compound's half-life.[17]

  • Lipophilicity & Permeability: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the IMM.[17]

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the hydroxyl group on a phenol.[18] This is a critical parameter for a protonophoric uncoupler, as the pKa determines the efficiency of proton shuttling. An ideal uncoupler has a pKa that allows it to be protonated in the acidic intermembrane space and deprotonated in the alkaline matrix.

Section 3: Head-to-Head Comparison: A Framework for Evaluation

Given the scarcity of direct comparative data, this section provides a framework based on known physicochemical properties and hypothesized biological effects. This serves as a guide for researchers aiming to perform an empirical evaluation.

Table 1: Physicochemical Properties
Property2,4-Dinitrophenol (DNP)This compoundRationale for Difference
Molecular Formula C₆H₄N₂O₅[19]C₆H₃FN₂O₅[20]Addition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 184.11 g/mol [19]202.10 g/mol [20]Fluorine is heavier than hydrogen.
Appearance Pale yellow solid[19]Yellow powder[14]Both are nitroaromatic compounds, which are typically yellow.
pKa 4.09[19]Hypothesized to be < 4.0The addition of a third electron-withdrawing group (fluorine) is expected to further acidify the phenolic proton.[21]
LogP 1.67[19]Hypothesized to be > 1.7Fluorine substitution generally increases lipophilicity (LogP).
Table 2: Biological Activity Profile (Known vs. Hypothesized)
Parameter2,4-Dinitrophenol (DNP)This compound (Hypothesized)Justification for Hypothesis
Potency (EC50) High (μM range)[6]Potentially higher or comparableIncreased lipophilicity could enhance membrane interaction. A lower pKa might optimize proton shuttling. However, the 2,6-dinitro substitution pattern is known to have lower activity than the 2,4- pattern, which may be offset by the fluorine.[6]
Therapeutic Window Very narrow[6]Unknown, potential for improvementAltered pharmacokinetics due to increased metabolic stability could potentially widen the therapeutic window, but this requires empirical validation.
Toxicity High (hyperthermia, cataracts, death)[5][8]Unknown; classified as an irritant.[20][22]While the core uncoupling mechanism is the same, altered potency and pharmacokinetics could modify the toxicity profile. An acute lethality study indicated 2,6-DNP is of comparable lethality to 2,4-DNP.[8]
Metabolism Nitro reduction to aminophenols[10][19]Likely similar nitro reduction; C-F bond expected to be highly stable.The C-F bond is highly resistant to metabolic cleavage, potentially leading to a longer half-life.[17]

Section 4: Experimental Validation: A Protocol for Assessing Mitochondrial Uncoupling

To empirically compare these two compounds, a robust and validated experimental system is required. High-Resolution Respirometry (HRR) or extracellular flux analysis allows for the precise measurement of cellular or mitochondrial oxygen consumption rate (OCR), which is a direct indicator of ETC activity and, by extension, uncoupling.

Experimental Workflow: Cellular Respirometry

The following workflow is standard for assessing mitochondrial function using an extracellular flux analyzer (e.g., Seahorse XF).

Caption: Sequential injection workflow for a mitochondrial stress test experiment.

Detailed Step-by-Step Protocol: Assessing Uncoupling in Isolated Mitochondria

This protocol uses an oxygraph for high-resolution respirometry.[23]

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. Ensure high quality by assessing the Respiratory Control Ratio (RCR).

  • Chamber Calibration: Calibrate the oxygen sensor in the oxygraph chamber according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium dithionite).

  • Reaction Medium: Add mitochondrial respiration medium (e.g., MiR05) to the chamber, maintained at 37°C.

  • Mitochondrial Loading: Add a standardized amount of isolated mitochondria (e.g., 0.5 mg protein/mL) to the chamber and allow the signal to stabilize.

  • Substrate Addition (State 2 Respiration): Add a substrate for a specific ETC complex, for example, 10 mM pyruvate and 2 mM malate (for Complex I) or 10 mM succinate (for Complex II, in the presence of rotenone to inhibit Complex I). This measures the basal, non-phosphorylating respiration rate.

  • ADP Addition (State 3 Respiration): Add a limited amount of ADP (e.g., 2.5 mM) to initiate ATP synthesis. The resulting sharp increase in OCR reflects coupled respiration.

  • Oligomycin Addition (State 4o Respiration): Once the added ADP is consumed and the OCR returns to a lower rate, add oligomycin (e.g., 2.5 µg/mL). Causality: Oligomycin inhibits ATP synthase, so the remaining OCR is due to the natural proton leak across the IMM. This establishes the baseline for coupled mitochondria.

  • Uncoupler Titration: Perform a stepwise titration of the test uncoupler (2,4-DNP or this compound), starting at a low concentration and increasing incrementally. Causality: With each addition, the uncoupler provides an alternative pathway for protons, stimulating OCR independent of ATP synthase. The dose-dependent increase in OCR allows for the determination of the compound's potency (EC50). The maximum OCR achieved indicates the maximal capacity of the ETC.

  • Inhibitor Addition: Finally, add an ETC inhibitor like Antimycin A (to inhibit Complex III) to shut down mitochondrial respiration, revealing any residual oxygen consumption due to non-mitochondrial sources.

Section 5: Expert Analysis and Future Directions

For the Researcher: The choice between 2,4-DNP and a novel analog like this compound depends entirely on the experimental goal.

  • When to Use 2,4-Dinitrophenol (DNP): DNP serves as an invaluable, albeit hazardous, positive control. Its effects are well-documented, making it the gold standard for inducing maximal mitochondrial uncoupling in a cellular or mitochondrial preparation. When your objective is simply to validate an experimental system's response to uncoupling, DNP is a reliable choice.

  • Why Investigate this compound? The true value of this compound lies in its potential as a lead compound in a drug discovery context. The rationale is clear: the addition of fluorine is a proven strategy to enhance desirable pharmacokinetic properties like metabolic stability.[17][24] A researcher might synthesize or test this compound with the hypothesis that it could possess a wider therapeutic window than DNP. The altered lipophilicity and pKa could fine-tune its potency and membrane interactions, potentially reducing off-target effects or improving its safety profile.

Future Directions: This guide highlights a significant knowledge gap. There is a clear need for direct, side-by-side experimental comparisons of 2,4-DNP and this compound. Such studies should focus on:

  • Potency: Determining the EC50 for stimulating maximal respiration in isolated mitochondria and various cell lines.

  • Toxicity: Assessing cytotoxicity (e.g., via LDH release or apoptosis assays) to determine the therapeutic index in vitro.

  • Pharmacokinetics: In vivo studies to measure the half-life and metabolic profile, confirming whether the C-F bond indeed confers greater metabolic stability.

By systematically evaluating fluorinated and other novel dinitrophenol analogs, the research community can move beyond the blunt instrument of DNP towards developing safer, more targeted mitochondrial uncouplers for therapeutic applications in metabolic and neurodegenerative diseases.

References

A Comparative Analysis of Dinitrophenol Derivatives for Enzyme Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the strategic inhibition of enzymes remains a cornerstone of therapeutic intervention and a powerful tool for dissecting cellular pathways. Among the vast arsenal of chemical modulators, dinitrophenol (DNP) and its derivatives have carved a niche as potent inhibitors with diverse mechanisms of action. This guide provides a comprehensive comparative analysis of select dinitrophenol derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their enzyme inhibitory profiles, supported by experimental data and protocols. Our focus is to transcend a mere cataloging of data, instead providing a narrative grounded in scientific integrity that illuminates the causal relationships behind experimental choices and outcomes.

Introduction: The Enduring Relevance of Dinitrophenol Derivatives in Enzyme Inhibition

2,4-Dinitrophenol (2,4-DNP) is a well-documented protonophore and a classic uncoupling agent of oxidative phosphorylation.[1] In living cells, DNP acts as a protonophore, an agent that can shuttle protons across biological membranes, dissipating the proton gradient across the mitochondrial membrane.[2] This "short-circuiting" of the proton motive force uncouples the electron transport chain from ATP synthesis, leading to increased oxygen consumption without the concomitant production of ATP.[1][2] This fundamental mechanism of action makes DNP and its derivatives invaluable tools for investigating enzymes and cellular processes linked to ATP synthesis and hydrolysis.[1]

While 2,4-DNP is the most extensively studied isomer, a growing body of research is exploring the therapeutic potential and inhibitory mechanisms of other dinitrophenol derivatives. These derivatives, often synthesized to modulate lipophilicity, targeting, and safety profiles, exhibit a range of inhibitory activities against various enzymes beyond those directly involved in oxidative phosphorylation. This guide will delve into a comparative analysis of these derivatives, focusing on their inhibition of key enzymes such as α-glucosidase and urease.

Comparative Inhibitory Profiles of Dinitrophenol Derivatives

The inhibitory potential of dinitrophenol derivatives is not monolithic; subtle structural modifications can lead to significant changes in their potency and selectivity for different enzymes. Here, we compare the inhibitory activities of various DNP derivatives against two clinically relevant enzymes: α-glucosidase, a key target in the management of type 2 diabetes, and urease, a crucial enzyme for certain pathogenic bacteria.

Inhibition of α-Glucosidase

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.[3] Research has demonstrated that certain dinitrophenyl hydrazone derivatives are potent inhibitors of α-amylase, an enzyme that works in concert with α-glucosidase to digest carbohydrates.[4]

DerivativeTarget EnzymeIC50 (µg/mL)Reference Compound (Acarbose) IC50 (µg/mL)
Dinitrophenyl hydrazone derivative 5α-Amylase12.1642.47
Dinitrophenyl hydrazone derivative 6α-Amylase15.0342.47
Dinitrophenyl hydrazone derivative 12α-Amylase16.4242.47

Table 1: Comparative inhibitory activity of 2,4-dinitrophenyl hydrazone derivatives against α-amylase.[4]

The data clearly indicates that the synthesized dinitrophenyl hydrazone derivatives exhibit significantly more potent inhibition of α-amylase compared to the standard drug, acarbose.[4] This suggests that the dinitrophenyl moiety can serve as a valuable scaffold for the design of novel and more effective α-glucosidase and α-amylase inhibitors.

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for the treatment of infections caused by these bacteria.[6]

While direct comparative data for a series of dinitrophenol derivatives against urease is less common in the literature, the inhibitory potential of related phenolic compounds has been studied. For instance, hydroquinone, a p-benzoquinone derivative, has been shown to inhibit jack bean urease (JBU).[5] Given the structural similarities, it is plausible that dinitrophenol derivatives could also act as urease inhibitors.

Mechanistic Insights into Enzyme Inhibition

The inhibitory actions of dinitrophenol derivatives are diverse and enzyme-specific. Understanding these mechanisms is crucial for the rational design of more potent and selective inhibitors.

Uncoupling of Oxidative Phosphorylation

The primary and most well-understood mechanism of 2,4-DNP is the uncoupling of oxidative phosphorylation.[1][2][7]

cluster_mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain H_ims H+ (Intermembrane Space) ETC->H_ims Pumps H+ H_matrix H+ (Matrix) H_matrix->ETC DNP 2,4-DNP ATP_synthase ATP Synthase H_ims->ATP_synthase Flows through Heat Heat H_ims->Heat Energy dissipated as ATP ATP ATP_synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_synthase DNP->H_matrix Releases H+ DNP->H_ims Picks up H+

Caption: Mechanism of 2,4-DNP as an uncoupler of oxidative phosphorylation.

2,4-DNP, being a lipophilic weak acid, readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form then diffuses back into the matrix, where it releases the proton, effectively shuttling protons back into the matrix and bypassing ATP synthase.[1] The energy stored in the proton gradient is consequently dissipated as heat instead of being used for ATP synthesis.[1][2]

Competitive and Non-Competitive Inhibition

Beyond its uncoupling activity, dinitrophenol and its derivatives can exhibit more classical modes of enzyme inhibition. For example, o-nitrophenol has been shown to be a competitive inhibitor of nitroreductase, suggesting it competes with the substrate for the same active site.[7] In contrast, other nitro compounds demonstrated noncompetitive inhibition, indicating they bind to a different site on the enzyme.[7]

Studies on ATP phosphoribosyltransferase from Escherichia coli revealed that dinitrophenol, along with dicoumarol and pentachlorophenol, can act as inhibitors in competition with ATP.[8]

Experimental Protocols for Evaluating Enzyme Inhibition

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections provide detailed methodologies for assessing the inhibitory activity of dinitrophenol derivatives against α-glucosidase and for quantifying ATP synthesis inhibition.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methods used to assess α-glucosidase and α-amylase inhibitors.[3][4][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of dinitrophenol derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Dinitrophenol derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare stock solutions of the dinitrophenol derivatives and acarbose in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the α-glucosidase solution.

    • Add 20 µL of various concentrations of the test compounds or acarbose.

    • Add 135 µL of phosphate buffer.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader. The yellow color of p-nitrophenol is indicative of enzyme activity.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

start Start reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->reagents plate_prep Add Enzyme, Inhibitor, and Buffer to 96-well plate reagents->plate_prep pre_incubation Pre-incubate at 37°C for 10 min plate_prep->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation read_absorbance Measure Absorbance at 405 nm incubation->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol: Luciferin-Luciferase Assay for ATP Synthesis Inhibition

This protocol utilizes a luciferin-luciferase coupled assay to qualitatively and quantitatively assess the inhibition of oxidative phosphorylation by dinitrophenol derivatives.[11]

Objective: To measure the decrease in cellular ATP levels as an indicator of oxidative phosphorylation inhibition.

Materials:

  • Cell line expressing luciferase (e.g., 4T1-Luc)

  • D-luciferin substrate

  • Dinitrophenol derivatives (test compounds)

  • Luminometer

Procedure:

  • Cell Culture:

    • Culture the luciferase-expressing cells under standard conditions.

    • Seed the cells in an appropriate culture plate and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of the dinitrophenol derivatives. Include an untreated control group.

  • Measurement:

    • At designated time points (e.g., 2 and 4 hours), add the D-luciferin substrate to the cells.

    • Measure the luminescence signal using a luminometer. The intensity of the luminescence is directly proportional to the intracellular ATP concentration.

  • Data Analysis:

    • The decrease in the luminescence signal over time in the treated cells compared to the control cells indicates the inhibition of ATP synthesis.[11]

    • Calculate the percentage decrease in ATP concentration using the following formula: % Decrease in ATP = [([ATP]control - [ATP]sample) / [ATP]control] x 100[11]

Synthesis of Dinitrophenol Derivatives

The exploration of novel dinitrophenol derivatives often begins with their chemical synthesis. A common approach for creating ester derivatives of 2,4-DNP involves the use of carboxylic acid chlorides as acylating agents.[11] This method has been shown to be more efficient than using activated esters, particularly for derivatives with larger alkyl substituents.[11]

start Start dnp 2,4-Dinitrophenol start->dnp acid_chloride Carboxylic Acid Chloride start->acid_chloride reaction Nucleophilic Acyl Substitution (with Et3N in CHCl3) dnp->reaction acid_chloride->reaction ester 2,4-DNP Ester Derivative reaction->ester purification Purification (Filtration and Chromatography) ester->purification characterization Characterization (NMR, IR) purification->characterization end End characterization->end

References

Validation of 2,6-Dinitro-4-fluorophenol Purity by HPLC: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2,6-Dinitro-4-fluorophenol is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a foundational building block, its purity is not merely a quality metric but a cornerstone of drug safety and efficacy. The presence of even minute quantities of process-related impurities, isomers, or degradation products can have cascading effects, potentially leading to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final API. Consequently, a robust, reliable, and validated analytical method for purity determination is mandated by regulatory bodies and is an indispensable tool in the pharmaceutical development workflow.

This guide provides a comprehensive examination of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind the method's development, present a detailed validation protocol grounded in ICH Q2(R1) guidelines, and objectively compare its performance against alternative analytical approaches. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically rigorous and defensible method for quality control.

The Analytical Challenge: Why Reversed-Phase HPLC is the Method of Choice

The molecular structure of this compound—a polar aromatic ring with a strongly acidic phenolic proton (predicted pKa ≈ 2.96)[1]—presents a distinct analytical challenge. Effective purity analysis demands a technique that can not only quantify the main component but, more importantly, resolve it from structurally similar impurities.

  • Comparison with Non-Chromatographic Methods:

    • UV-Vis Spectrophotometry: While the dinitrophenyl chromophore provides strong UV absorbance, this technique is inherently non-specific. It measures the total absorbance of all components in a solution, making it impossible to differentiate the active compound from UV-active impurities. This method is unsuitable for purity determination.

    • Titrimetry: An acid-base titration could quantify the acidic phenol but would fail to distinguish it from other acidic impurities, providing an inaccurate purity value.

  • Superiority of RP-HPLC: Reversed-phase HPLC is the gold standard for this application. By utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, it separates compounds based on their hydrophobicity[2][3]. This allows for the precise separation of this compound from potential impurities, which may include starting materials like 4-fluorophenol, isomers, or byproducts from synthesis such as 2,6-dichloro-4-fluorophenol[4].

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure optimal performance. Our goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from all potential impurities, within a reasonable analysis time.

Column Selection: The Separation Engine

A C18 (octadecylsilane) column is the logical choice. The nonpolar alkyl chains provide a hydrophobic surface that interacts effectively with the aromatic ring of the analyte. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good compromise between high resolution, efficiency, and manageable backpressure, suitable for most standard HPLC systems[5][6][7].

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase is the most critical factor in achieving a successful separation of polar aromatic compounds[8].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. Its lower viscosity results in lower system pressure, and its superior UV transparency at lower wavelengths is advantageous for detecting a wider range of potential impurities.

  • Aqueous Phase & pH Control: This is the key to success. Because this compound is a strong acid, operating at a neutral pH would cause the phenolic group to deprotonate. The resulting anion is highly polar and would exhibit very poor retention on a C18 column, likely eluting near the void volume with a broad, tailing peak. To ensure consistent retention and sharp peak shape, we must suppress this ionization by acidifying the mobile phase. By setting the mobile phase pH to 2.5 (well below the analyte's pKa of ~2.96), the analyte remains in its neutral, more hydrophobic form, leading to predictable and reproducible retention[9][10]. A 0.1% solution of phosphoric or formic acid in water is an excellent choice.

Detection Parameters

A Diode Array Detector (DAD) is highly recommended. It not only allows for quantification at a specific wavelength (e.g., the λmax of the analyte for maximum sensitivity) but also captures the entire UV spectrum for each peak. This is an invaluable tool for peak purity assessment and impurity identification. Based on the structure, a detection wavelength between 254 nm and 270 nm is a suitable starting point.

The Validated HPLC Method: A Self-Validating Protocol

The following protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose[11][12].

Experimental Protocol: Optimized HPLC Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection DAD, 260 nm
Injection Vol. 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Standard Conc. 0.1 mg/mL
Sample Conc. 0.1 mg/mL

Method Validation Workflow

The validation process confirms that the analytical method is accurate, precise, and reliable. The workflow is a systematic evaluation of key performance characteristics.

G HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation, Impurity Spiking) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ (S/N Ratio) Prec->LoQ Rob Robustness (Small Parameter Variations) LoQ->Rob SST Define System Suitability (Resolution, Tailing) Rob->SST Report Validation Report & SOP SST->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Validation Parameters: Experimental Design & Acceptance Criteria
ParameterExperimental DesignAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light). Spike sample with known impurities.Peak is free from interference. Purity angle < purity threshold from DAD analysis. Baseline resolution (Rs > 2.0) between analyte and all impurities/degradants.
Linearity Analyze at least five concentrations across 50-150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeatability test on a different day by a different analyst.Repeatability: RSD ≤ 1.0%. Intermediate: Overall RSD for both sets of data should be ≤ 2.0%.
LOQ/LOD Determine concentration with a signal-to-noise (S/N) ratio of ~10 for LOQ and ~3 for LOD.LOQ: S/N ≥ 10, with acceptable precision (RSD ≤ 10%). LOD: S/N ≥ 3.
Robustness Deliberately vary parameters: Flow rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase pH (±0.2 units), %ACN (±2%).System suitability criteria (e.g., resolution, tailing factor) must be met. No significant change in results.

Performance Comparison: The Advantage of a Validated Method

To illustrate the superiority of the validated method, its performance is compared against two common but flawed alternatives. The data below represents typical outcomes for such analyses.

Table 1: Comparative Performance Data
Performance MetricMethod A: Validated RP-HPLC Method B: Non-Optimized HPLC (Neutral pH) Method C: UV Spectrophotometry
Specificity Pass: Baseline resolution (Rs > 3.5) from all known impurities and degradants.Fail: Co-elution of impurity with the main peak (Rs = 0.8). Peak tailing factor = 2.5.Fail: Cannot distinguish analyte from impurities. Measures total absorbance only.
Accuracy (% Recovery) 99.5% ± 0.8%115.2% ± 5.6% (inaccurate due to co-elution)108.5% ± 4.2% (inaccurate due to impurity absorbance)
Precision (RSD) 0.45%4.8% (poor peak integration)3.5% (instrumental noise)
Linearity (r²) 0.99980.9850 (non-linear response at high conc.)0.9910
LOQ (for Impurity X) 0.05 µg/mLNot determined (co-elutes)Not applicable
Conclusion Reliable & Defensible: Suitable for QC and regulatory submission.Unreliable: Fails to separate key impurities, leading to inaccurate purity results.Unsuitable: Provides no information on impurity profile.

The Interdependence of Validation Parameters

The validation parameters are not isolated; they form a logical, self-reinforcing system. For instance, a method cannot be considered accurate if it is not specific. This relationship underscores the importance of a holistic validation approach.

G Logical Interdependence of Validation Parameters Spec Specificity Lin Linearity Spec->Lin is required for Acc Accuracy Spec->Acc is required for LoQ LOQ Spec->LoQ is required for Reliable Reliable Method Spec->Reliable Lin->Acc Prec Precision Lin->Prec Lin->Reliable Acc->Reliable Prec->Acc impacts Prec->LoQ determines Prec->Reliable LoQ->Reliable Rob Robustness Rob->Reliable

Caption: Interdependence of core analytical validation parameters.

Conclusion

The purity assessment of this compound is a critical quality control step that demands a highly specific, accurate, and precise analytical method. This guide has demonstrated that a well-developed, reversed-phase HPLC method, validated according to ICH guidelines, meets these stringent requirements. The causality-driven approach to method development—particularly the control of mobile phase pH to suppress analyte ionization—is fundamental to achieving robust and reliable separation.

Comparative data clearly shows that non-specific methods like UV spectrophotometry or non-optimized chromatographic conditions provide misleading and indefensible results. For professionals in drug development and manufacturing, investing the time and resources into rigorous method validation is not an option, but a scientific and regulatory necessity. The validated HPLC method presented herein serves as a gold standard, ensuring that the quality of this critical intermediate is known with the highest degree of confidence, thereby safeguarding the integrity of the final pharmaceutical product.

References

Navigating Specificity: A Comparative Guide to the Cross-reactivity of Dinitrophenols in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of biological assays is paramount. The specificity of antibody-antigen interactions forms the bedrock of numerous immunoassays, and understanding the potential for cross-reactivity is critical for data integrity. This guide provides an in-depth technical analysis of the cross-reactivity of dinitrophenol (DNP) haptens, with a particular focus on the implications of structural variations, such as those in 2,6-Dinitro-4-fluorophenol, in biological assays. We will explore the principles governing hapten recognition, compare DNP to other common haptens, and provide actionable protocols for evaluating cross-reactivity in your own laboratory.

The Dinitrophenyl Hapten: A Versatile Tool in Immunology

The dinitrophenyl (DNP) group is a small molecule, or hapten, that, on its own, is not immunogenic. However, when conjugated to a larger carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it elicits a robust immune response, leading to the production of anti-DNP antibodies.[1][2][3] This characteristic has made DNP an invaluable tool in immunology for decades.[4]

The DNP-hapten system is widely employed in various applications:

  • Model System for Immune Response Studies: The well-characterized immunogenicity of DNP-protein conjugates makes it an excellent model for studying the fundamental mechanisms of antibody production and B-cell activation.[1]

  • Isotype and Negative Controls: Since DNP is not naturally present in biological systems, anti-DNP antibodies serve as reliable negative or isotype controls in a multitude of immunoassays, including ELISA, flow cytometry, and immunohistochemistry.[4] This helps to account for non-specific binding and background signal.

  • Biotin-Free Detection Systems: The high affinity of anti-DNP antibodies for the DNP hapten provides a powerful alternative to the biotin-streptavidin system, which can be problematic in tissues with high endogenous biotin levels.[4][5]

Understanding Cross-Reactivity in Hapten-Based Assays

Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a DNP hapten) binds to other, structurally similar molecules. This can lead to false-positive results or a general lack of assay specificity. The degree of cross-reactivity is influenced by several factors, including the structural similarity between the immunizing hapten and the cross-reacting molecule, and the affinity of the antibody.[6]

The Workflow of a Typical DNP-Based Immunoassay

A common application of the DNP system is in an Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify anti-DNP antibodies. The general workflow is as follows:

DNP_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_binding Antibody Binding cluster_detection Detection A DNP-BSA Conjugate B ELISA Plate A->B Adsorption C Blocking Buffer (e.g., BSA) B->C Incubation D Sample (contains Anti-DNP Antibodies) C->D Incubation E Enzyme-conjugated Secondary Antibody D->E F Substrate E->F G Colorimetric Signal F->G

Caption: Workflow of an indirect ELISA for detecting anti-DNP antibodies.

Cross-Reactivity Profile of 2,4-Dinitrophenol (2,4-DNP)

The most commonly used DNP hapten is 2,4-Dinitrophenol. Antibodies raised against 2,4-DNP conjugates have been shown to cross-react with other structurally related nitroaromatic compounds.

Cross-Reactivity with Trinitrophenol (TNP)

A significant body of research has focused on the cross-reactivity between 2,4-DNP and 2,4,6-Trinitrophenol (TNP). Studies have shown that while there is a degree of cross-reactivity, the initial immune response to DNP and TNP stimulates largely distinct populations of antigen-sensitive cells.[6] However, with prolonged immunization, the specificity of the antibody response can decrease, leading to greater cross-reactivity.[6] High-affinity anti-DNP antibodies tend to exhibit more cross-reactivity with TNP than their low-affinity counterparts.[6]

Cross-Reactivity in Diagnostic Assays

A notable instance of off-target binding is the cross-reactivity of 2,4-DNP in some clinical diagnostic assays. A case report documented a fatal 2,4-DNP overdose where the patient presented with a falsely elevated salicylate concentration.[7] Further investigation confirmed that 2,4-DNP can interfere with certain colorimetric salicylate assays, highlighting the importance of considering potential cross-reactivities in clinical toxicology.[7]

The Enigma of this compound: A Structural Perspective

While 2,4-DNP is the workhorse of DNP-based immunoassays, the cross-reactivity of its isomer, this compound, is less well-documented in the context of immunoassays. From a structural standpoint, several key differences could influence its interaction with anti-2,4-DNP antibodies:

  • Position of Nitro Groups: The shift of the nitro groups from positions 2 and 4 to 2 and 6 alters the electronic distribution and steric hindrance around the phenolic hydroxyl group. This could significantly impact the way the hapten fits into the antibody's binding site.

  • Presence of Fluorine: The substitution of a hydrogen atom with a highly electronegative fluorine atom at position 4 introduces a significant electronic change to the aromatic ring. This could alter the hapten's polarity and its ability to form hydrogen bonds or other non-covalent interactions within the antibody's binding pocket.

Based on these structural differences, it is plausible that antibodies raised against 2,4-DNP would exhibit reduced cross-reactivity with this compound compared to their binding with 2,4-DNP itself. The combination of altered nitro group positions and the presence of the fluorine atom likely presents a significantly different epitope for the antibody.

Comparative Analysis with Other Haptens

To provide a broader context, it is useful to compare the DNP system with other commonly used haptens in biological assays, such as biotin and digoxigenin (DIG).

FeatureDNP (Dinitrophenol)BiotinDigoxigenin (DIG)
Principle of Detection Antibody-based detection of the DNP hapten.High-affinity binding of avidin or streptavidin to biotin.Antibody-based detection of the DIG hapten.
Endogenous Interference None, as DNP is not naturally occurring in biological systems.[4]Can be a significant issue in tissues with high levels of endogenous biotin.Minimal to no endogenous interference.
Relative Sensitivity High, with the potential for significant signal amplification.Very high, due to the extremely strong biotin-avidin interaction.High, and often considered comparable to or slightly more sensitive than biotin in certain applications.
Primary Application Immunoassays, negative/isotype controls, biotin-free detection.[4]Nucleic acid hybridization, immunoassays, affinity purification.In situ hybridization, immunoassays.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of an anti-DNP antibody with this compound or other analogues, a competitive ELISA or a dot blot assay can be employed.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol quantifies the cross-reactivity by measuring the ability of a competitor (e.g., this compound) to inhibit the binding of the anti-DNP antibody to a plate coated with a DNP-protein conjugate.

Materials:

  • High-binding 96-well ELISA plate

  • DNP-BSA conjugate (for coating)

  • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in Wash Buffer)

  • Anti-DNP antibody

  • 2,4-Dinitrophenol (as standard)

  • This compound (and other potential cross-reactants)

  • Enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating: Dilute the DNP-BSA conjugate to 5 µg/mL in Coating Buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[8]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[8]

  • Competition:

    • Prepare serial dilutions of the 2,4-Dinitrophenol standard and the potential cross-reactants (e.g., this compound) in separate tubes.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-DNP antibody with each dilution of the standard and cross-reactants for 30-60 minutes.

  • Binding: Transfer 100 µL of the pre-incubated antibody/competitor mixtures to the corresponding wells of the DNP-BSA coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping and Reading: Stop the reaction by adding 100 µL of Stop Solution. Read the optical density at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration for both the standard (2,4-DNP) and the test compounds. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each compound. The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of 2,4-DNP / IC50 of test compound) x 100

Protocol 2: Dot Blot for Qualitative Cross-Reactivity Screening

A dot blot is a simpler, qualitative method to quickly screen for cross-reactivity.

Materials:

  • Nitrocellulose or PVDF membrane

  • 2,4-DNP-BSA conjugate

  • This compound-BSA conjugate (and other test conjugates)

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Anti-DNP antibody

  • Enzyme-conjugated secondary antibody

  • Chemiluminescent or colorimetric substrate

Procedure:

  • Sample Application: Spot 1-2 µL of different concentrations of the DNP-BSA and test conjugates directly onto the nitrocellulose membrane. Allow the spots to dry completely.[9]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the anti-DNP antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the appropriate substrate and visualize the signal. The intensity of the spots will give a qualitative indication of the antibody's reactivity with each conjugate.

Dot_Blot_Workflow A Spot Antigens onto Membrane B Block Non-specific Sites A->B C Incubate with Primary Antibody (Anti-DNP) B->C D Wash C->D E Incubate with Secondary Antibody D->E F Wash E->F G Add Substrate and Detect Signal F->G

Caption: General workflow for a dot blot assay to assess antibody cross-reactivity.

Conclusion and Future Directions

The dinitrophenyl hapten system remains a cornerstone of immunological research and assay development. While the cross-reactivity of the widely used 2,4-DNP with structurally similar molecules like TNP is acknowledged, the specific cross-reactivity profile of isomers such as this compound is not extensively characterized in the literature. Based on structural analysis, a reduced cross-reactivity of anti-2,4-DNP antibodies with this compound is anticipated.

For researchers utilizing DNP-based systems, it is imperative to empirically validate the specificity of their antibodies, particularly when working with novel or modified haptens. The provided protocols for competitive ELISA and dot blot analysis offer robust frameworks for such validation. As the demand for highly specific and multiplexed immunoassays grows, a deeper understanding of the subtle structural nuances that govern hapten-antibody recognition will be crucial for the development of next-generation diagnostic and research tools.

References

A Senior Application Scientist's Guide to the Quantitative Comparison of Protonophore Activity in Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitrophenols (DNPs) are a class of synthetic compounds renowned for their potent activity as protonophores, capable of uncoupling mitochondrial oxidative phosphorylation. This guide provides an in-depth, quantitative comparison of the protonophore activity of key dinitrophenol derivatives, including the archetypal 2,4-dinitrophenol (2,4-DNP) and its analogues 4,6-dinitro-o-cresol (DNOC) and dinoseb. We delve into the core mechanism of proton shuttling, present comparative data on their effects on mitochondrial respiration and membrane potential, and discuss the structure-activity relationships that govern their efficacy and toxicity. This document is designed not merely as a review but as a practical guide, offering detailed, field-tested experimental protocols for the accurate assessment of protonophore activity. By explaining the causality behind experimental design and providing self-validating methodologies, we aim to equip researchers with the tools to confidently evaluate and compare these powerful metabolic modulators.

Introduction: The Energetic Cost of Uncoupling

Mitochondria are the powerhouses of the cell, generating the bulk of cellular adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS). This process relies on the establishment of a proton motive force (PMF) across the inner mitochondrial membrane (IMM), composed of a chemical gradient (ΔpH) and an electrical membrane potential (ΔΨm).[1][2] Protonophores are lipophilic weak acids that disrupt this delicate balance.[3] They act as proton shuttles, transporting protons across the IMM, thereby dissipating the PMF that drives ATP synthase.[4][5] This uncoupling of electron transport from ATP synthesis leads to a compensatory increase in the rate of oxygen consumption and the release of stored energy as heat.[6][7]

The dinitrophenol family, discovered for its metabolic effects in the early 20th century, represents the classical example of protonophoric uncouplers.[8] While 2,4-DNP was briefly used as a weight-loss drug, its narrow therapeutic index and severe toxicity, including fatal hyperthermia, led to its withdrawal from clinical use.[1][8] Despite this history, dinitrophenols remain invaluable tools in bioenergetics research and serve as reference compounds for the development of safer, next-generation uncouplers for treating metabolic diseases like obesity and non-alcoholic fatty liver disease.[9][10] This guide provides a quantitative framework for comparing their protonophore activity.

Mechanism of Action: The Dinitrophenol Proton Shuttle

The protonophore activity of a dinitrophenol is contingent on its ability to exist in both a protonated, neutral state and a deprotonated, anionic state, and for both forms to traverse the lipid bilayer of the IMM. The process is a cyclical shuttle mechanism:

  • Protonation: In the acidic intermembrane space (higher H+ concentration), the anionic form of the dinitrophenol picks up a proton, becoming a neutral, lipophilic molecule.

  • Membrane Translocation (Influx): The neutral, protonated form readily diffuses across the hydrophobic inner mitochondrial membrane into the more alkaline matrix.

  • Deprotonation: Upon entering the matrix (lower H+ concentration), the molecule releases its proton, reverting to its anionic form.

  • Membrane Translocation (Efflux): The delocalized negative charge of the phenolate anion allows it to be electrophoretically driven back across the membrane toward the positively charged intermembrane space, completing the cycle.[11]

This continuous shuttling of protons dissipates the gradient, forcing the electron transport chain to work harder in a futile attempt to restore it, resulting in increased oxygen consumption and heat production.[7] Recent evidence also suggests that the protonophoric action of DNP in mitochondria can be significantly enhanced by inner membrane proteins, such as the adenine nucleotide translocase (ANT), which may facilitate the transport of the DNP anion.[12][13]

DNP_Mechanism cluster_IMM Inner Mitochondrial Membrane (IMM) Matrix Mitochondrial Matrix (High pH, Negative Charge) IMS Intermembrane Space (Low pH, Positive Charge) DNP_H_in DNP-H (Protonated) DNP_anion_in DNP⁻ (Anion) DNP_H_in->DNP_anion_in 3. Deprotonation DNP_anion_out DNP⁻ (Anion) DNP_anion_in->DNP_anion_out 4. Electrophoretic Translocation H_in H⁺ DNP_H_out DNP-H (Protonated) DNP_H_out->DNP_H_in 2. Diffusion DNP_anion_out->DNP_H_out 1. Protonation H_out H⁺

Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

Quantitative Comparison of Dinitrophenol Derivatives

While dozens of dinitrophenol isomers exist, robust quantitative data is largely confined to a few key compounds used historically in agriculture and research. 2,4-DNP is the most extensively characterized, serving as the benchmark against which others are compared.

Table 1: Comparative Analysis of Protonophore Activity

Parameter 2,4-Dinitrophenol (2,4-DNP) 4,6-Dinitro-o-cresol (DNOC) Dinoseb Key Insights & Causality
Effective Concentration Range 10 - 200 µM[7] 10 - 50 µM[14] Not well-quantified in comparative studies DNOC appears potent at lower concentrations, possibly due to the lipophilicity imparted by the o-cresol group enhancing membrane interaction.
Oxygen Consumption Rate (OCR) Dose-dependent, significant increase[15][16] Potent stimulation of respiration[14][15] Uncouples OXPHOS, increasing O₂ uptake[17] All act as classical uncouplers, removing the backpressure on the electron transport chain, thus maximizing OCR.
Mitochondrial Membrane Potential (ΔΨm) Dose-dependent decrease (depolarization)[7][9] Causes decrease in transmembrane potential[14] Dissipates proton gradient[18] The primary mechanistic outcome. Proton influx neutralizes the charge separation across the IMM, causing depolarization.
ATP Synthesis Dose-dependent inhibition[9][19] Inhibits non-cyclic photophosphorylation[20] Prevents conversion of ADP to ATP[17] By dissipating the proton motive force, DNPs starve ATP synthase of its substrate (transmembrane proton flow).

| Primary Use / Notoriety | Research tool; former weight-loss drug[8] | Herbicide, insecticide[20][21] | Herbicide[5][22] | The different alkyl substitutions were historically explored to optimize pesticidal activity, which also modulates biological toxicity. |

Table 2: Comparative Acute Toxicity

Compound Organism Route of Administration LD₅₀ (mg/kg) Reference(s)
2,3-Dinitrophenol Rat Intraperitoneal 133 [23]
2,4-Dinitrophenol Rat Intraperitoneal 35 [23]
2,6-Dinitrophenol Rat Intraperitoneal 38 [23]
3,4-Dinitrophenol Rat Intraperitoneal 98 [23]
3,5-Dinitrophenol Rat Intraperitoneal 45 [23]
DNOC Rat Oral 25-40 [21]

| Dinoseb | Rat | Oral | 58 |[17] |

  • Structure-Activity Insights: The position of the nitro groups and the nature of other substituents dramatically influence activity and toxicity. The data suggests that 2,4- and 2,6-DNP are among the most toxic isomers. The addition of a small alkyl group, as in DNOC (methyl) and dinoseb (sec-butyl), maintains high protonophoric potency and toxicity.[14][18] These substitutions likely alter the compound's pKa and lipophilicity, key determinants of protonophore efficiency. A significant data gap exists for many DNP isomers, highlighting an area for future investigation.[7][23]

Experimental Protocols for Assessing Protonophore Activity

The following protocols are designed as self-validating systems. Each includes controls and sequential steps that allow for clear interpretation of results. The causality behind key steps is explained to foster a deeper understanding of the methodology.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This method uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to quantify the effect of dinitrophenols on mitochondrial respiration.

  • Expertise & Rationale: Measuring OCR is the most direct method to assess uncoupling. A true protonophore will increase oxygen consumption in the absence of ADP (State 4 respiration) to a rate that equals or exceeds ADP-stimulated respiration (State 3). This protocol dissects the different states of respiration to provide a complete bioenergetic profile.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation techniques in a suitable isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA). Determine mitochondrial protein concentration using a BCA or Bradford assay.

  • Chamber Calibration: Calibrate the respirometer chamber to air-saturated respiration buffer (e.g., MiR05) at the desired temperature (e.g., 37°C).

  • Baseline Respiration (State 2): Add isolated mitochondria (e.g., 0.5 mg/mL) to the chamber. Add respiratory substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate, in the presence of rotenone to inhibit Complex I). This establishes a baseline substrate-driven respiration rate.

  • State 3 Respiration (ADP-Stimulated): Add a saturating amount of ADP (e.g., 1-2 mM). This will stimulate ATP synthase, leading to a rapid increase in OCR. This represents the coupled state of maximal physiological respiration.

  • State 4 Respiration (Proton Leak): Once all the added ADP has been phosphorylated to ATP, respiration will slow to the State 4 rate, which is limited only by the natural proton leak across the IMM.[7]

  • Uncoupled Respiration: Perform a titration of the dinitrophenol compound (e.g., 2,4-DNP in 10-50 µM increments). A protonophore will cause a dose-dependent increase in OCR, bypassing the normal controls on the electron transport chain. The maximal rate achieved indicates the electron transport chain's capacity.

  • Data Analysis:

    • Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate). A high RCR ( >5 for Complex I substrates) indicates well-coupled, healthy mitochondria.

    • Compare the maximal DNP-uncoupled respiration rate to the State 3 rate. Potent uncouplers will stimulate respiration to a level similar to or greater than State 3.

Caption: Experimental workflow for assessing mitochondrial uncoupling via OCR.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent, cationic dye that accumulates in mitochondria based on the strength of the membrane potential.

  • Expertise & Rationale: A decrease in ΔΨm is a direct consequence of protonophore activity. We use ratiometric dyes like JC-1 because the ratio of two emission wavelengths is independent of mitochondrial mass or dye loading concentration, providing a more reliable and quantifiable measure of depolarization compared to single-wavelength dyes.[2]

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HepG2) in a suitable format (e.g., 96-well black-walled plate for fluorometry or glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and wash the cells with a balanced salt solution or serum-free medium. Incubate the cells with the JC-1 dye (typically 1-10 µM) in the dark at 37°C for 15-30 minutes.

  • Compound Treatment: Wash away the excess dye. Add fresh medium containing various concentrations of the dinitrophenol compound. Include a vehicle control (e.g., DMSO) and a positive control for complete depolarization, such as CCCP or FCCP (e.g., 10 µM).[2] Incubate for a defined period (e.g., 1-2 hours).

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity. For JC-1, use two settings: (1) Excitation ~535 nm / Emission ~590 nm for red J-aggregates (high ΔΨm) and (2) Excitation ~485 nm / Emission ~530 nm for green monomers (low ΔΨm).

    • Fluorescence Microscopy: Visualize the cells. Healthy, polarized mitochondria will fluoresce red, while depolarized mitochondria will fluoresce green.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in the red/green ratio indicates mitochondrial depolarization and is a quantitative measure of the protonophore's effect.

Protocol 3: Quantification of Cellular ATP Levels

This protocol measures the downstream consequence of uncoupling: a drop in cellular ATP production.

  • Expertise & Rationale: Since uncoupling diverts the energy of the proton gradient from ATP synthesis to heat, a drop in total cellular ATP is expected. This assay validates the functional impact of the observed OCR increase and ΔΨm decrease. A luciferin/luciferase-based assay is used for its high sensitivity and broad dynamic range.[19]

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well white-walled plate. After adherence, treat the cells with various concentrations of the dinitrophenol compound for a set time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells using a reagent compatible with the luciferase assay kit to release the cellular ATP.

  • ATP Measurement: Add the luciferin/luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in an ATP-dependent reaction, producing light.

  • Luminescence Reading: Immediately measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.[19]

  • Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use this curve to convert the relative light units (RLU) from the experimental samples into absolute ATP concentrations. Compare the ATP levels in treated cells to the vehicle control.

Discussion and Future Directions

The quantitative data clearly establishes 2,4-DNP and its analogue DNOC as potent protonophores, capable of dramatically increasing mitochondrial respiration while collapsing the membrane potential and inhibiting ATP synthesis.[7][14][15] The primary challenge with these classical uncouplers remains their extremely narrow therapeutic window; the concentration required for a beneficial metabolic effect is perilously close to that which causes catastrophic cellular energy depletion and hyperthermia.[1][6]

The significant lack of robust, comparative bioenergetic data for most dinitrophenol isomers (e.g., 3,4-DNP) represents a major knowledge gap.[23] Future research should focus on systematically characterizing these compounds to build a comprehensive structure-activity relationship database. This would be invaluable for designing novel protonophores with improved safety profiles.

Recent strategies have explored targeting protonophores to the mitochondria using moieties like the triphenylphosphonium (TPP) cation, as in the experimental compound MitoDNP.[1][11] While this specific construct was not a successful protonophore, the concept of targeting and creating "mild" or "self-limiting" uncouplers that only act at high membrane potentials remains a promising frontier in the development of therapies for metabolic diseases.[1][10]

Conclusion

Dinitrophenols are powerful chemical tools that have been instrumental in shaping our understanding of mitochondrial bioenergetics. A quantitative comparison reveals a class of compounds with potent protonophore activity, governed by their specific chemical structures. While 2,4-DNP and DNOC are effective uncouplers, their toxicity precludes therapeutic use. By employing the rigorous, multi-parameter experimental protocols detailed in this guide—encompassing respirometry, membrane potential assessment, and ATP quantification—researchers can accurately characterize the activity of existing dinitrophenols and contribute to the rational design of safer, more effective mitochondrial uncouplers for future therapeutic applications.

References

A Comparative Guide to Validated Analytical Methods for 2,6-Dinitro-4-fluorophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Accurate 2,6-Dinitro-4-fluorophenol Quantification

This compound is a key chemical intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final products. The presence of residual this compound, even in trace amounts, can impact the stability and toxicological profile of the active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are crucial for in-process control and final product release testing.

This guide explores and compares two of the most powerful and widely used analytical techniques for the quantification of phenolic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate method depends on a variety of factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

Comparative Analysis of Key Analytical Techniques

The choice between HPLC and GC-MS for the quantification of this compound involves a trade-off between various performance characteristics. While specific cross-validation studies for this exact analyte are not extensively available in public literature, this comparison is based on established methodologies for similar phenolic and halogenated compounds.[1]

Quantitative Performance Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1]> 0.998[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1]0.05 - 100 ng/L (with derivatization)[1]
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL[1]0.1 - 200 ng/L (with derivatization)[1]
Accuracy (% Recovery) 98 - 102%[1]90 - 110%[1]
Precision (%RSD) < 2%[1]< 15%[1]

Expert Insights:

  • HPLC with UV detection is a robust, reliable, and widely accessible technique for the routine quantification of phenolic compounds.[2][3][4][5] Its strengths lie in its excellent precision and accuracy for moderately concentrated samples. The separation is typically achieved on a C18 reversed-phase column.[1][3]

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis and for complex matrices where specificity is a concern.[6][7][8] However, due to the polar nature of the phenolic hydroxyl group in this compound, a derivatization step is often necessary to improve its volatility and thermal stability for GC analysis.[9] This adds a step to the sample preparation process.

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step protocols for the quantification of this compound using both HPLC-UV and GC-MS. These protocols are intended as a starting point and should be optimized and validated for your specific application and matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, which is well-suited for the separation of polar phenolic compounds like this compound.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (100 µg/mL in Mobile Phase) Standards Prepare Calibration Standards (Serial Dilution) Stock->Standards Inject Inject into HPLC System Standards->Inject Sample Prepare Sample Solution (Dissolve in Mobile Phase) Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (271 nm) Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

Caption: HPLC-UV workflow for this compound quantification.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 271 nm.[1]

  • Injection Volume: 10 µL.[1]

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of 100 µg/mL. Prepare a series of calibration standards by further diluting this stock solution.[1]

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the sample solution through a 0.45 µm filter before injection if necessary.

Validation Parameters to be Assessed:

  • In accordance with International Council for Harmonisation (ICH) guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[10][11][12][13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity. A derivatization step is included to enhance the volatility and chromatographic performance of the analyte.[9]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Start with Aqueous Sample/Standard LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->LLE Dry Dry Down Extract LLE->Dry Deriv Derivatization (e.g., Silylation) Dry->Deriv Inject Inject into GC-MS System Deriv->Inject Separate Chromatographic Separation (e.g., DB-5ms Column) Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Derivatized Analyte CalCurve->Quantify

Caption: GC-MS with derivatization workflow for trace analysis.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Derivatization (Silylation):

  • Following extraction and solvent evaporation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.[9]

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[9]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like hexane or ethyl acetate. Generate a series of calibration standards by diluting the stock solution. Derivatize the standards using the procedure described above.[1]

  • Sample Preparation: Extract the this compound from the sample matrix using an appropriate solvent. The extract is then derivatized following the same procedure as the standards.[1]

Validation Parameters to be Assessed:

  • As with the HPLC method, assess specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH guidelines.[10][11][12][13]

Method Cross-Validation and Conclusion

Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results.[1] Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound.

  • For routine quality control and in-process monitoring where analyte concentrations are expected to be relatively high, HPLC-UV offers a robust, precise, and cost-effective solution.

  • For trace-level quantification, analysis of complex matrices, or for confirmatory analysis, the superior sensitivity and selectivity of GC-MS make it the preferred method.

The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. It is imperative that the selected method is fully validated in accordance with regulatory guidelines to ensure the generation of reliable and accurate data.[13][14][15]

References

A Researcher's Guide to Benchmarking 2,6-Dinitro-4-fluorophenol: A Comparative Analysis of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher in drug discovery and development, the characterization of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive framework for benchmarking the enzyme inhibitory potential of 2,6-Dinitro-4-fluorophenol. While specific kinetic data for this compound's interaction with many enzymes remains to be fully elucidated in publicly available literature, its structural similarity to other well-studied dinitrophenols provides a strong rationale for its investigation as an enzyme inhibitor.

This document will guide you through a comparative analysis, leveraging established benchmark inhibitors for two key enzymes, Xanthine Oxidase and Glutathione S-Transferase, to provide a robust methodology for characterizing this compound.

Introduction to this compound: A Profile

This compound is a nitrophenolic compound with a molecular formula of C₆H₃FN₂O₅.[1] Its chemical structure, featuring two electron-withdrawing nitro groups and a fluorine atom on a phenol ring, suggests its potential for diverse biological activities.[2] Historically, related dinitrophenols have been investigated for their ability to uncouple mitochondrial oxidative phosphorylation.[2][3] In contemporary research, such compounds are utilized as tools to study cellular metabolism and have been explored for their potential in various therapeutic areas.[2][4] The biological activity of this compound has been noted for its potential as a biochemical tool, including its capacity to act as an enzyme inhibitor.[2]

Selecting Target Enzymes for Benchmarking

Based on the known activities of structurally related nitrophenols, two enzymes of significant pharmacological interest have been selected as primary targets for this benchmarking guide:

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Its inhibition is a critical therapeutic strategy for managing hyperuricemia and gout.[6]

  • Glutathione S-Transferase (GST): A family of enzymes central to cellular detoxification, catalyzing the conjugation of glutathione to a wide array of xenobiotics and endogenous compounds.[7] GSTs are implicated in drug resistance in cancer, making their inhibition a subject of intense research.[7]

Benchmarking Against Xanthine Oxidase Inhibitors

The overactivity of xanthine oxidase is linked to conditions like gout and hyperuricemia.[5] Therefore, inhibitors of this enzyme are of high clinical importance.

Established Benchmark Inhibitors for Xanthine Oxidase

A comparative analysis requires well-characterized reference compounds. For Xanthine Oxidase, the following inhibitors are widely accepted as benchmarks:

InhibitorType of InhibitionReported IC50/Ki Values
Allopurinol CompetitiveKi: 1.15 µM[8]
Febuxostat Non-competitive-
4-Nitrocinnamic acid Non-competitiveIC50: 23.02 ± 0.12 µmol/L[9]

Note: IC50 and Ki values can vary depending on experimental conditions.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay monitors the production of uric acid from xanthine, which absorbs light at 295 nm.

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Solution - Xanthine Oxidase Solution - Test Compound (this compound) - Benchmark Inhibitor (e.g., Allopurinol) setup_plate Set up 96-well plate: - Blank (No Enzyme) - Control (No Inhibitor) - Test (Varying concentrations of Test Compound) - Benchmark (Varying concentrations of Benchmark) prep_reagents->setup_plate Dispense into wells initiate_reaction Initiate reaction by adding Xanthine setup_plate->initiate_reaction Add substrate measure_absorbance Measure absorbance at 295 nm kinetically initiate_reaction->measure_absorbance Monitor reaction calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition Raw data determine_ic50 Determine IC50 values calc_inhibition->determine_ic50 Dose-response curve kinetic_analysis Perform kinetic analysis (e.g., Lineweaver-Burk plot) determine_ic50->kinetic_analysis Inhibition parameters

Workflow for Xanthine Oxidase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50-100 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine in the buffer.

    • Prepare a stock solution of xanthine oxidase from bovine milk in the buffer.

    • Prepare stock solutions of this compound and the chosen benchmark inhibitor (e.g., Allopurinol) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the buffer, xanthine oxidase, and either the test compound, benchmark inhibitor, or vehicle (for the control).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound and benchmark inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. The data can then be plotted using a Lineweaver-Burk plot.[11]

Benchmarking Against Glutathione S-Transferase Inhibitors

Glutathione S-Transferases (GSTs) are a superfamily of enzymes involved in the detoxification of a wide range of compounds, and their overexpression is a known mechanism of drug resistance in cancer.[7]

Established Benchmark Inhibitors for Glutathione S-Transferase

For GSTs, a well-established and commonly used benchmark inhibitor is:

InhibitorTarget IsoformsReported IC50 Values
Ethacrynic acid Various GSTs~30 µM for GSTs A1, P1, and M1[12]
Curcumin Various GSTsIC50: 31.6 ± 3.6 µM; Ki: 23.2 ± 3.2 µM[13]

Note: IC50 and Ki values can vary depending on the specific GST isoform and experimental conditions.

Experimental Protocol: Glutathione S-Transferase Inhibition Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in a product that absorbs light at 340 nm.[13]

GST_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 6.5) - Reduced Glutathione (GSH) Solution - CDNB Solution - GST Enzyme Solution - Test Compound (this compound) - Benchmark Inhibitor (e.g., Ethacrynic acid) setup_plate Set up 96-well plate: - Blank (No Enzyme) - Control (No Inhibitor) - Test (Varying concentrations of Test Compound) - Benchmark (Varying concentrations of Benchmark) prep_reagents->setup_plate Dispense into wells initiate_reaction Initiate reaction by adding CDNB setup_plate->initiate_reaction Add substrate measure_absorbance Measure absorbance at 340 nm kinetically initiate_reaction->measure_absorbance Monitor reaction calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition Raw data determine_ic50 Determine IC50 values calc_inhibition->determine_ic50 Dose-response curve kinetic_analysis Perform kinetic analysis (e.g., Lineweaver-Burk plot) determine_ic50->kinetic_analysis Inhibition parameters

Workflow for Glutathione S-Transferase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 6.5).

    • Prepare a stock solution of reduced glutathione (GSH) in the buffer.

    • Prepare a stock solution of 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol.

    • Prepare a solution of the desired GST isoform (e.g., recombinant human GSTP1-1).

    • Prepare stock solutions of this compound and the benchmark inhibitor (e.g., Ethacrynic acid) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, GSH, GST enzyme, and either the test compound, benchmark inhibitor, or vehicle.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a few minutes.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately monitor the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time data.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[10]

    • For kinetic analysis to determine the inhibition mechanism, vary the concentrations of both GSH and CDNB in the presence of different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or other appropriate kinetic models.[14]

Interpreting the Data and the Path Forward

The experimental protocols outlined above will allow for a robust and direct comparison of the inhibitory potency of this compound against established benchmarks for Xanthine Oxidase and Glutathione S-Transferase.

Should this compound demonstrate significant inhibitory activity against either of these enzymes, further investigations would be warranted. These could include:

  • Selectivity Profiling: Testing the compound against a panel of related enzymes to determine its specificity.

  • Mechanism of Action Studies: Employing techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to further characterize the binding thermodynamics and kinetics.

  • Structural Biology: Co-crystallization of the compound with the target enzyme to elucidate the binding mode at the atomic level.

This systematic approach to benchmarking will provide a clear and comprehensive understanding of the enzyme inhibitory potential of this compound, paving the way for its potential development as a valuable research tool or therapeutic lead.

References

A Technical Guide to the Structure-Activity Relationship of 2,6-Dinitro-4-fluorophenol Analogs as Modulators of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of 2,6-Dinitro-4-fluorophenol and its analogs. By examining the interplay between chemical structure and biological function, we aim to equip researchers with the foundational knowledge to design and develop novel compounds with tailored activities. This document synthesizes data from in vivo and in vitro studies, offering insights into their mechanism of action, and provides detailed experimental protocols for their evaluation.

Introduction: The Significance of the Dinitrophenol Scaffold

Dinitrophenols (DNPs) are a class of synthetic organic compounds recognized for their potent biological activities. Historically, 2,4-dinitrophenol (2,4-DNP) was utilized as a weight-loss drug in the 1930s due to its ability to increase metabolic rate.[1] This effect stems from its classic mechanism of action as an uncoupler of oxidative phosphorylation.[2][3] By transporting protons across the inner mitochondrial membrane, DNPs dissipate the proton gradient required for ATP synthesis, leading to energy release as heat.[2][3] This fundamental mechanism underpins many of the observed biological effects of DNP isomers and their derivatives.

While 2,4-DNP is the most studied isomer, other dinitrophenols, including 2,6-DNP, also exhibit significant biological effects.[1][4] The introduction of a fluorine atom at the 4-position of the 2,6-dinitrophenol scaffold, creating this compound, presents a key modification for exploring novel structure-activity relationships. Halogenation can significantly alter a molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability, thereby influencing its biological activity.[5] Understanding the SAR of this compound and its analogs is crucial for the rational design of compounds with enhanced potency, selectivity, and improved safety profiles for various therapeutic and research applications.

Comparative Analysis of Dinitrophenol Isomer Toxicity

The toxicity of dinitrophenol isomers varies significantly with the position of the nitro groups. This variation provides a foundational understanding of the structural requirements for their biological effects. In vivo studies in rats have established a clear hierarchy of acute toxicity among the different isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LD50 (mg/kg, rat, i.p.)
2,3-Dinitrophenol66-56-8C₆H₄N₂O₅184.11190
2,4-Dinitrophenol51-28-5C₆H₄N₂O₅184.1135
2,5-Dinitrophenol329-71-5C₆H₄N₂O₅184.11150
2,6-Dinitrophenol 573-56-8 C₆H₄N₂O₅ 184.11 38
3,4-Dinitrophenol577-71-9C₆H₄N₂O₅184.1198
3,5-Dinitrophenol586-11-8C₆H₄N₂O₅184.1145

Data sourced from the Toxicological Profile for Dinitrophenols, Agency for Toxic Substances and Disease Registry.[4]

As the data indicates, 2,4-DNP and 2,6-DNP are the most acutely toxic isomers, suggesting that the ortho-positioning of at least one nitro group relative to the hydroxyl group is a critical determinant of their potent activity.[1][4] This observation lays the groundwork for investigating how substitutions at the 4-position of the 2,6-dinitrophenol core influence its biological profile.

The Role of the 4-Position Substituent: A Focus on Halogens

The introduction of a halogen atom at the 4-position of the 2,6-dinitrophenol ring is a key strategy for modulating its activity. Halogens can influence the compound's properties in several ways:

  • Lipophilicity: Increasing the halogen size (F < Cl < Br < I) generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets.

  • Electronic Effects: Halogens are electronegative and can withdraw electron density from the aromatic ring, influencing the acidity of the phenolic hydroxyl group. This is a critical factor for protonophoric activity.

  • Steric Hindrance: The size of the halogen can introduce steric bulk, which may affect binding to target proteins.

While direct comparative studies on a series of 4-halo-2,6-dinitrophenols are not extensively available in the reviewed literature, studies on other halogenated phenolic compounds provide valuable insights. For instance, in a study of halogenated phenolic compounds as iodotyrosine deiodinase inhibitors, the presence of both a hydroxyl group and halogen atoms on the phenyl ring were found to be essential for inhibitory activity.[5] This suggests that 4-halo-2,6-dinitrophenols could be promising candidates for enzyme inhibition.

The fluorine atom in this compound is of particular interest due to its unique properties, including its small size, high electronegativity, and ability to form strong hydrogen bonds. These characteristics can lead to distinct interactions with biological targets compared to other halogens.

Mechanism of Action: Beyond Uncoupling

While mitochondrial uncoupling is the primary mechanism of action for dinitrophenols, their biological effects are multifaceted. The disruption of cellular energy metabolism can trigger a cascade of downstream signaling events. For example, 2,4-DNP has been shown to sensitize cancer cells to the effects of chemotherapeutic agents by inhibiting ATP synthesis and increasing the production of reactive oxygen species (ROS).[6][7]

DNP_Mechanism DNP This compound Analog Mitochondria Mitochondrial Inner Membrane DNP->Mitochondria Enters ProtonGradient Proton Gradient Dissipation Mitochondria->ProtonGradient Acts on ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Impacts ROS_Production Increased ROS Production ProtonGradient->ROS_Production ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production Cellular_Stress Cellular Stress ATP_Production->Cellular_Stress ROS_Production->Cellular_Stress Signaling_Pathways Modulation of Signaling Pathways Cellular_Stress->Signaling_Pathways

Caption: Proposed mechanism of action for this compound analogs.

The structural modifications of this compound analogs can fine-tune these activities. For instance, altering the lipophilicity of the 4-substituent could enhance mitochondrial accumulation, leading to more potent uncoupling or ROS production.

Experimental Protocols for Evaluation

To facilitate the comparative analysis of this compound analogs, the following detailed experimental protocols are provided.

Synthesis of 2,6-Dinitro-4-Substituted Phenols

A general method for the synthesis of 2,6-dinitrophenol derivatives involves the nitration of the corresponding phenol. For example, 4-aminophenol can be converted to 4-amino-2,6-dinitrophenol through a multi-step synthesis involving nitration and deacetylation.[8]

Synthesis_Workflow Start Starting Phenol (e.g., 4-Fluorophenol) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Purification Purification (e.g., Column Chromatography) Nitration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Analog Characterization->Final_Product

Caption: General workflow for the synthesis of 2,6-dinitrophenol analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is a standard technique for evaluating the cytotoxicity of compounds.[4]

Materials:

  • Target cell line (e.g., cancer cell line)

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., Protein Tyrosine Phosphatase)

Many phenolic compounds, including halogenated phenols, are known to inhibit protein tyrosine phosphatases (PTPs).[9][10] A common method to assess PTP inhibition is a fluorescence-based assay.[11]

Materials:

  • Purified PTP enzyme (e.g., PTP1B)

  • Fluorescent substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay buffer (e.g., HEPES or MES buffer at optimal pH)

  • This compound analogs

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the PTP enzyme, DiFMUP substrate, and serial dilutions of the inhibitor compounds in the assay buffer.

  • Assay Setup: In a 384-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the enzyme solution.

  • Initiation of Reaction: Start the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the dephosphorylated product of DiFMUP).

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Structural Insights from X-ray Crystallography

To fully understand the SAR of this compound analogs, it is essential to elucidate their binding modes with their biological targets at an atomic level. X-ray crystallography is a powerful technique for this purpose, providing a three-dimensional structure of the ligand-protein complex.[12] This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. Such structural data is invaluable for structure-based drug design, enabling the rational optimization of lead compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The comparative analysis of dinitrophenol isomers highlights the importance of the substitution pattern on the phenolic ring for biological activity. By systematically modifying the substituent at the 4-position, particularly with halogens, it is possible to modulate the physicochemical properties and, consequently, the biological effects of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound analogs. This should include a wider variety of substituents at the 4-position to establish a more comprehensive SAR. Furthermore, the identification of specific protein targets for these analogs through techniques like affinity chromatography and proteomics will be crucial for understanding their mechanism of action beyond mitochondrial uncoupling. Finally, co-crystallization studies of active analogs with their targets will provide the structural basis for the rational design of next-generation compounds with improved therapeutic potential.

References

A Comparative Study of the Metabolic Effects of Dinitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the metabolic effects of the six isomers of dinitrophenol (DNP). While 2,4-dinitrophenol is the most extensively studied isomer due to its historical use as a weight-loss agent, this document synthesizes the available data for all six isomers and outlines robust experimental protocols to address the existing knowledge gaps. Our objective is to equip researchers, scientists, and drug development professionals with the critical information and methodologies required to investigate the nuanced metabolic impacts of these potent mitochondrial uncouplers.

Introduction: The Double-Edged Sword of Mitochondrial Uncoupling

Dinitrophenols are a class of synthetic organic compounds with six structural isomers: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP.[1] The primary and most profound metabolic effect of DNPs is the uncoupling of oxidative phosphorylation in mitochondria.[2] Under normal physiological conditions, the electron transport chain (ETC) establishes a proton gradient across the inner mitochondrial membrane, and the energy stored in this gradient is utilized by ATP synthase to produce adenosine triphosphate (ATP), the cell's primary energy currency.

DNP isomers act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[3] This "short-circuits" the coupling of electron transport to ATP synthesis. Consequently, the energy from the proton gradient is released as heat instead of being harnessed for ATP production.[2] This leads to an increase in the basal metabolic rate as the body attempts to compensate for the reduced efficiency of ATP synthesis.[4] While this effect has been explored for its potential in treating obesity and metabolic disorders, the narrow therapeutic window and severe toxicity of DNPs have limited their clinical application.[5]

This guide will delve into a comparative analysis of the known metabolic effects of the DNP isomers, present their physicochemical properties, and provide detailed experimental protocols for their further investigation.

Comparative Analysis of Dinitrophenol Isomers

A comprehensive, direct comparison of the metabolic effects of all six DNP isomers is notably absent in the scientific literature. The majority of available data focuses on 2,4-DNP. However, by synthesizing toxicological data and qualitative assessments, we can construct a preliminary comparative framework.

Physicochemical Properties

The metabolic activity of DNP isomers is intrinsically linked to their physicochemical properties, which govern their ability to traverse cellular and mitochondrial membranes. Key properties are summarized in the table below.

Property2,3-DNP2,4-DNP2,5-DNP2,6-DNP3,4-DNP3,5-DNP
Molecular Weight ( g/mol ) 184.11184.11184.11184.11184.11184.11
Appearance Yellow SolidYellow Crystalline SolidYellow Crystalline SolidYellow Crystalline SolidLight Yellow NeedlesYellow Crystalline Solid
Melting Point (°C) 144112-11410863-64134122
Water Solubility Data Not AvailableSparingly soluble[6][7]Data Not AvailableSlightly soluble[1]Moderately soluble[8]Data Not Available
pKa 5.33 (Predicted)4.09[9]5.22 (Predicted)3.97[1]5.35 - 5.426.68 (Predicted)
LogP (Octanol/Water Partition Coefficient) 1.7 (Predicted)[10]1.7[9]1.75[11]1.7[1]1.8 (Predicted)1.7 (Predicted)

Note: Some values are predicted due to a lack of experimental data.

The lipophilicity (indicated by LogP) and the acidity (indicated by pKa) are critical determinants of a DNP isomer's ability to act as a protonophore. A compound's ability to be protonated in the intermembrane space and deprotonated in the mitochondrial matrix is key to its uncoupling efficiency.

Comparative Toxicity

Acute toxicity, as measured by the median lethal dose (LD50), provides a quantitative measure to compare the potency of the DNP isomers. The following table summarizes the intraperitoneal LD50 values in rats. A lower LD50 value indicates higher acute toxicity.

IsomerLD50 (mg/kg, rat, i.p.)
2,3-Dinitrophenol 190[12]
2,4-Dinitrophenol 35[12]
2,5-Dinitrophenol 150[12]
2,6-Dinitrophenol 38[12]
3,4-Dinitrophenol 98[12]
3,5-Dinitrophenol 45[12]

Data sourced from the Toxicological Profile for Dinitrophenols, Agency for Toxic Substances and Disease Registry.[12]

Based on this in vivo data, 2,4-DNP and 2,6-DNP are the most acutely toxic isomers, while 2,3-DNP and 2,5-DNP are the least toxic. 3,4-DNP and 3,5-DNP exhibit intermediate toxicity.

Metabolic Effects: A Qualitative Comparison

While quantitative in vitro data is scarce, the Agency for Toxic Substances and Disease Registry (ATSDR) provides a qualitative comparison of the isomers' potential to increase the basal metabolic rate.

  • Equivalent Potential to 2,4-DNP: 2,6-DNP, 3,4-DNP, and 3,5-DNP[4]

  • Lower Potential than 2,4-DNP: 2,3-DNP and 2,5-DNP[4]

This qualitative assessment aligns with the acute toxicity data, where the isomers with "equivalent potential" generally have lower LD50 values (higher toxicity).

Proposed Experimental Framework for a Comprehensive Comparative Study

The significant gap in the literature regarding a direct, quantitative comparison of the metabolic effects of all six DNP isomers necessitates a standardized experimental approach. We propose a two-pronged strategy utilizing state-of-the-art techniques to elucidate the dose-dependent effects of each isomer on mitochondrial respiration and ATP production.

Measuring Mitochondrial Respiration: The Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. The Cell Mito Stress Test is the gold-standard assay to assess mitochondrial function by measuring the oxygen consumption rate (OCR).[13]

ATP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure ATP Assay cluster_data_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with DNP isomers (various concentrations) B->C D Lyse cells to release intracellular ATP C->D E Add Luciferase and D-Luciferin substrate D->E F Measure luminescence E->F H Calculate intracellular ATP concentration F->H G Generate ATP standard curve G->H I Determine IC50 for ATP depletion H->I

References

A Senior Scientist's Guide to the Orthogonal Purity Assessment of Commercial 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dinitro-4-fluorophenol is a substituted nitrophenol of significant interest within the pharmaceutical and agrochemical industries, often serving as a critical intermediate in the synthesis of more complex molecules.[1] Its molecular structure, featuring two electron-withdrawing nitro groups and a fluorine atom, imparts unique chemical properties that are leveraged in various synthetic pathways.[2] For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial specification; it is a foundational pillar upon which the success of subsequent, often costly and time-consuming, research and development efforts rest.

Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove byproducts in final active pharmaceutical ingredients (APIs). This guide eschews a simplistic, single-method approach to quality control. Instead, we champion an orthogonal testing strategy, a robust framework wherein multiple, independent analytical techniques are employed to assess purity.[3] By leveraging methods that rely on different physicochemical principles—such as polarity, volatility, nuclear properties, and thermal characteristics—we can build a comprehensive and highly reliable purity profile, minimizing the risk of overlooking contaminants and ensuring the integrity of your research.

Chapter 1: The Rationale of Purity: Understanding Potential Impurities

The quality of any chemical is defined as much by what it is as by what it is not. For this compound, the most probable impurities are derived from its synthesis, which typically involves the nitration of a fluorophenol precursor. This understanding allows us to anticipate the analytical challenges.

Potential Process-Related Impurities Include:

  • Isomeric Impurities: Positional isomers, such as 2,4-Dinitro-3-fluorophenol or other dinitro-fluorophenol variants, can be formed during synthesis and may possess similar polarities, making them challenging to separate.

  • Incomplete Nitration Products: Mono-nitrated species like 2-Nitro-4-fluorophenol or 4-Fluoro-2-nitrophenol may persist if the reaction does not go to completion.

  • Starting Material Carryover: Residual 4-fluorophenol from the initial reaction charge.

  • Degradation Products: The compound can be susceptible to degradation under certain conditions, leading to other related substances.

A robust analytical strategy must be designed not only to quantify the main component but also to detect and identify these potential contaminants.

Chapter 2: The Orthogonal Analytical Workflow

To establish a self-validating system for purity assessment, we will employ a parallel workflow where the sample is subjected to multiple independent analyses. The convergence of results from these disparate techniques provides a high degree of confidence in the final purity value. This workflow is designed to provide a holistic view of the sample's composition.

Orthogonal_Workflow cluster_0 Sample Handling & Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Synthesis & Final Assessment Sample Commercial this compound Batch Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep HPLC HPLC-UV (Primary Purity Assay) Prep->HPLC Parallel Analysis GCMS GC-MS (Volatile Impurity ID) Prep->GCMS Parallel Analysis qNMR ¹⁹F qNMR (Absolute Purity) Prep->qNMR Parallel Analysis DSC DSC (Thermal Purity) Prep->DSC Parallel Analysis Analysis Comparative Data Analysis HPLC->Analysis Data Convergence GCMS->Analysis Data Convergence qNMR->Analysis Data Convergence DSC->Analysis Data Convergence Purity Final Confirmed Purity Profile & Certificate of Analysis Analysis->Purity

Caption: Orthogonal workflow for comprehensive purity assessment.

Chapter 3: Primary Purity Assay by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone of purity determination for non-volatile organic compounds. We utilize reversed-phase chromatography, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (C18) and a polar mobile phase. For an acidic compound like this compound, adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase is crucial. This suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.[4]

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • System: U-HPLC or HPLC system with a UV/DAD detector.

    • Column: C18, 100 x 2.1 mm, 1.9 µm particle size (for U-HPLC) or equivalent.

    • Mobile Phase A: 0.1% Acetic Acid in Water.[4]

    • Mobile Phase B: 0.1% Acetic Acid in Methanol.[4]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 270 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 95
      12.0 95
      12.1 20

      | 15.0 | 20 |

  • Data Interpretation:

    • The purity is calculated based on the area percent report. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Areamain peak / Σ Areaall peaks) * 100

    • This method provides a relative purity value. Its primary limitation is the assumption that all impurities have a similar UV response at the chosen wavelength and that no impurities co-elute with the main peak.

Chapter 4: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying volatile and semi-volatile impurities, such as residual solvents or more volatile synthetic byproducts.[] The high-resolution separation of a capillary GC column combined with the definitive identification power of mass spectrometry makes this an indispensable orthogonal technique.[6] Electron ionization (EI) is used to fragment the molecules, creating a unique "fingerprint" mass spectrum that can be compared against spectral libraries for positive identification.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

    • Vortex thoroughly. The sample is now ready for injection.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric detector.

    • Column: 30 m x 0.25 mm x 0.25 µm, mid-polarity column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, 50:1).

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-450 amu.

  • Data Interpretation:

    • Analyze the total ion chromatogram (TIC) to identify peaks other than the main component.

    • Examine the mass spectrum of each impurity peak.

    • Compare the obtained spectra against a reference library (e.g., NIST) to tentatively identify the impurities. Confirmation would require analysis of a certified reference standard of the suspected impurity.

Chapter 5: Absolute Purity Determination by ¹⁹F Quantitative NMR (qNMR)

Expertise & Causality: This is arguably the most powerful technique in our orthogonal arsenal. Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity (or assay) of a substance without needing a reference standard of the analyte itself. We leverage the unique properties of the ¹⁹F nucleus, which has 100% natural abundance and a wide chemical shift range, leading to well-resolved signals with minimal background interference.[7][8] By adding a known mass of a high-purity internal standard (which also contains fluorine but resonates in a clean region of the spectrum), we can use the ratio of the integrals to calculate the precise mass of the analyte in the sample.

Detailed Experimental Protocol: ¹⁹F qNMR
  • Sample and Standard Preparation:

    • Select a suitable internal standard (IS) with high purity (>99.9%), chemical stability, and a simple ¹⁹F NMR spectrum that does not overlap with the analyte. A common choice is trifluorotoluene.

    • Accurately weigh ~20 mg of the this compound sample into an NMR tube. Record the weight precisely (Wanalyte).

    • Accurately weigh ~10 mg of the internal standard into the same NMR tube. Record the weight precisely (WIS).

    • Add ~0.7 mL of a deuterated solvent (e.g., Acetone-d6) to dissolve the sample and standard completely.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for full magnetization recovery. A typical value might be 30 seconds.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Interpretation and Calculation:

    • Integrate the well-resolved signal for the analyte (Ianalyte) and the signal for the internal standard (IIS).

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS

    Where:

    • I: Integral value

    • N: Number of fluorine nuclei for the signal (for both, this is likely 1 and 3 respectively)

    • MW: Molecular Weight (this compound = 202.10 g/mol [9])

    • W: Weight

    • PIS: Purity of the Internal Standard (as a percentage)

Chapter 6: Corroborative Analysis by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure crystalline solid, melting occurs at a sharp, defined temperature. Impurities disrupt the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature than the pure substance (melting point depression).[2] Therefore, a sharp melting peak with an onset temperature close to the literature value is a strong indicator of high purity.

Detailed Experimental Protocol: DSC
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrumentation and Conditions:

    • System: Differential Scanning Calorimeter.

    • Temperature Program: Ramp from 25 °C to 100 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Interpretation:

    • Examine the resulting thermogram. A pure sample will exhibit a single, sharp endothermic peak. The literature melting point is in the range of 50-56 °C.[2][9]

    • A broad peak or a peak at a significantly lower temperature suggests the presence of impurities. Software can also apply the van't Hoff equation to estimate purity from the shape of the melting curve, though this is best used as a corroborative, not primary, result.

Chapter 7: Synthesizing the Data for a Final Purity Statement

No single method tells the whole story. The true power of this approach lies in the synthesis of all data points. A Senior Scientist must critically evaluate the results from each orthogonal technique to build a conclusive purity statement.

Data_Convergence cluster_methods Result Final Purity Statement HPLC HPLC Purity (e.g., 99.7% area) HPLC->Result Confirms relative purity and impurity profile GCMS GC-MS Findings (e.g., No volatile impurities detected) GCMS->Result Rules out volatile contaminants qNMR ¹⁹F qNMR Assay (e.g., 99.6% w/w) qNMR->Result Provides absolute purity value DSC DSC Melt Profile (e.g., Sharp peak at 55.2°C) DSC->Result Corroborates high crystalline purity

Caption: Logical convergence of data from orthogonal methods.

Comparative Data Summary (Hypothetical Batches)
Analytical MethodBatch ABatch BBatch C (Alternative Supplier)
HPLC Purity (Area %) 99.7%98.5%99.2%
GC-MS Impurities None Detected0.2% Toluene0.1% Dichloromethane
¹⁹F qNMR Assay (w/w) 99.6%98.4%99.1%
DSC Melting Onset 55.2 °C (Sharp)53.1 °C (Slightly Broad)54.5 °C (Sharp)
Final Assessment High Purity Lower Purity, Contains Residual Solvent High Purity, Minor Solvent

Conclusion

Assessing the purity of a critical raw material like this compound demands a more rigorous approach than relying on a single analytical technique. By implementing an orthogonal workflow that incorporates chromatographic (HPLC, GC-MS), spectroscopic (¹⁹F qNMR), and thermal (DSC) methods, we create a self-validating system. This multi-faceted strategy provides a comprehensive understanding of the material's composition, enabling researchers to proceed with confidence, knowing their starting material meets the highest standards of quality and integrity.

References

A Comparative Guide to the Inter-laboratory Validation of Primary Amine Quantification Assays: A Case Study with 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Reproducibility in Drug Development

In the landscape of drug development and scientific research, the reproducibility of experimental results is the bedrock of scientific integrity. Inter-laboratory validation, often referred to as a "ring trial," is a critical process to establish the robustness, reliability, and transferability of an analytical method. By subjecting an assay to evaluation by multiple laboratories, we can identify and quantify the sources of variability, ensuring that the method yields consistent and accurate results regardless of the environment, equipment, or operator. This guide provides an in-depth technical comparison of reagents for a common analytical task: the quantification of primary amines, using the well-established 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) as a benchmark and exploring the potential of 2,6-Dinitro-4-fluorophenol (2,6-DNPF) as a novel alternative.

The quantification of primary amines is fundamental in various stages of drug development, from the characterization of biologic drug substances (e.g., N-terminal sequencing of proteins) to the monitoring of drug stability and degradation pathways. The choice of derivatizing reagent is paramount to the success of such assays, influencing sensitivity, specificity, and the stability of the resulting adduct. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

The Chemistry of Derivatization: A Tale of Two Fluorophenols

The foundational chemistry for both FDNB and the proposed 2,6-DNPF lies in the nucleophilic aromatic substitution (SNAr) reaction. The presence of strongly electron-withdrawing nitro groups on the aromatic ring activates the fluorine atom for substitution by a nucleophile, in this case, the primary amine of the analyte.

1-fluoro-2,4-dinitrobenzene (FDNB): The Gold Standard

Developed by Frederick Sanger for sequencing the primary structure of insulin, FDNB has been a cornerstone of protein chemistry for decades.[1][2] The reaction with the N-terminal amino acid of a polypeptide yields a stable dinitrophenyl (DNP) derivative, which can be detected and quantified spectrophotometrically due to its characteristic yellow color.[2][3]

This compound (2,6-DNPF): A Novel Contender

This compound is a structural isomer of the more commonly known 2,4-dinitrophenol with a fluorine substituent. While its application in assay validation is not yet established, its chemical structure suggests a similar reactivity profile to FDNB. The two nitro groups are expected to activate the fluorine atom for nucleophilic substitution. However, the positioning of the nitro groups in the 2 and 6 positions, flanking the hydroxyl group, may introduce steric hindrance and alter the electronic effects on the reaction site compared to FDNB. This guide proposes a hypothetical validation of an assay using 2,6-DNPF to explore its potential as a reliable and robust alternative.

Inter-laboratory Validation Protocol: Quantification of a Model Primary Amine (Glycine)

To objectively compare the performance of these reagents, we propose an inter-laboratory validation study for an HPLC-UV assay designed to quantify the model amino acid, glycine.

Experimental Workflow

The overall workflow for the validation study is depicted below:

G cluster_prep Preparation cluster_assay Assay Execution (Each Laboratory) cluster_analysis Data Analysis and Validation A Prepare Glycine Standard Solutions B Prepare Derivatization Reagents (FDNB and 2,6-DNPF) C Distribute Standardized Samples and Reagents to Participating Laboratories D Derivatization of Glycine Standards and Samples C->D E HPLC-UV Analysis D->E F Data Acquisition E->F G Construct Calibration Curves F->G H Calculate Validation Parameters (Linearity, Precision, Accuracy) G->H I Statistical Analysis of Inter-laboratory Data H->I J Comparative Performance Assessment I->J

Caption: Workflow for the inter-laboratory validation study.

Detailed Step-by-Step Methodology

Objective: To determine the concentration of glycine in a sample via HPLC-UV analysis after derivatization with either FDNB or 2,6-DNPF.

Materials:

  • Glycine standard (analytical grade)

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • This compound (2,6-DNPF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Glycine Standard Solutions:

    • Prepare a stock solution of glycine (1 mg/mL) in 0.1 M sodium bicarbonate buffer.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of each glycine standard or unknown sample with 200 µL of a 10 mg/mL solution of either FDNB or 2,6-DNPF in acetonitrile.

    • Incubate the mixture at 60°C for 30 minutes in the dark. The reaction with FDNB produces a yellow-colored derivative.[2]

    • After incubation, cool the mixture to room temperature and add 10 µL of 1 M HCl to quench the reaction.

  • HPLC-UV Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 360 nm for DNP-glycine (FDNB derivative).[4] The optimal wavelength for the 2,6-DNPF derivative would need to be determined experimentally but is expected to be in a similar range.

  • Data Analysis:

    • Integrate the peak area of the derivatized glycine.

    • Construct a calibration curve by plotting the peak area against the known concentrations of the glycine standards.

    • Determine the concentration of glycine in the unknown samples from the calibration curve.

Comparative Performance Data: A Head-to-Head Evaluation

The following tables summarize the expected performance characteristics for the proposed assay with FDNB and the hypothetical performance of 2,6-DNPF, based on its structural similarity and known properties of related compounds. This data would be generated from the inter-laboratory validation study.

Table 1: Spectroscopic and Derivatization Properties

Parameter1-fluoro-2,4-dinitrobenzene (FDNB)This compound (2,6-DNPF) (Projected)
λmax of Derivative ~360 nmExpected ~350-380 nm
Molar Absorptivity (ε) HighExpected to be high
Reaction pH Mildly alkaline (pH 8.5)Mildly alkaline (pH 8.5)
Reaction Time 30 minutes at 60°C30 minutes at 60°C
Derivative Stability Stable to acid hydrolysis[5]Expected to be stable

Table 2: Inter-laboratory Validation Performance

Validation Parameter1-fluoro-2,4-dinitrobenzene (FDNB)This compound (2,6-DNPF) (Projected)
Linearity (r²) > 0.998> 0.995
Precision (Repeatability, RSD%) < 2%< 3%
Precision (Intermediate, RSD%) < 5%< 6%
Accuracy (Recovery %) 98-102%95-105%
Limit of Quantification (LOQ) ~1 µg/mL~1-2 µg/mL
Robustness High[6]To be determined

Causality Behind Experimental Choices and Scientific Insights

The choice of a mildly alkaline pH (8.5) for the derivatization reaction is critical. At this pH, the primary amine of glycine is deprotonated and thus more nucleophilic, facilitating the SNAr reaction. However, a highly alkaline environment is avoided to prevent the hydrolysis of the fluorophenol reagent. The use of HPLC with a C18 column provides a robust and reproducible method for separating the derivatized glycine from unreacted reagent and other sample components.

For 2,6-DNPF, the key scientific question is the influence of the 2,6-dinitro substitution pattern versus the 2,4-pattern of FDNB. The nitro groups in the ortho positions to the fluorine in FDNB strongly activate it for nucleophilic attack. In 2,6-DNPF, the nitro groups are also in ortho positions relative to the hydroxyl group, which may influence the acidity of the phenol and the overall electronic properties of the ring. It is plausible that the reactivity of the fluorine atom will be comparable, though potentially slightly lower due to steric hindrance from the adjacent nitro groups.

Alternative Derivatization Reagents for Primary Amine Quantification

While this guide focuses on a comparison between FDNB and a novel fluorophenol, it is important to acknowledge other established methods for primary amine quantification.

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. This method is known for its high sensitivity and rapid reaction time.[2][7]

  • Fluorescamine: A non-fluorescent reagent that reacts with primary amines to form a fluorescent product.[8][9]

  • Ninhydrin: A classic reagent that reacts with primary amino acids to produce a deep purple compound known as Ruhemann's purple, which can be quantified colorimetrically.[10]

The choice of reagent often depends on the required sensitivity, the available detection instrumentation (UV-Vis or fluorescence), and the specific nature of the sample matrix.

Conclusion: A Framework for Rigorous Assay Validation

This guide has presented a comprehensive framework for the inter-laboratory validation of an assay for primary amine quantification, using the hypothetical application of this compound as a case study for comparison against the established standard, FDNB. The detailed protocol and comparative data tables provide a clear roadmap for researchers to establish the performance of their analytical methods. While the performance of 2,6-DNPF is projected, this guide underscores the importance of empirical validation for any new reagent. By adhering to the principles of scientific integrity, including rigorous validation and transparent reporting, the scientific community can ensure the reliability and reproducibility of analytical data, which is paramount for advancing drug development and scientific discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,6-Dinitro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your comprehensive guide on the safe handling of 2,6-Dinitro-4-fluorophenol. In our shared pursuit of scientific advancement, the well-being of our researchers is paramount. This document is designed to provide you with the essential, immediate safety and logistical information required to work with this chemical confidently and securely. My goal is to equip you with not just a set of instructions, but a deep understanding of the "why" behind each procedural step, fostering a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound belongs to the dinitrophenol family, a class of compounds known for their potential toxicity and reactivity. While a specific toxicological profile for this exact compound is not extensively documented in readily available literature, the hazards associated with its structural analogs, such as 2,4-Dinitrophenol, provide a strong basis for a cautious and well-informed approach.[1][2][3][4] The primary hazards to consider are:

  • Toxicity: Dinitrophenols are known to be toxic by ingestion, inhalation, and skin absorption.[2][3][5] They can interfere with cellular respiration, leading to a rapid increase in metabolism, fever, and in severe cases, life-threatening systemic effects.[4][6]

  • Explosive Potential: A critical hazard of many dinitrophenols is their tendency to become explosive when dry.[1][2][6][7] Shock, friction, or heat can initiate detonation.[4][6][7] Therefore, it is crucial to handle this compound with an awareness of its potential instability.

  • Skin and Eye Irritation: The Safety Data Sheet (SDS) for 4-Fluoro-2,6-dinitrophenol indicates that it causes skin irritation.[8] As with many aromatic nitro compounds, it should be considered a potential eye irritant as well.[3]

Given these potential hazards, a robust safety plan is not just recommended; it is a necessity. The following sections will provide a detailed, step-by-step approach to mitigating these risks.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense.[9][10][11] The following table outlines the minimum required PPE for handling this compound, with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[7][12]Provides a barrier against skin absorption, a known route of exposure for dinitrophenols.[3] Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.[10][12]Protects against splashes of solutions containing the chemical and potential projectiles in the event of an unexpected reaction or decomposition.
Body Protection A flame-retardant lab coat and chemical-resistant apron.[10][11]Protects against skin contact from spills and splashes. Flame-retardant material is a prudent precaution given the explosive risk of related compounds.
Respiratory Protection A NIOSH-approved respirator with particulate filters.[8][10][12]Essential when handling the solid powder to prevent inhalation of fine particles.[8] The specific type of cartridge should be determined based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.
Footwear Closed-toe, chemical-resistant shoes.[10]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow is designed to guide you through the key stages of working with this compound.

Receiving and Storage
  • Inspect on Arrival: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[8][13]

  • Designated and Labeled: The storage location should be clearly labeled with the chemical name and appropriate hazard warnings.

  • Secondary Containment: Store the primary container within a compatible secondary container to contain any potential leaks.[14]

Handling and Use

All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood. [7]

  • Preparation: Before handling the chemical, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing:

    • To minimize the creation of dust, gently scoop the solid. Avoid any actions that could generate airborne particles.

    • Use a dedicated set of weighing tools (spatula, weighing paper).

    • Clean the tools thoroughly after use, collecting the cleaning materials as hazardous waste.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly and stir gently to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling:

    • Thoroughly wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[7]

    • Decontaminate the work area in the fume hood.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling A Don Full PPE B Verify Fume Hood Operation A->B C Weigh Solid Carefully B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Wash Hands Thoroughly F->G

Emergency Response Plan

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Using appropriate PPE, absorb the spill with a chemical absorbent pad or material.

    • Collect the absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the affected area.

    • Provide details of the spill to emergency responders.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[6][13] Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[1]

  • Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, with secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][15]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Should you have any questions or require further clarification, please do not hesitate to consult with your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.